molecular formula C15H22O4 B1581466 Aspterric acid CAS No. 67309-95-9

Aspterric acid

Numéro de catalogue: B1581466
Numéro CAS: 67309-95-9
Poids moléculaire: 266.33 g/mol
Clé InChI: AMVWWAIZPPESMM-WORDMNGFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Aspterric acid is a carotene-type sesquiterpene, plant growth regulator, and inhibitor of pollen development originally isolated from the fungus A. terreus. It inhibits pollen development, reduces stem length at first flowering, and increases the time to bolting and first flowering in A. thaliana when used at a concentration of 38 μM. This compound exerts its effects on reproductive growth in A. thaliana without inhibiting biosynthesis and transport of the plant growth regulator indole-3-acetic acid.>Natural product derived from fungal source.>

Propriétés

IUPAC Name

(5S,8R,9R)-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboperoxoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-9(2)10-5-6-15-7-13(18-8-15)11(14(16)19-17)3-4-12(10)15/h11-13,17H,3-8H2,1-2H3/t11-,12+,13-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVWWAIZPPESMM-WORDMNGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC23C1CCC(C(C2)OC3)C(=O)OO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1CCC23[C@H]1CC[C@H]([C@@H](C2)OC3)C(=O)OO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67309-95-9
Record name Aspterric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Aspterric Acid: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid is a sesquiterpenoid natural product first isolated from the fungus Aspergillus terreus.[1] Initially recognized for its inhibitory effects on pollen development in Arabidopsis thaliana, it has more recently been identified as a potent herbicide.[1] Its herbicidal activity stems from a novel mode of action, the specific inhibition of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[2][3] This pathway is absent in animals, making this compound a promising candidate for the development of selective herbicides. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with relevant experimental methodologies and pathway diagrams.

Physical and Chemical Properties

This compound is a white solid with a molecular formula of C₁₅H₂₂O₄ and a molecular weight of 266.3 g/mol .[4] It is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[5][6]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₅H₂₂O₄[4]
Molecular Weight 266.3 g/mol [4]
CAS Number 67309-95-9[4]
Appearance White solid[5]
Solubility Soluble in methanol, DMSO[5][6]
Predicted Boiling Point 452.8 ± 45.0 °C
Storage -20°C for long-term storage[6]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopy Expected Features
¹H NMR Signals corresponding to aliphatic protons, protons adjacent to hydroxyl and carbonyl groups, and vinylic protons.
¹³C NMR Resonances for sp³ and sp² hybridized carbons, including those of the carboxylic acid, hydroxyl-bearing carbons, and the carbon-carbon double bond.
IR Characteristic absorption bands for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 266.3, along with fragmentation patterns characteristic of the sesquiterpenoid structure.

Biological Activity and Mechanism of Action

This compound's primary biological activity is the inhibition of plant growth through the disruption of the branched-chain amino acid (BCAA) biosynthesis pathway.[2][3]

Inhibition of Dihydroxy-acid Dehydratase (DHAD)

This compound is a potent and specific inhibitor of dihydroxy-acid dehydratase (DHAD), the third enzyme in the BCAA synthesis pathway.[2][3] This enzyme catalyzes the dehydration of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, essential steps in the production of valine, leucine, and isoleucine. By inhibiting DHAD, this compound effectively blocks the synthesis of these essential amino acids, leading to plant growth inhibition and, at sufficient concentrations, lethality.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis and Inhibition by this compound

The following diagram illustrates the BCAA biosynthesis pathway in plants and the point of inhibition by this compound.

BCAA_pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate synthase Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->Acetohydroxybutyrate Acetolactate synthase Dihydroxyisovalerate 2,3-Dihydroxy-isovalerate Acetolactate->Dihydroxyisovalerate Ketol-acid reductoisomerase Dihydroxymethylvalerate 2,3-Dihydroxy-3-methylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate Ketol-acid reductoisomerase DHAD Dihydroxy-acid dehydratase (DHAD) Dihydroxyisovalerate->DHAD Dihydroxymethylvalerate->DHAD Ketoisovalerate α-Ketoisovalerate Valine Valine Ketoisovalerate->Valine Branched-chain aminotransferase Leucine Leucine Ketoisovalerate->Leucine Multiple steps Ketomethylvalerate α-Keto-β-methylvalerate Isoleucine Isoleucine Ketomethylvalerate->Isoleucine Branched-chain aminotransferase Aspterric_acid This compound Aspterric_acid->DHAD DHAD->Ketoisovalerate DHAD->Ketomethylvalerate

Caption: Inhibition of Dihydroxy-acid dehydratase by this compound in the BCAA pathway.

Experimental Protocols

General Protocol for the Isolation of this compound from Aspergillus terreus

The following is a generalized procedure for the isolation and purification of this compound from a culture of Aspergillus terreus. Specific parameters may require optimization depending on the fungal strain and culture conditions.

Isolation_Workflow cluster_0 Fungal Culture and Extraction cluster_1 Purification Culture 1. Culture of Aspergillus terreus in a suitable liquid medium Filtration 2. Separation of mycelia and culture filtrate by filtration Culture->Filtration Extraction 3. Extraction of the culture filtrate with an organic solvent (e.g., ethyl acetate) Filtration->Extraction Concentration 4. Concentration of the organic extract under reduced pressure Extraction->Concentration Silica_gel 5. Silica gel column chromatography of the crude extract Concentration->Silica_gel Fraction_collection 6. Collection of fractions and analysis (e.g., by TLC) Silica_gel->Fraction_collection HPLC 7. Further purification of active fractions by High-Performance Liquid Chromatography (HPLC) Fraction_collection->HPLC Final_product 8. Isolation of pure this compound HPLC->Final_product

Caption: General workflow for the isolation of this compound.

Methodology for Dihydroxy-acid Dehydratase (DHAD) Inhibition Assay

The inhibitory activity of this compound on DHAD can be determined using a spectrophotometric assay. This protocol provides a general framework for such an experiment.

  • Enzyme Preparation: Recombinant DHAD is expressed and purified from a suitable host system (e.g., E. coli).

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) at an optimal pH for enzyme activity is prepared.

  • Substrate Solution: A solution of the DHAD substrate (e.g., 2,3-dihydroxy-isovalerate) is prepared in the assay buffer.

  • This compound Solutions: A series of dilutions of this compound are prepared in the assay buffer containing a small percentage of DMSO to ensure solubility.

  • Assay Procedure:

    • In a microplate, the assay buffer, DHAD enzyme, and varying concentrations of this compound (or DMSO for control) are pre-incubated.

    • The reaction is initiated by the addition of the substrate.

    • The conversion of the substrate to the product (a keto-acid) is monitored by measuring the increase in absorbance at a specific wavelength over time, often coupled to a secondary reaction for detection.

  • Data Analysis: The initial reaction rates are calculated for each concentration of this compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rates against the inhibitor concentration.

Conclusion

This compound represents a promising lead compound for the development of new herbicides with a novel mode of action. Its specific inhibition of DHAD in the essential BCAA biosynthesis pathway of plants provides a clear mechanism for its herbicidal activity. Further research into its spectroscopic characterization, optimization of its isolation from natural sources, and detailed investigation of its metabolic effects in various plant species will be crucial for its potential application in agriculture. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals engaged in the study and development of this compound and related compounds.

References

An In-depth Technical Guide to the Natural Sources of Aspterric Acid in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid, a sesquiterpenoid natural product, has garnered significant interest within the scientific community for its potent herbicidal activity. Initially isolated from the filamentous fungus Aspergillus terreus, this compound and its derivatives are now being explored for their potential applications in agriculture and drug development. This technical guide provides a comprehensive overview of the natural fungal sources of this compound, detailing quantitative data on its production, experimental protocols for its isolation and purification, and an exploration of the biosynthetic and regulatory pathways governing its synthesis.

Fungal Sources of this compound

The primary and most well-documented natural source of this compound is the fungus Aspergillus terreus.[1][2] This ubiquitous soil fungus is known for producing a diverse array of secondary metabolites. In addition to A. terreus, species within the genus Penicillium have also been identified as producers of this compound.[1][2] More recent research into the biosynthesis of this compound has also involved the heterologous expression of genes from Aspergillus taichungensis and Penicillium brasilianum in yeast, highlighting these species as additional sources of the genetic machinery for this compound production.[3][4]

Quantitative Production of this compound

The yield of this compound from fungal sources can vary significantly depending on the species, strain, and cultivation conditions. While extensive quantitative data for this compound from its native producers under various conditions remains limited in publicly available literature, a notable benchmark has been established through genetic engineering.

A study involving the expression of biosynthetic genes from Aspergillus taichungensis and Penicillium brasilianum in Saccharomyces cerevisiae reported a titer of 33.21 mg/L of this compound.[3][4] This provides a valuable point of comparison for optimizing production in native fungal systems. Further research is required to fully quantify the production capabilities of wild-type and optimized strains of Aspergillus terreus and Penicillium species under both submerged and solid-state fermentation conditions.

Fungal Source (or Engineered Host)Cultivation MethodYield (mg/L)Reference
Saccharomyces cerevisiae (expressing genes from A. taichungensis and P. brasilianum)Shake flask fermentation33.21[3][4]
Aspergillus terreusSubmerged FermentationData not available-
Penicillium sp.Submerged FermentationData not available-

Experimental Protocols

The isolation and purification of this compound from fungal cultures are critical steps for its characterization and further development. The following protocols are based on established methods for the extraction and purification of fungal secondary metabolites and can be adapted for this compound.

Protocol 1: Extraction of this compound from Fungal Culture

This protocol outlines the extraction of this compound from both the fungal biomass and the fermentation broth.

Materials:

  • Fungal culture (broth and mycelia)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus (e.g., cheesecloth, filter paper)

  • Centrifuge

Procedure:

  • Separation of Mycelia and Broth: At the end of the fermentation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.

  • Broth Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate for each extraction.

    • Combine the organic (ethyl acetate) layers.

  • Mycelial Extraction:

    • The collected fungal biomass can be subjected to solvent extraction. Homogenize the mycelia in ethyl acetate.

    • Filter the mixture to separate the solvent extract from the solid biomass. Repeat this process three times.

    • Combine all the ethyl acetate extracts.

  • Drying and Concentration:

    • Combine the ethyl acetate extracts from both the broth and the mycelia.

    • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Chromatography

This protocol describes the purification of this compound from the crude extract using a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • HPLC system with a C18 column

  • HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Column Chromatography (Initial Purification):

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., 100% hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing the compound of interest (identified by comparing with a standard if available, or by further analysis).

    • Evaporate the solvent from the pooled fractions to obtain a partially purified sample.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Dissolve the partially purified sample in the HPLC mobile phase.

    • Inject the sample onto a C18 HPLC column.

    • Develop a suitable gradient or isocratic elution method. A common mobile phase for separating organic acids consists of a mixture of acetonitrile and water with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape (e.g., a gradient of 10% to 90% acetonitrile in water with 0.1% TFA).

    • Monitor the elution profile using a UV detector, as this compound will have a characteristic absorption spectrum.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

G Workflow for this compound Isolation and Purification cluster_extraction Extraction cluster_purification Purification A Fungal Culture B Filtration A->B C Culture Broth B->C D Mycelia B->D E Liquid-Liquid Extraction (Ethyl Acetate) C->E F Solvent Extraction (Ethyl Acetate) D->F G Combine Extracts E->G F->G H Drying & Concentration G->H I Crude Extract H->I J Column Chromatography (Silica Gel) I->J K Fraction Collection & TLC J->K L Partially Purified Sample K->L M HPLC (C18 Column) L->M N Peak Collection M->N O Pure this compound N->O

Caption: Workflow for the isolation and purification of this compound from fungal culture.

Biosynthetic and Regulatory Pathways

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus terreus is governed by a dedicated gene cluster, often referred to as the 'ast' cluster. The core of this pathway involves the transformation of a common sesquiterpene precursor, farnesyl pyrophosphate (FPP), through a series of enzymatic reactions.

The key enzymes encoded by the ast gene cluster are:

  • AstA (Sesquiterpene Cyclase): This enzyme catalyzes the initial cyclization of the linear FPP molecule to form the characteristic tricyclic skeleton of this compound.

  • AstB (Cytochrome P450 Monooxygenase): Following cyclization, AstB is responsible for an oxidation step, likely an epoxidation, on the terpene backbone.

  • AstC (Cytochrome P450 Monooxygenase): This second monooxygenase carries out a further oxidation reaction, which is crucial for the final steps of the pathway leading to the formation of this compound.

G Biosynthetic Pathway of this compound FPP Farnesyl Pyrophosphate (FPP) Intermediate1 Cyclized Intermediate FPP->Intermediate1 AstA (Sesquiterpene Cyclase) Intermediate2 Oxidized Intermediate Intermediate1->Intermediate2 AstB (P450 Monooxygenase) AspterricAcid This compound Intermediate2->AspterricAcid AstC (P450 Monooxygenase)

Caption: The biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Regulation of this compound Biosynthesis

The regulation of secondary metabolism in Aspergillus species is a complex process involving a hierarchical network of regulatory proteins. While specific transcriptional regulators for the this compound gene cluster have not been definitively identified, the expression of this cluster is likely controlled by global regulators of secondary metabolism, such as LaeA and VeA.[5][6][7]

  • LaeA: This protein is a master regulator of secondary metabolism in many filamentous fungi. It is a methyltransferase that is thought to influence chromatin structure, thereby controlling the accessibility of gene clusters to the transcriptional machinery. Deletion of the laeA gene often results in the silencing of multiple secondary metabolite gene clusters.[5][6]

  • VeA: This protein is part of the velvet complex, which plays a crucial role in coordinating fungal development and secondary metabolism in response to light. The VeA protein can form a complex with LaeA in the nucleus, suggesting a cooperative role in regulating gene expression.[5][7]

It is hypothesized that the expression of the ast gene cluster is under the positive control of the LaeA/VeA complex. Environmental signals, such as nutrient availability and light, likely influence the activity of these global regulators, which in turn modulate the transcription of the this compound biosynthetic genes. Further research is needed to identify any pathway-specific transcription factors that may be located within or near the ast cluster and to elucidate the precise mechanisms by which these global and specific regulators interact to control this compound production.

G Hypothetical Regulatory Pathway of this compound Biosynthesis cluster_signals Environmental Signals cluster_regulators Global Regulators cluster_pathway Biosynthesis Light Light VeA VeA Light->VeA -| Nutrients Nutrient Availability LaeA LaeA Nutrients->LaeA + VeA->LaeA Forms Complex ast_cluster ast Gene Cluster (astA, astB, astC) LaeA->ast_cluster Activates Transcription AspterricAcid This compound ast_cluster->AspterricAcid Biosynthesis

Caption: A hypothetical model for the regulation of this compound biosynthesis.

References

Aspterric Acid: A Sesquiterpenoid Natural Product with Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspterric acid, a sesquiterpenoid natural product first isolated from Aspergillus terreus, has garnered significant attention as a potent and selective herbicide. Its unique mode of action, targeting the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway of plants, presents a promising avenue for the development of novel weed management strategies. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, mechanism of action, chemical synthesis, and biological activity. Detailed experimental protocols for its heterologous production, enzymatic inhibition assays, and herbicidal efficacy evaluation are presented, alongside a compilation of quantitative data to support further research and development.

Introduction

The increasing prevalence of herbicide-resistant weeds necessitates the discovery and development of herbicides with novel modes of action. Natural products, with their vast structural diversity and biological activity, represent a rich source of lead compounds for agrochemical development. This compound, a carotane-type sesquiterpenoid, has emerged as a compelling candidate due to its potent inhibition of a crucial plant enzyme that is absent in animals.[1][2] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in natural product chemistry, herbicide science, and drug development.

Biosynthesis

The biosynthesis of this compound is orchestrated by a conserved fungal gene cluster, denoted as the ast cluster.[2] The pathway commences with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway.

The key enzymatic steps in the this compound biosynthetic pathway are:

  • Cyclization: The sesquiterpene cyclase, AstA , catalyzes the cyclization of FPP to form the daucane skeleton.[2]

  • Oxidation: Two cytochrome P450 monooxygenases, AstB and AstC , sequentially hydroxylate the daucane intermediate.[2]

  • Self-Resistance: The astD gene encodes a DHAD homolog that is insensitive to this compound, conferring resistance to the producing organism.[2]

The heterologous expression of the astA, astB, and astC genes in a suitable host, such as Saccharomyces cerevisiae, has been shown to be sufficient for the production of this compound.[3]

Signaling Pathway Diagram

This compound Biosynthesis cluster_0 Mevalonate Pathway cluster_1 This compound Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP FPP IPP_DMAPP->FPP FPPS Daucane Intermediate Daucane Intermediate FPP->Daucane Intermediate AstA (Sesquiterpene Cyclase) Hydroxylated Intermediates Hydroxylated Intermediates Daucane Intermediate->Hydroxylated Intermediates AstB / AstC (P450 Monooxygenases) This compound This compound Hydroxylated Intermediates->this compound

Caption: Biosynthetic pathway of this compound from acetyl-CoA.

Mechanism of Action

This compound exerts its herbicidal effect by targeting and inhibiting the dihydroxyacid dehydratase (DHAD) enzyme (EC 4.2.1.9).[2] DHAD is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. This pathway is essential for plant growth and development but is not present in animals, making DHAD an ideal target for selective herbicides.[1]

This compound acts as a potent, sub-micromolar competitive inhibitor of DHAD.[2] By binding to the active site of the enzyme, it prevents the dehydration of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, thereby halting BCAA synthesis and ultimately leading to plant death.

Mechanism of Action Diagram

This compound Mechanism of Action This compound This compound DHAD Enzyme DHAD Enzyme This compound->DHAD Enzyme Inhibition BCAAs Valine, Leucine, Isoleucine DHAD Enzyme->BCAAs Catalysis BCAA Precursors 2,3-dihydroxy-isovalerate 2,3-dihydroxy-3-methylvalerate BCAA Precursors->DHAD Enzyme Substrate Plant Growth Plant Growth BCAAs->Plant Growth

Caption: Inhibition of the BCAA pathway by this compound.

Chemical Synthesis

While biosynthetic production in engineered microorganisms is a viable route, the chemical synthesis of this compound has also been reported. A stereoselective synthesis of d,l-aspterric acid was achieved in 1983. The key steps of this synthesis, as described by Nakai and coworkers, involved a Robinson annulation, dimethylation, introduction of a cyano group, and a subsequent ring contraction to construct the characteristic carotane-type sesquiterpene core.

A detailed step-by-step protocol for the total chemical synthesis is beyond the scope of this guide, and readers are referred to the original publication for the full methodology.

Biological Activity and Quantitative Data

This compound exhibits potent herbicidal activity against a range of both monocotyledonous and dicotyledonous weeds. It has been shown to inhibit seed germination and subsequent shoot and root growth.[1][3]

Table 1: Inhibitory Activity of this compound against DHAD
Enzyme SourceIC50 (µM)Ki (µM)Reference
Arabidopsis thaliana (AthDHAD)~0.50.3[2]
Aspergillus terreus (AteDHAD)~0.31-[2]
Staphylococcus aureus (SaDHAD)-51.6[4]
Campylobacter jejuni (CjDHAD)-35.1[4]
Table 2: Herbicidal Spectrum of this compound
Weed SpeciesCommon NameActivityReference
Amaranthus tricolorAmaranthStrong inhibition of germination[1][3]
Portulaca oleraceaCommon PurslaneStrong inhibition of germination[1][3]
Bidens pilosaHairy BeggarticksStrong inhibition of germination[1][3]
Lolium perennePerennial RyegrassStrong inhibition of germination[1][3]
Leptochloa chinensisChinese SprangletopStrong inhibition of germination[1][3]
Arabidopsis thalianaThale CressGrowth inhibition[2]
Zea maysMaizeRoot development inhibition[2]
Solanum lycopersicumTomatoRoot development inhibition[2]

Note: Specific GR50 or ED50 values for the herbicidal activity are not widely available in the reviewed literature.

Experimental Protocols

Heterologous Production and Purification of this compound in Saccharomyces cerevisiae

This protocol outlines the general steps for the production and purification of this compound using an engineered yeast strain.

1. Strain Construction:

  • Synthesize codon-optimized versions of the astA, astB, and astC genes from Aspergillus terreus.
  • Clone the genes into a suitable yeast expression vector under the control of strong constitutive promoters (e.g., TEF1, GPD).
  • Transform the expression cassettes into a suitable S. cerevisiae host strain (e.g., CEN.PK).
  • Verify the integration of the genes by PCR and sequencing.

2. Fermentation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium and grow overnight at 30°C with shaking.
  • Use the starter culture to inoculate a larger volume of production medium (e.g., YPD) to an initial OD600 of 0.1.
  • Incubate the culture at 30°C with shaking for 72-96 hours.

3. Extraction and Purification:

  • Centrifuge the yeast culture to separate the supernatant and the cell pellet.
  • Extract the supernatant twice with an equal volume of ethyl acetate.
  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., methanol).
  • Purify this compound from the crude extract using high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.
  • Monitor the elution profile at 210 nm and collect the fractions corresponding to the this compound peak.
  • Confirm the identity and purity of the isolated this compound by LC-MS and NMR spectroscopy.

Experimental Workflow Diagram

Heterologous Production Workflow cluster_0 Strain Engineering cluster_1 Production cluster_2 Purification & Analysis Gene Synthesis Gene Synthesis Vector Cloning Vector Cloning Gene Synthesis->Vector Cloning Yeast Transformation Yeast Transformation Vector Cloning->Yeast Transformation Starter Culture Starter Culture Yeast Transformation->Starter Culture Fermentation Fermentation Starter Culture->Fermentation Extraction Extraction Fermentation->Extraction HPLC Purification HPLC Purification Extraction->HPLC Purification LC-MS/NMR LC-MS/NMR HPLC Purification->LC-MS/NMR

References

Initial Biological Activity Screening of Aspterric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Aspterric acid, a sesquiterpenoid metabolite first isolated from the fungus Aspergillus terreus, has emerged as a molecule of significant interest due to its potent biological activities. Initially identified as an inhibitor of pollen development in Arabidopsis thaliana, recent investigations have unveiled its primary role as a powerful herbicide. This technical guide provides an in-depth overview of the initial biological activity screening of this compound, with a focus on its herbicidal properties and the underlying mechanism of action. This document summarizes the available quantitative data, presents detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows. While its herbicidal activity is well-documented, this guide also addresses the current landscape of research into its other potential biological functions, including antimicrobial, antifungal, antiviral, and cytotoxic effects, noting the conspicuous absence of comprehensive public data in these areas.

Introduction and Discovery

This compound is a carotane-type sesquiterpenoid first isolated and structurally elucidated in 1978 from the fungus Aspergillus terreus IFO-6123.[1] It is a tricyclic molecule with the chemical formula C₁₅H₂₂O₄.[2] For over two decades, its primary known biological role was as a plant growth regulator, specifically as an inhibitor of pollen development in Arabidopsis thaliana.[3][4][5] More recent research, however, has pinpointed its more significant potential as a natural product herbicide with a novel mode of action.[6][7] This discovery has revitalized interest in this compound as a lead compound for the development of new agrochemicals.

Herbicidal and Plant Growth Inhibitory Activity

The most extensively studied biological activity of this compound is its potent inhibitory effect on plant growth, leading to its classification as a natural herbicide.

Mechanism of Action: Inhibition of Dihydroxy-acid Dehydratase (DHAD)

This compound's herbicidal effects stem from its function as a sub-micromolar inhibitor of dihydroxy-acid dehydratase (DHAD), a critical enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[8][9] This pathway is essential for the production of valine, leucine, and isoleucine, which are vital for plant growth and development. As this pathway is absent in animals, DHAD represents a highly specific and attractive target for herbicide development.[8] By inhibiting DHAD, this compound disrupts BCAA synthesis, leading to plant growth inhibition and mortality.

BCAA_Pathway Pyruvate Pyruvate Intermediates1 α-Acetolactate Pyruvate->Intermediates1 Intermediates5 α-Aceto-α-hydroxybutyrate Pyruvate->Intermediates5 Threonine Threonine Intermediates4 α-Ketobutyrate Threonine->Intermediates4 ALS Acetolactate Synthase (ALS) Intermediates2 α,β-Dihydroxy- isovalerate ALS->Intermediates2 Intermediates6 α,β-Dihydroxy-β-methylvalerate ALS->Intermediates6 KARI Ketol-acid Reductoisomerase (KARI) Intermediates3 α-Keto-isovalerate KARI->Intermediates3 Intermediates7 α-Keto-β-methylvalerate KARI->Intermediates7 DHAD Dihydroxy-acid Dehydratase (DHAD) Val Valine DHAD->Val Ile Isoleucine DHAD->Ile TA Transaminase Leu Leucine Aspterric_Acid This compound Aspterric_Acid->DHAD Inhibition Intermediates3->Leu ...multiple steps Intermediates4->ALS Intermediates5->ALS Intermediates6->KARI Intermediates7->DHAD

Caption: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway Inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data available for the herbicidal and enzyme inhibitory activities of this compound.

Table 1: Enzyme Inhibition Data

Target EnzymeOrganism SourceAssay TypeIC₅₀ ValueReference
Dihydroxy-acid Dehydratase (fDHAD)Saccharomyces cerevisiae (yeast)Growth Inhibition2 µM[8]
Resistant DHAD (AstD)Aspergillus terreusGrowth Inhibition200 µM[8]

Table 2: Plant Growth Inhibition and Herbicidal Activity

Plant SpeciesAssay TypeConcentrationObserved EffectReference
Arabidopsis thalianaAgar-based Growth Assay50 µMPotent inhibition of growth.[8]
Arabidopsis thalianaPollen Development Inhibition Assay38 µMInhibition of pollen development at the meiosis stage.[4][5]
Arabidopsis thalianaSpray Application250 µmol L⁻¹Significant herbicidal activity over 4 weeks.[10]
Zea mays (monocot)Agar-based Growth AssayNot specifiedInhibition of root development and plant growth.[8]
Solanum lycopersicum (dicot)Agar-based Growth AssayNot specifiedInhibition of root development and plant growth.[8]
Various Weeds*Germination and Growth Inhibition AssayNot specifiedStrong inhibition of germination and growth, with a more pronounced effect on roots.[6]

*Amaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, and Leptochloa chinensis[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Arabidopsis thaliana Growth Inhibition Assay

This protocol is adapted from the methodology described in the literature for assessing the inhibitory effect of this compound on plant growth.[8]

  • Preparation of Growth Medium:

    • Prepare Murashige and Skoog (MS) medium, including vitamins and sucrose, according to the standard formulation.

    • Adjust the pH to 5.7.

    • Add 0.8% (w/v) agar and autoclave to sterilize.

    • Allow the medium to cool to approximately 50-60°C.

  • Incorporation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Add the this compound stock solution to the molten MS medium to achieve the desired final concentration (e.g., 50 µM). Ensure the final solvent concentration is non-toxic to the plants (typically <0.1%).

    • Prepare a control plate containing the same concentration of the solvent alone.

    • Pour the medium into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite solution with 0.05% Tween 20.

    • Rinse the seeds 4-5 times with sterile distilled water.

    • Resuspend the sterilized seeds in sterile 0.1% agar solution and stratify at 4°C for 2-3 days to synchronize germination.

    • Aseptically plate the seeds onto the control and this compound-containing MS plates.

  • Incubation and Observation:

    • Seal the plates with breathable tape and place them in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22-24°C.

    • Monitor plant growth over a period of 2 weeks.

    • Document the results through photography and measure relevant parameters such as root length, fresh weight, and overall morphology to quantify the inhibitory effects.

Experimental_Workflow A Prepare MS Agar Medium B Add this compound (or Solvent Control) A->B C Pour Plates B->C E Plate Seeds C->E D Surface Sterilize Arabidopsis Seeds D->E F Incubate in Growth Chamber (2 weeks) E->F G Observe and Quantify Growth Inhibition F->G

Caption: Experimental Workflow for Arabidopsis thaliana Growth Inhibition Assay.

Protocol for DHAD Enzyme Inhibition Assay (Yeast-based)

This protocol outlines a yeast growth inhibition assay to determine the IC₅₀ of this compound against DHAD, as inferred from published studies.[8]

  • Yeast Strain and Media Preparation:

    • Utilize a Saccharomyces cerevisiae strain with a deletion of the endogenous DHAD gene (ΔILV3).

    • Transform this strain with plasmids expressing either the fungal housekeeping DHAD (fDHAD) or the this compound-resistant DHAD (AstD).

    • Prepare a synthetic defined (SD) medium lacking isoleucine, leucine, and valine (ILV dropout media). This makes yeast growth dependent on the function of the expressed DHAD enzyme.

  • Growth Inhibition Assay:

    • In a 96-well microplate, add the ILV dropout medium to each well.

    • Create a serial dilution of this compound across the wells. Include a no-drug control.

    • Inoculate the wells with the engineered yeast strains (harboring fDHAD or AstD) to a starting optical density (OD₆₀₀) of ~0.05.

    • Incubate the plate at 30°C with shaking.

  • Data Collection and Analysis:

    • Monitor yeast growth by measuring the OD₆₀₀ at regular intervals over 24-48 hours using a microplate reader.

    • Plot the growth curves for each concentration of this compound.

    • From the final OD readings, calculate the percentage of growth inhibition relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Screening for Other Biological Activities

A comprehensive literature search was conducted to identify initial screening data for this compound against a broader range of biological targets. This included searches for antimicrobial, antifungal, antiviral, and cytotoxic activities.

Despite its initial discovery within a fungal species known for producing a variety of bioactive metabolites, there is a notable lack of publicly available data on the screening of this compound for these other biological activities. While some commercial suppliers may label it as an "antibiotic," specific, verifiable data such as Minimum Inhibitory Concentration (MIC) values against bacterial or fungal panels, or IC₅₀ values against viral strains or cancer cell lines, were not found in the peer-reviewed literature.

This absence of data represents a significant gap in our understanding of the full biological potential of this compound and highlights an opportunity for future research.

Conclusion and Future Directions

The initial biological screening of this compound has primarily defined its role as a potent natural herbicide that functions by inhibiting the DHAD enzyme in the essential BCAA pathway. This activity is well-supported by quantitative data and mechanistic studies, positioning this compound as a promising lead for the development of novel agrochemicals.

However, the broader biological activity profile of this compound remains largely unexplored. The lack of published data on its antimicrobial, antifungal, antiviral, and cytotoxic properties is a critical knowledge gap. Future research should prioritize a systematic screening of this compound against diverse panels of microbes, viruses, and cancer cell lines. Such studies would not only provide a more complete picture of its biological activities but could also uncover new therapeutic or biotechnological applications for this unique fungal metabolite. For drug development professionals and researchers, this compound represents a molecule with a validated, high-value application in agriculture and a yet-to-be-explored potential in other fields.

References

An In-Depth Technical Guide to Aspterric Acid (CAS: 67309-95-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspterric acid (CAS: 67309-95-9) is a sesquiterpenoid natural product first isolated from the fungus Aspergillus terreus. It has garnered significant interest in the scientific community due to its potent biological activities, primarily as a plant growth regulator and a novel herbicide. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its mechanism of action as a dihydroxyacid dehydratase (DHAD) inhibitor, detailed experimental protocols for its study, and an exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, agricultural science, and drug discovery.

Chemical and Physical Properties

This compound is a tricyclic sesquiterpenoid belonging to the carotane family of compounds. Its chemical structure and properties are summarized in the tables below.

Identifier Value
CAS Number 67309-95-9
Molecular Formula C₁₅H₂₂O₄
Molecular Weight 266.33 g/mol [1]
IUPAC Name (3R,4R,6aS,9aS)-Octahydro-4-hydroxy-7-(1-methylethylidene)-1H-3,9a-methanocyclopent[c]oxocin-4-carboxylic acid[1]
InChI Key IOYVXXQKVQKQIG-CTHBEMJXSA-N[2]
SMILES CC(=C1CC[C@@]23--INVALID-LINK--C--INVALID-LINK--OC3">C@(C(=O)O)O)C
Property Value
Appearance White to off-white solid[3]
Melting Point 158 °C[1]
Solubility Soluble in DMSO and methanol.[2][4] Insoluble in hexane.[4]
Storage Conditions Store at -20°C for long-term stability.[4][5] Solutions in DMSO can be stored at -20°C for up to 3 months.[5]
Stability Stable for at least 2 years from the date of purchase when stored as supplied.[4][5]

Biological Activity and Mechanism of Action

This compound's primary biological activity stems from its function as a potent and specific inhibitor of dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[6][7][8] This pathway is essential for the growth of plants and various microorganisms but is absent in animals, making DHAD an attractive target for the development of herbicides and antimicrobial agents.[6][7]

Inhibition of Dihydroxyacid Dehydratase (DHAD)

This compound acts as a sub-micromolar inhibitor of plant DHAD.[6] This inhibition disrupts the biosynthesis of essential amino acids like valine, leucine, and isoleucine, leading to growth inhibition and eventual death of the plant.[6]

Herbicidal and Plant Growth Regulatory Effects

As a consequence of its DHAD inhibitory activity, this compound exhibits significant herbicidal properties.[7][9] It has been shown to be effective as a spray-on herbicide.[6] Furthermore, it acts as a plant growth regulator, notably by inhibiting pollen development in Arabidopsis thaliana.[2][10] At a concentration of 38 μM, it inhibits pollen development, reduces stem length at first flowering, and increases the time to bolting and first flowering.[2] Interestingly, the inhibitory effects on reproductive growth can be reversed by the co-application of indole-3-acetic acid (IAA), suggesting an interaction with auxin signaling pathways, although this compound does not appear to inhibit IAA biosynthesis or transport directly.[2]

Biosynthesis and Heterologous Production

While a total chemical synthesis of this compound has not been extensively reported in the literature, its biosynthetic pathway in Aspergillus terreus has been elucidated. This pathway involves a gene cluster containing four key enzymes:

  • AstA: A sesquiterpene cyclase that catalyzes the initial cyclization of farnesyl diphosphate.

  • AstB and AstC: Two cytochrome P450 monooxygenases responsible for subsequent oxidation steps.

  • AstD: A DHAD homolog that confers self-resistance to the producing organism.

This biosynthetic pathway has been successfully transferred to and expressed in heterologous hosts like Saccharomyces cerevisiae and Yarrowia lipolytica for the production of this compound.[7]

Logical Flow of this compound Biosynthesis

This compound Biosynthesis Biosynthetic Pathway of this compound FPP Farnesyl Diphosphate Intermediate1 Sesquiterpene Scaffold FPP->Intermediate1 astA (Sesquiterpene Cyclase) Intermediate2 Oxidized Intermediate Intermediate1->Intermediate2 astB, astC (P450 Monooxygenases) AA This compound Intermediate2->AA Final Cyclization

Caption: Biosynthesis of this compound from FPP.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound from Aspergillus terreus

This protocol is adapted from methodologies described in the literature.

1. Fungal Culture:

  • Inoculate Aspergillus terreus into a suitable liquid medium (e.g., Potato Dextrose Broth).

  • Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking) for a period sufficient for this compound production (typically 7-14 days).

2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the mycelium and the filtrate separately with an organic solvent such as ethyl acetate or acetone.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

  • Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.

  • Further purify the combined fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain pure this compound.

4. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Dihydroxyacid Dehydratase (DHAD) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against DHAD.

Materials:

  • Purified DHAD enzyme (e.g., from Arabidopsis thaliana).

  • Substrate: 2,3-dihydroxy-isovalerate (DHIV).

  • This compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.

  • Detection Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the substrate (DHIV) at a suitable concentration.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the enzymatic reaction by adding the purified DHAD enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Add the DNPH solution to derivatize the keto-acid product.

  • Measure the absorbance of the resulting hydrazone at a specific wavelength (e.g., 550 nm) using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Workflow for DHAD Inhibition Assay

DHAD Inhibition Assay Workflow DHAD Inhibition Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, this compound) Add_Enzyme Add DHAD Enzyme to Initiate Reaction Prepare_Mixture->Add_Enzyme Incubate Incubate at Controlled Temperature Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Derivatize Derivatize Product with DNPH Stop_Reaction->Derivatize Measure_Absorbance Measure Absorbance Derivatize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Step-by-step workflow for the DHAD inhibition assay.

In Vivo Pollen Development Inhibition Assay in Arabidopsis thaliana

This protocol outlines a method to assess the effect of this compound on pollen development in a model plant system.

Plant Growth:

  • Grow Arabidopsis thaliana plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

Treatment:

  • Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 38 μM) in a nutrient solution or water containing a surfactant.

  • Apply the this compound solution to the plants at an early flowering stage, for instance, by spraying the inflorescences.

  • Include a control group of plants treated with the solvent solution without this compound.

Observation and Analysis:

  • After a few days of treatment, collect flowers at different developmental stages.

  • Stain the pollen grains with a suitable dye (e.g., Alexander's stain or DAPI) to assess viability and developmental stage.

  • Observe the pollen grains under a microscope and compare the morphology, viability, and developmental stage of pollen from treated and control plants.

  • Quantify the effects by counting the number of viable and non-viable pollen grains, and by categorizing the developmental stage of the pollen.

Spectroscopic Data

Spectroscopic Data Description
¹H NMR Expected signals would include those for methyl groups (singlets and doublets), methylene and methine protons in the cyclic systems, and potentially a broad singlet for the hydroxyl and carboxylic acid protons.
¹³C NMR The spectrum would show 15 distinct carbon signals, including those for methyl groups, sp³-hybridized carbons in the rings, sp²-hybridized carbons of the double bond, and a quaternary carbon of the carboxylic acid group.
HRMS High-resolution mass spectrometry should confirm the molecular formula C₁₅H₂₂O₄ by providing a highly accurate mass measurement of the molecular ion.

Conclusion

This compound is a fascinating natural product with significant potential in agriculture and beyond. Its specific mode of action as a DHAD inhibitor makes it a promising lead compound for the development of new herbicides with a novel mechanism of action, which is crucial in the face of growing herbicide resistance. The elucidation of its biosynthetic pathway opens up opportunities for its sustainable production through metabolic engineering. This technical guide provides a solid foundation for researchers interested in exploring the chemistry, biology, and potential applications of this compound. Further research, particularly in the areas of total synthesis, structure-activity relationship studies, and formulation development, will be instrumental in realizing the full potential of this remarkable molecule.

References

An In-depth Technical Guide to Aspterric Acid: Molecular Structure, Formula, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspterric acid, a sesquiterpenoid natural product, has garnered significant interest within the scientific community due to its potent herbicidal activity. This technical guide provides a comprehensive overview of the molecular characteristics and biological functions of this compound. It details its chemical formula, molecular structure, and key physicochemical properties. Furthermore, this document elaborates on its mechanism of action as an inhibitor of dihydroxyacid dehydratase (DHAD), a crucial enzyme in the branched-chain amino acid biosynthesis pathway in plants. Detailed experimental protocols for its synthesis, enzyme inhibition assays, and herbicidal activity assessment are provided, alongside quantitative data to support these findings. Visual diagrams of its biosynthetic pathway are included to facilitate a deeper understanding of its molecular genesis and mode of action.

Molecular Structure and Physicochemical Properties

This compound is a tricyclic sesquiterpenoid with a complex stereochemistry. Its molecular formula is C₁₅H₂₂O₄, and it has a molecular weight of 266.3 g/mol .[1] The chemical structure and key properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₂₂O₄[1]
Molecular Weight 266.3 g/mol [1]
CAS Number 67309-95-9[1]
Appearance White powder[1]
Solubility Soluble in DMSO, Methanol, Ethanol[1]
Storage Temperature -20°C[1]
Table 2: Spectroscopic Data for this compound
TypeDataReference
¹H NMR (500 MHz, CDCl₃) δ 4.29 (1H, d, 8.5), 3.92 (1H, d, 8.3), 3.48 (1H, d, 8.3), 2.42 (1H, dd, 14.9, 7.3), 2.372.28 (2H, m), 2.25 (1H, dd, 13.0, 4.4), 2.202.17 (1H, m), 2.12 (1H, d, 13.4), 2.01 (1H, m), 1.801.65 (2H, m), 1.71 (3H, s), 1.641.54 (1H,m), 1.60 (3H, s), 1.50 (1H, m)[2]
¹³C NMR (125 MHz, CDCl₃) δ 178.2, 134.5, 125.2, 82.9, 76.3, 75.6, 55.4, 53.0, 36.6, 36.2, 33.8, 32.2, 23.6, 23.4, 20.9[2]

Biosynthesis of this compound

This compound is a natural product synthesized by various fungi, including Aspergillus terreus.[3] Its biosynthesis originates from the precursor farnesyl diphosphate (FPP). The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the ast gene cluster.

The key enzymatic steps are:

  • Cyclization: Farnesyl diphosphate is cyclized by the sesquiterpene cyclase, AstA.[2]

  • Oxidation: The resulting intermediate is then oxidized by two cytochrome P450 monooxygenases, AstB and AstC, to yield this compound.[2]

Aspterric_Acid_Biosynthesis FPP Farnesyl Diphosphate Intermediate Daucane Intermediate FPP->Intermediate AstA (Sesquiterpene Cyclase) Aspterric_Acid This compound Intermediate->Aspterric_Acid AstB, AstC (P450 Monooxygenases)

Biosynthetic pathway of this compound.

Mechanism of Action: DHAD Inhibition

This compound functions as a potent inhibitor of dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[2] This pathway is essential for plant growth and is absent in animals, making DHAD an attractive target for the development of selective herbicides.[2]

Table 3: Inhibitory Activity of this compound against DHAD
Target EnzymeOrganismIC₅₀ (µM)Reference
fDHADAspergillus terreus0.31[2]
pDHADArabidopsis thaliana0.50[2]

Herbicidal Activity

This compound exhibits significant herbicidal activity against a range of plant species. Its inhibitory effect on root development and overall plant growth has been demonstrated in both monocot and dicot species.[2]

Table 4: Herbicidal Effects of this compound
Plant SpeciesAssay TypeConcentration (µM)Observed EffectReference
Arabidopsis thalianaAgar-based50Potent growth inhibition[2]
Zea mays (Monocot)Agar-based50Inhibition of root development and plant growth[2]
Solanum lycopersicum (Dicot)Agar-based50Inhibition of root development and plant growth[2]
Arabidopsis thalianaSpraying250Significant growth inhibition over 4 weeks[1]

Experimental Protocols

Heterologous Production of this compound in Saccharomyces cerevisiae

This protocol describes the heterologous expression of the this compound biosynthetic pathway in yeast.

Workflow:

Heterologous_Production_Workflow cluster_0 Gene Expression cluster_1 Fermentation and Production cluster_2 Analysis Gene_Cloning Clone astA, astB, and astC genes Yeast_Transformation Transform S. cerevisiae Gene_Cloning->Yeast_Transformation Culturing Culture transformed yeast Yeast_Transformation->Culturing Extraction Extract this compound Culturing->Extraction HPLC_MS Analyze by HPLC-MS Extraction->HPLC_MS

Workflow for heterologous production of this compound.

Methodology:

  • Gene Expression: The genes responsible for this compound biosynthesis, astA, astB, and astC, from a producing organism like Aspergillus terreus are cloned into a suitable yeast expression vector.[2]

  • Yeast Transformation: The expression vector is transformed into a competent Saccharomyces cerevisiae host strain.[2]

  • Fermentation: The transformed yeast is cultured in an appropriate fermentation medium to allow for gene expression and production of this compound. A study reported a production titer of approximately 20 mg/L in S. cerevisiae.[2]

  • Extraction and Purification: The culture broth is harvested, and this compound is extracted using organic solvents and purified using chromatographic techniques.

  • Analysis: The identity and quantity of the produced this compound are confirmed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2]

Dihydroxyacid Dehydratase (DHAD) Inhibition Assay

This protocol outlines the procedure to determine the inhibitory effect of this compound on DHAD activity.

Methodology:

  • Enzyme Expression and Purification: The target DHAD enzymes (e.g., from A. thaliana and A. terreus) are expressed recombinantly and purified.[2]

  • Enzyme Assay: The activity of the purified DHAD is measured by monitoring the conversion of its substrate, dihydroxyisovalerate, to ketoisovalerate.[2]

  • Inhibition Studies: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect.

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve. The IC₅₀ values for fDHAD and pDHAD were determined to be 0.31 µM and 0.50 µM, respectively, at an enzyme concentration of 0.50 µM.[2]

Herbicidal Activity Assay (Spraying Method)

This protocol details the assessment of this compound's herbicidal effects on whole plants.

Methodology:

  • Plant Growth: The target plants, such as Arabidopsis thaliana, are grown under controlled environmental conditions (e.g., 16/8 h light/dark cycle at 23°C).[2]

  • Preparation of Treatment Solution: this compound is dissolved in a suitable solvent system. For instance, it can be dissolved in ethanol and then added to a solvent containing a commercial herbicide formulation to which the test plants are resistant (e.g., glufosinate for glufosinate-resistant A. thaliana).[1][2]

  • Application: The this compound solution is applied to the plants by spraying. A typical application could be 250 µM this compound solution sprayed every two days.[1]

  • Observation and Data Collection: The growth and development of the treated plants are monitored over a period of several weeks and compared to control plants treated with the solvent only.[1][2]

Conclusion

This compound presents a promising lead compound for the development of novel herbicides with a unique mode of action. Its potent inhibition of the DHAD enzyme, a target not utilized by current commercial herbicides, offers a valuable tool in the ongoing battle against herbicide-resistant weeds. The detailed molecular and biological information, along with the experimental protocols provided in this guide, serve as a foundational resource for researchers and professionals in the fields of agricultural science and drug development to further explore the potential of this compound and its derivatives.

References

The Solubility Profile of Aspterric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility of aspterric acid in dimethyl sulfoxide (DMSO) and methanol, critical solvents in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries.

Introduction to this compound

This compound is a sesquiterpenoid natural product first isolated from Aspergillus terreus. It has garnered significant interest due to its potent biological activity as a novel herbicide.[1][2] this compound functions as a submicromolar inhibitor of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants and fungi.[1][3][4] As this pathway is absent in animals, this compound presents a promising candidate for the development of targeted, non-toxic herbicides.

Solubility of this compound

Quantitative Solubility Data

A comprehensive search of the scientific literature did not yield specific quantitative values for the solubility of this compound in DMSO or methanol. The following table reflects this lack of specific data.

SolventTemperature (°C)Solubility (mg/mL)Molarity (mol/L)Reference
DMSONot ReportedData Not AvailableData Not Available
MethanolNot ReportedData Not AvailableData Not Available

Researchers are strongly encouraged to determine the solubility of this compound in their specific solvent systems and experimental conditions. A general protocol for this determination is provided in the following section.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the saturation solubility of this compound in DMSO and methanol. This method is based on the common "shake-flask" technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the solvent (DMSO or methanol) in a vial. Ensure a visible amount of undissolved solid remains.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any remaining solid particles, centrifuge the aliquot at a high speed.

    • Filter the clarified supernatant through a syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

      • For HPLC, develop a suitable isocratic method.

      • For UV-Vis, determine the wavelength of maximum absorbance for this compound.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant using the calibration curve. This concentration represents the saturation solubility.

  • Data Analysis:

    • Perform the experiment in triplicate to ensure reproducibility.

    • Report the solubility as an average of the triplicate measurements with the standard deviation.

Biological Pathways Involving this compound

This compound's primary mode of action is the inhibition of dihydroxy-acid dehydratase (DHAD), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.

Biosynthesis of this compound

The biosynthetic pathway of this compound begins with farnesyl pyrophosphate (FPP). The key enzymatic steps are catalyzed by a sesquiterpene cyclase (AstA) and two P450 monooxygenases (AstB and AstC).[1][3]

Aspterric_Acid_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Intermediate1 Daucane Intermediate FPP->Intermediate1 AstA (Sesquiterpene Cyclase) Intermediate2 Epoxide Intermediate Intermediate1->Intermediate2 AstB (P450) AA This compound Intermediate2->AA AstC (P450)

Caption: Biosynthetic pathway of this compound from FPP.

Mode of Action: Inhibition of DHAD

This compound acts as a competitive inhibitor of the DHAD enzyme in the BCAA synthesis pathway. This inhibition disrupts the production of essential amino acids, leading to plant growth inhibition and herbicidal effects.[1][3]

DHAD_Inhibition cluster_pathway BCAA Synthesis Pathway Substrate 2,3-Dihydroxy- isovalerate DHAD DHAD Enzyme Substrate->DHAD Product α-Keto-isovalerate BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Product->BCAA Further Steps DHAD->Product AA This compound AA->DHAD Inhibits PlantGrowth Plant Growth BCAA->PlantGrowth Essential for

Caption: Inhibition of DHAD by this compound in the BCAA pathway.

Conclusion

While this compound is known to be soluble in DMSO and methanol, the absence of publicly available quantitative data necessitates empirical determination for specific research applications. The provided protocol offers a robust framework for such determinations. Understanding the solubility and the biological pathways of this compound is paramount for its development as a next-generation herbicide.

References

Fungal Metabolites: A Technical Guide to Their Herbicidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agricultural practices and the growing challenge of herbicide-resistant weeds have spurred research into naturally derived compounds with herbicidal potential. Fungal metabolites represent a vast and largely untapped reservoir of structurally diverse molecules with potent phytotoxic activities. This technical guide provides an in-depth overview of fungal metabolites with demonstrated herbicidal properties, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Overview of Herbicidal Fungal Metabolites

Fungi produce a wide array of secondary metabolites that can interfere with plant growth and development. These phytotoxins are often produced by plant pathogenic fungi and play a role in disease development.[1] However, their herbicidal potential extends beyond their pathogenic roles, offering promising avenues for the development of novel bioherbicides.[2] These natural compounds can offer alternative modes of action to synthetic herbicides, which is crucial in managing herbicide resistance.

This guide will focus on several key classes of fungal metabolites, including polyketides, terpenoids, and nitrogen-containing compounds, produced by genera such as Alternaria, Aspergillus, Fusarium, and Phoma.[1]

Quantitative Herbicidal Activity of Fungal Metabolites

The efficacy of a potential herbicidal compound is determined through quantitative bioassays that measure its impact on various aspects of plant growth, such as seed germination, root elongation, and shoot growth. The following tables summarize the herbicidal activity of selected fungal metabolites, presenting key metrics like the half-maximal inhibitory concentration (IC50), the effective concentration required to cause a 50% response (EC50), and minimum inhibitory concentration (MIC).

MetaboliteFungal SourceTarget WeedAssay TypeConcentrationEffectReference
Sydonic AcidAspergillus sparsusAmaranthus retroflexusSeedling Growth200 µg/mL78.34% inhibition[3]
Aspersparin DAspergillus sparsusEchinochloa crusgalliSeedling Growth200 µg/mLModerate inhibition[3]
Alkaloid (Compound 9)Alternaria iridiaustralisEchinochloa crusgalliRadicle Growth20 µg/mL>90% inhibition[4]
Alkaloid (Compound 9)Alternaria iridiaustralisEchinochloa crusgalliRadicle Growth40 µg/mL>90% inhibition[4]
Benzopyrone (Compound 6)Alternaria iridiaustralisEchinochloa crusgalliRadicle Growth20 µg/mL60.3% inhibition[4]
Benzopyrone (Compound 6)Alternaria iridiaustralisEchinochloa crusgalliRadicle Growth40 µg/mL72.6% inhibition[4]
Fusaric AcidFusarium oxysporumColletotrichum higginsianumAntifungalEC50 = 31.7 µg/mL-[5]
FA Derivative (H4)Fusarium oxysporum derivativeColletotrichum higginsianumAntifungalEC50 = 1.2 µg/mL-[5]
FA Derivative (H22)Fusarium oxysporum derivativePyricularia griseaAntifungalEC50 = 12.0 µg/mL-[5]
3-Anhydro-ophiobolin ABipolaris setariaeGreen FoxtailLeaf Puncture-Most phytotoxic[6][7]
6-epi-ophiobolin ABipolaris setariaeGreen FoxtailLeaf Puncture-Phytotoxic[6][7]

Experimental Protocols

The evaluation of herbicidal activity from fungal metabolites involves a series of standardized bioassays. Below are detailed methodologies for key experiments.

Fungal Culture and Metabolite Extraction

Objective: To cultivate fungal strains and extract secondary metabolites for herbicidal screening.

Protocol:

  • Fungal Inoculation: Inoculate the desired fungal strain onto a suitable solid medium (e.g., Potato Dextrose Agar - PDA) and incubate at 25-28°C for 7-14 days, or until sufficient mycelial growth or sporulation is observed.

  • Liquid Culture: Transfer agar plugs of the mycelium to a liquid medium (e.g., Potato Dextrose Broth - PDB or Czapek's Dox Broth) in Erlenmeyer flasks.

  • Incubation: Incubate the liquid cultures on a rotary shaker (e.g., 150 rpm) at 25-28°C for 14-21 days to allow for the production and secretion of secondary metabolites.

  • Filtration: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a sterile filter paper.

  • Solvent Extraction: Extract the cell-free culture filtrate with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Concentration: Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further use.

Seed Germination Assay

Objective: To assess the effect of fungal metabolites on the germination of weed seeds.

Protocol:

  • Seed Sterilization: Surface sterilize the seeds of the target weed species by rinsing with 70% ethanol for 30 seconds, followed by a 5-10 minute soak in a 1-2% sodium hypochlorite solution, and finally rinsing thoroughly with sterile distilled water.

  • Preparation of Test Plates: Place a sterile filter paper (e.g., Whatman No. 1) in a sterile Petri dish (9 cm diameter).

  • Application of Metabolite: Dissolve the crude fungal extract or purified compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Dilute the stock solution with sterile distilled water to achieve the desired test concentrations. Apply a specific volume (e.g., 2-5 mL) of each test solution to the filter paper in the Petri dishes. A control plate should be prepared with the solvent and water only.

  • Seed Plating: Arrange a predetermined number of sterilized seeds (e.g., 20-25) evenly on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25°C with a 12h light/12h dark photoperiod) for 7-14 days.

  • Data Collection: After the incubation period, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a certain length (e.g., >2 mm).

  • Calculation: Calculate the germination inhibition percentage for each treatment using the following formula:

    • Inhibition (%) = [(Germination in control - Germination in treatment) / Germination in control] x 100

Root and Shoot Elongation Assay

Objective: To evaluate the impact of fungal metabolites on the early seedling growth of weeds.

Protocol:

  • Assay Setup: This assay can be conducted concurrently with the seed germination assay or by using pre-germinated seedlings.

  • Incubation: Follow steps 1-5 of the Seed Germination Assay protocol.

  • Data Collection: After the incubation period (typically 7 days), carefully remove the seedlings from the Petri dishes.

  • Measurement: Measure the length of the primary root and the shoot of each seedling using a ruler or digital calipers.

  • Calculation: Calculate the average root and shoot length for each treatment and the control. Determine the percentage of inhibition for root and shoot growth using the following formula:

    • Inhibition (%) = [(Length in control - Length in treatment) / Length in control] x 100

Mechanisms of Action and Signaling Pathways

Fungal phytotoxins exert their herbicidal effects through various mechanisms, often by targeting specific enzymes or disrupting critical cellular processes in plants. The following sections detail the modes of action for several well-characterized fungal metabolites, accompanied by diagrams of the affected signaling pathways.

Experimental Workflow for Herbicidal Metabolite Discovery

The process of identifying novel herbicidal compounds from fungi involves a systematic workflow from fungal isolation to bioactivity-guided fractionation and structural elucidation of the active metabolites.

Experimental_Workflow cluster_0 Isolation and Cultivation cluster_1 Extraction and Screening cluster_2 Bioassay-Guided Fractionation cluster_3 Identification and Characterization A Fungal Isolation (from soil, plants, etc.) B Pure Culture (on solid media) A->B C Liquid Fermentation (for metabolite production) B->C D Metabolite Extraction (from culture filtrate) C->D E Preliminary Bioassay (e.g., seed germination) D->E F Selection of Active Extracts E->F G Chromatographic Separation (e.g., HPLC) F->G H Bioassay of Fractions G->H I Identification of Active Fractions H->I J Purification of Active Compound I->J K Structural Elucidation (NMR, MS) J->K L Quantitative Bioassays (IC50, EC50 determination) K->L M Bioherbicide Development L->M Lead Compound for Bioherbicide Development AAL_Toxin_Pathway cluster_0 Sphingolipid Biosynthesis Pathway cluster_1 Cellular Response Sphinganine Sphinganine CeramideSynthase Ceramide Synthase Sphinganine->CeramideSynthase Ceramide Ceramides CeramideSynthase->Ceramide Accumulation Accumulation of Free Sphingoid Bases CeramideSynthase->Accumulation Blockage leads to AAL_Toxin AAL-Toxin AAL_Toxin->CeramideSynthase Inhibits PCD Programmed Cell Death (PCD) Accumulation->PCD Triggers Cercosporin_Pathway cluster_0 Cellular Damage Cercosporin Cercosporin Activated_Cercosporin Activated Cercosporin (Triplet State) Cercosporin->Activated_Cercosporin Light Light Light->Cercosporin Activates ROS Reactive Oxygen Species (¹O₂, O₂⁻) Activated_Cercosporin->ROS Reacts with Oxygen Molecular Oxygen (O₂) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes Membrane_Damage Membrane Damage and Leakage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Tentoxin_Pathway cluster_0 Photosynthesis: Light-Dependent Reactions cluster_1 Cellular Consequences Proton_Gradient Proton Gradient (across thylakoid membrane) CF1_ATPase Chloroplast F1-ATPase (CF1) Proton_Gradient->CF1_ATPase ATP_Synthesis ATP Synthesis CF1_ATPase->ATP_Synthesis Reduced_ATP Reduced ATP Production CF1_ATPase->Reduced_ATP Blockage causes Tentoxin Tentoxin Tentoxin->CF1_ATPase Inhibits Chlorosis Chlorosis Reduced_ATP->Chlorosis Leads to Thaxtomin_Pathway cluster_0 Cell Wall Synthesis cluster_1 Cellular Consequences UDP_Glucose UDP-Glucose Cellulose_Synthase Cellulose Synthase Complex UDP_Glucose->Cellulose_Synthase Cellulose_Microfibrils Cellulose Microfibrils Cellulose_Synthase->Cellulose_Microfibrils Disrupted_Cell_Wall Disrupted Cell Wall Formation Cellulose_Synthase->Disrupted_Cell_Wall Inhibition leads to Thaxtomin_A Thaxtomin A Thaxtomin_A->Cellulose_Synthase Inhibits Cell_Swelling Abnormal Cell Swelling Disrupted_Cell_Wall->Cell_Swelling Growth_Inhibition Growth Inhibition Cell_Swelling->Growth_Inhibition Necrosis Necrosis Growth_Inhibition->Necrosis

References

Methodological & Application

Application Notes and Protocols for Using Aspterric Acid in Plant Growth Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aspterric acid, a sesquiterpenoid originally isolated from the fungus Aspergillus terreus, is a potent natural plant growth inhibitor. Its primary mode of action is the inhibition of dihydroxy-acid dehydratase (DHAD), a critical enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway essential for plant survival.[1][2] This pathway's absence in animals makes DHAD an attractive target for developing novel herbicides. This compound has been shown to inhibit seed germination, root development, and overall plant growth in various species.[1] This document provides detailed protocols for utilizing this compound in common plant growth assays to evaluate its efficacy and physiological effects.

Mechanism of Action

This compound functions as a competitive inhibitor of the dihydroxy-acid dehydratase (DHAD) enzyme.[2] DHAD is the third enzyme in the BCAA synthesis pathway, which produces essential amino acids (valine, leucine, and isoleucine) required for protein synthesis and overall plant development. By blocking this enzyme, this compound halts the production of these vital amino acids, leading to growth inhibition and, at sufficient concentrations, plant death.[1]

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid (BCAA) Biosynthesis Pyruvate Pyruvate Intermediates1 ... Pyruvate->Intermediates1 aKetobutyrate α-Ketobutyrate aKetobutyrate->Intermediates1 ALS ALS Intermediates1->ALS Intermediates2 Dihydroxy-acid Substrates KARI KARI Intermediates2->KARI DHAD DHAD Intermediates2->DHAD Intermediates3 α-Ketoacid Products BCAAs Valine, Leucine, Isoleucine Intermediates3->BCAAs ALS->Intermediates2 KARI->Intermediates2 DHAD->Intermediates3 AA This compound AA->DHAD Inhibits

Caption: this compound inhibits the DHAD enzyme in the BCAA pathway.

Data Presentation: Summary of this compound Activity

The following table summarizes quantitative data on the inhibitory effects of this compound from published research.

ParameterTarget Organism/EnzymeEffective ConcentrationObserved Effect
Enzyme Inhibition Arabidopsis thaliana DHAD (AthDHAD)IC50 = 0.5 µM; Ki = 0.3 µMInhibition of enzyme activity.[3]
Aspergillus terreus DHAD (AteDHAD)IC50 = 0.31 µMInhibition of enzyme activity.
Growth Inhibition Arabidopsis thaliana (on MS media)50 µMPotent growth inhibition.[1]
Arabidopsis thaliana (on MS media)100 µMSignificant growth inhibition.[4]
Arabidopsis thaliana (spray application)250 µM (every 2 days)Herbicidal activity.[5]
Reproductive Growth Arabidopsis thaliana38 µMReduced stem length, increased time to flowering.
Root Development Zea mays & Solanum lycopersicum50 µMInhibition of root development.[1]
Seed Germination Various weeds (e.g., Amaranthus tricolor)Not specifiedStrong inhibition of germination.

Experimental Workflow for In Vitro Assays

The general workflow for conducting in vitro plant growth assays with this compound involves preparing the chemical, setting up the sterile growth medium, and performing the assay, followed by data collection and analysis.

Experimental_Workflow A 1. Prepare this compound Stock Solution (in DMSO) C 3. Add this compound & DMSO Control to Molten Medium A->C B 2. Prepare & Autoclave Growth Medium (e.g., MS Agar) B->C D 4. Pour Plates & Solidify C->D F 6. Plate Seeds on Treatment & Control Media D->F E 5. Surface Sterilize Seeds E->F G 7. Incubate in Growth Chamber (Controlled Light/Temp) F->G H 8. Data Acquisition (Imaging, Measurements) G->H I 9. Data Analysis (Statistics, Graphing) H->I

Caption: General workflow for in vitro plant growth assays.

Experimental Protocols

Protocol 1: In Vitro Seed Germination and Root Elongation Assay

This protocol uses a sterile agar plate method, ideal for model organisms like Arabidopsis thaliana, to precisely quantify the effects of this compound on germination and early root growth.

1. Objective: To determine the dose-dependent effect of this compound on seed germination and primary root elongation.

2. Materials and Reagents:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), biotechnology grade

  • Murashige and Skoog (MS) basal salt medium powder[6][7][8]

  • Sucrose

  • Phytoagar or other gelling agent

  • 1N KOH for pH adjustment

  • Seeds (e.g., Arabidopsis thaliana Col-0)

  • Commercial bleach (e.g., 5-6% sodium hypochlorite)

  • Triton X-100 or Tween-20

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Sterile microcentrifuge tubes

  • Growth chamber with controlled light and temperature

3. Procedure:

Step 1: Prepare this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound (e.g., 50 mM) by dissolving the required weight in 100% DMSO.

  • Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

Step 2: Prepare MS Agar Plates

  • Prepare 1 L of 0.5X MS medium by dissolving 2.2 g of MS basal salt powder and 10 g of sucrose (for 1% w/v) in ~800 mL of distilled water.[6][8]

  • Adjust the pH to 5.7 using 1N KOH.[6]

  • Add distilled water to a final volume of 1 L.

  • Add 8 g of phytoagar (for 0.8% w/v). Heat with stirring until the agar is completely dissolved.

  • Autoclave the medium at 121°C for 20 minutes.[8]

  • Cool the medium in a 50-55°C water bath.

  • Under a laminar flow hood, add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

  • Prepare a control set of plates by adding an equivalent volume of DMSO as used for the highest this compound concentration. The final DMSO concentration should ideally not exceed 0.1% to minimize solvent effects.[9]

  • Swirl gently to mix and pour approximately 25 mL of medium into each sterile petri dish. Let the plates solidify and store them at 4°C for up to two weeks.

Step 3: Seed Sterilization

  • Place seeds in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% ethanol and vortex for 1 minute. Remove the ethanol.

  • Add 1 mL of sterilization solution (e.g., 20-30% commercial bleach with 0.05% Triton X-100).[10][11]

  • Incubate on a rotator for 10-15 minutes.

  • Carefully remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.[11]

  • Resuspend the seeds in 0.1% sterile agar solution and stratify at 4°C for 2-3 days in the dark to synchronize germination.

Step 4: Plating and Incubation

  • Using a sterile pipette, place 10-15 seeds on the surface of each control and treatment plate.

  • Seal the plates with breathable tape.

  • Place the plates vertically in a growth chamber set to a long-day photoperiod (16h light / 8h dark) at 22-23°C.

4. Data Collection and Analysis:

  • Germination Rate: Score germination (radicle emergence) daily for 3-5 days. Calculate the germination percentage for each treatment.

  • Root Elongation: At a set time point (e.g., 5-7 days after plating), scan the plates using a high-resolution flatbed scanner. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

  • Analysis: Compare the mean germination rates and root lengths between treatments and the DMSO control using appropriate statistical tests (e.g., ANOVA followed by Tukey's HSD).

Protocol 2: Foliar Spray Assay for Whole Plant Growth

This protocol is designed to assess the herbicidal effects of this compound when applied to the foliage of established seedlings.

1. Objective: To evaluate the impact of this compound as a post-emergence inhibitor on the growth and phenotype of young plants.

2. Materials and Reagents:

  • This compound stock solution (in ethanol or DMSO)

  • Solvent for spray application (e.g., water with a surfactant like Tween-20 at 0.05%)[1]

  • Pots (e.g., 2-inch square) with soil or a suitable potting mix

  • Test plant seeds (e.g., Arabidopsis thaliana, radish, or a target weed species)

  • Growth chamber or greenhouse

  • Spray bottle capable of producing a fine mist

  • Digital camera and balance

3. Procedure:

Step 1: Plant Growth

  • Sow seeds in pots filled with a well-draining potting mix.

  • Grow the plants under controlled conditions (e.g., 16h light / 8h dark, 22°C) until they have developed 2-4 true leaves (approximately 7-10 days for Arabidopsis).

  • Thin seedlings to one per pot to ensure uniformity.

Step 2: Prepare Spray Solution

  • Prepare the spray solutions on the day of use.

  • Dilute the this compound stock solution into the spray solvent to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 250 µM).[5]

  • Prepare a control solution containing the same concentration of solvent (ethanol/DMSO) and surfactant as the treatment groups.

Step 3: Application

  • Group the pots by treatment (n=10-15 plants per treatment is recommended).

  • Spray the foliage of each plant until runoff is just about to occur, ensuring even coverage. Avoid cross-contamination between treatment groups.

  • Allow the plants to dry before returning them to the growth chamber.

  • Repeat the spray application every 2-3 days or as required by the experimental design.[1]

4. Data Collection and Analysis:

  • Phenotypic Observations: Record visual signs of phytotoxicity daily, such as chlorosis (yellowing), necrosis (tissue death), stunting, and developmental abnormalities. Document with photographs.

  • Plant Height/Rosette Diameter: Measure plant height or rosette diameter at regular intervals.

  • Biomass Measurement: At the end of the experiment (e.g., 14-21 days after the first spray), carefully remove the plants from the soil.

    • Wash the roots gently to remove soil.

    • Blot the plants dry and measure the fresh weight.

    • Dry the plants in an oven at 60-70°C for 48-72 hours, or until a constant weight is achieved, and then measure the dry weight.

  • Analysis: Compare the mean final height, fresh weight, and dry weight between treatment groups and the control using statistical analysis (e.g., ANOVA).

Safety Precautions

  • This compound is for research use only. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling the compound.

  • DMSO is a powerful solvent that can penetrate the skin. Avoid direct contact. When preparing solutions, work in a well-ventilated area or a chemical fume hood.

  • Handle bleach and ethanol according to standard laboratory safety procedures, as they can be irritants or flammable.[12]

References

Application Notes and Protocols for Aspterric Acid in Pollen Development Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid, a sesquiterpenoid produced by the fungus Aspergillus terreus, has been identified as a potent inhibitor of pollen development in the model plant Arabidopsis thaliana.[1][2][3][4] Its specific mode of action, targeting a key metabolic pathway, and its distinct effects on meiotic processes make it a valuable tool for research in plant reproductive biology and a potential lead compound for the development of novel gametocides for hybrid seed production. These application notes provide a comprehensive overview of the use of this compound for inhibiting pollen development, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound's primary mode of action is the inhibition of dihydroxyacid dehydratase (DHAD) , a crucial enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[3] This pathway is responsible for the synthesis of valine, leucine, and isoleucine, which are essential amino acids for protein synthesis and various other cellular processes. In Arabidopsis thaliana, DHAD is known to be involved in pollen development.[5]

The inhibition of DHAD by this compound leads to a deficiency in BCAAs, which in turn causes a developmental arrest at the meiotic stage in pollen mother cells (PMCs).[1][2] This results in aberrant PMCs, which are abnormally granular and become vacuolated during meiosis, ultimately leading to the degeneration of the anther locules before anthesis.[6]

Interestingly, the inhibitory effect of this compound on pollen development can be rescued by the exogenous application of indole-3-acetic acid (IAA) , the primary plant auxin.[7][8][9][10] This suggests a complex interplay between BCAA metabolism and auxin signaling in the regulation of meiosis and pollen development. However, studies have shown that this compound does not directly inhibit IAA biosynthesis or transport.[7]

Quantitative Data

The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on Arabidopsis thaliana.

ParameterValueReference
Pollen Development Inhibition Concentration 38 µM[1][2][3][4]
Effect on Bolting and Flowering Time (at 38 µM) Delayed by 12 days[11]
Effect on Stem Length (at 38 µM) Reduced[11]
Complete Seedling Growth Inhibition 113 µM[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for studying its effects on pollen development.

Aspterric_Acid_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Pollen Mother Cell Aspterric_Acid This compound DHAD Dihydroxyacid Dehydratase (DHAD) Aspterric_Acid->DHAD Inhibition BCAA_Biosynthesis Branched-Chain Amino Acid (BCAA) Biosynthesis DHAD->BCAA_Biosynthesis Catalysis Meiosis Meiosis BCAA_Biosynthesis->Meiosis Required for Progression Pollen_Development_Arrest Pollen Development Arrest Meiosis->Pollen_Development_Arrest IAA_Rescue IAA Application (Rescue) IAA_Rescue->Meiosis Promotes Progression

Proposed signaling pathway of this compound in pollen development.

Experimental_Workflow Plant_Growth Grow Arabidopsis thaliana to flowering stage Treatment Treat with this compound (e.g., 38 µM solution) Plant_Growth->Treatment Anther_Collection Collect anthers at different developmental stages Treatment->Anther_Collection Fixation_Embedding Fix, dehydrate, and embed anthers in resin Anther_Collection->Fixation_Embedding Sectioning Cut thin sections (10 µm) using a microtome Fixation_Embedding->Sectioning Staining Stain sections with Toluidine Blue Sectioning->Staining Microscopy Observe under a light microscope Staining->Microscopy Analysis Analyze meiotic stages in Pollen Mother Cells Microscopy->Analysis

Experimental workflow for analyzing this compound's effect.

Experimental Protocols

The following protocols are based on the methodologies described by Shimada et al. (2002) and general best practices for Arabidopsis research.

Protocol 1: In Vivo Application of this compound to Arabidopsis thaliana

Objective: To treat Arabidopsis thaliana plants with this compound to induce pollen development inhibition.

Materials:

  • Arabidopsis thaliana plants (e.g., ecotype Columbia-0) grown to the flowering stage.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Watering solution (e.g., 0.5x Murashige and Skoog medium).

  • Micropipettes and sterile tips.

Procedure:

  • Plant Growth: Grow Arabidopsis thaliana plants under standard long-day conditions (16 hours light / 8 hours dark) at 22-24°C until they start flowering.

  • Preparation of Treatment Solution: Prepare the final treatment solution of this compound (e.g., 38 µM) by diluting the stock solution in the watering solution. Prepare a control solution with the same concentration of DMSO without this compound.

  • Application: Apply the treatment and control solutions to the soil of individual pots. The volume of application will depend on the pot size, ensuring the soil is thoroughly moistened. A common method is soil drenching.

  • Treatment Duration: Continue the treatment for a desired period, for example, throughout the flowering period, reapplying the solution every 2-3 days to maintain the concentration.

  • Observation: Monitor the plants for any phenotypic changes, such as delayed flowering or reduced fertility.

Protocol 2: Microscopic Analysis of Pollen Development

Objective: To prepare and observe anther cross-sections to analyze the stages of pollen development after this compound treatment.

Materials:

  • Anthers collected from control and this compound-treated plants.

  • Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin).

  • Ethanol series (50%, 70%, 85%, 95%, 100%).

  • Paraffin or a resin-based embedding medium (e.g., Technovit).

  • Microtome.

  • Microscope slides.

  • Toluidine Blue O stain (0.05% in water).[7][12][13][14]

  • Mounting medium.

  • Light microscope.

Procedure:

  • Fixation: Immediately immerse the collected anthers in the fixative solution and incubate for at least 24 hours at 4°C.[5][15][16][17][18]

  • Dehydration: Dehydrate the fixed anthers through a graded ethanol series (e.g., 1 hour in each concentration).[15][16]

  • Infiltration and Embedding: Infiltrate the dehydrated anthers with the embedding medium according to the manufacturer's instructions. Embed the anthers in blocks for sectioning.[15][16]

  • Sectioning: Using a microtome, cut thin sections (approximately 10 µm) of the embedded anthers.[6]

  • Staining:

    • Deparaffinize the sections if using paraffin.

    • Stain the sections with 0.05% Toluidine Blue O solution for 1-2 minutes.[7][12][13][14]

    • Rinse with distilled water to remove excess stain.

  • Mounting and Observation: Mount the stained sections on microscope slides with a mounting medium and a coverslip. Observe the sections under a light microscope to identify the different stages of pollen development in both control and treated samples. Look for abnormalities in the PMCs, such as granularity and vacuolation, in the this compound-treated samples.[6]

Concluding Remarks

This compound serves as a specific and potent inhibitor of pollen development by targeting the BCAA biosynthesis pathway. The detailed protocols and data presented here provide a foundation for researchers to utilize this compound in studies of plant meiosis, pollen biology, and for the development of novel male sterility agents. The intriguing rescue of the phenotype by auxin opens up new avenues for investigating the intricate signaling networks that govern plant reproduction. Further research into the downstream effects of DHAD inhibition and its connection to auxin signaling will undoubtedly provide deeper insights into the fundamental processes of plant development.

References

Application Notes: Aspterric Acid as a Dihydroxyacid Dehydratase (DHAD) Inhibitor in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid, a fungal sesquiterpenoid, has been identified as a potent, sub-micromolar inhibitor of dihydroxyacid dehydratase (DHAD), a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[1][2] This pathway is essential for the growth and survival of bacteria, fungi, and plants, but is absent in animals, making DHAD an attractive target for the development of novel herbicides and antimicrobial agents.[2][3] this compound acts as a competitive inhibitor, mimicking the binding of the natural substrate of DHAD.[4] These application notes provide detailed protocols for in vitro enzymatic and cell-based assays to characterize the inhibitory activity of this compound against DHAD.

Data Presentation

Quantitative Inhibition Data of this compound against DHAD
Target Organism/EnzymeInhibition Constant (Kᵢ)IC₅₀Reference
Arabidopsis thaliana (AtDHAD)0.3 µM-[3]
Mycobacterium tuberculosis (MtDHAD)10.1 µM-[3]
Staphylococcus aureus (SaDHAD)51.6 µM-[3]
Campylobacter jejuni (CjDHAD)35.1 µM-[3]
Harmful cyanobacteria9 nM-[3]
Aspergillus terreus (AteDHAD)-~2 µM[2][5]
Yeast expressing fungal DHAD (fDHAD)-2 µM[2]
Yeast expressing AstD (resistant homolog)-200 µM[2]

Signaling Pathway and Experimental Workflow

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The following diagram illustrates the BCAA biosynthesis pathway, highlighting the role of the DHAD enzyme, which is inhibited by this compound.

BCAA_Pathway cluster_pathway BCAA Biosynthesis cluster_val_leu Valine & Leucine Pathway cluster_iso Isoleucine Pathway Pyruvate Pyruvate AHAS_val AHAS Pyruvate->AHAS_val AHAS_iso AHAS Pyruvate->AHAS_iso alpha_ketobutyrate α-Ketobutyrate alpha_ketobutyrate->AHAS_iso KARI_val KARI AHAS_val->KARI_val α,β-dihydroxy- isovalerate DHAD_val DHAD KARI_val->DHAD_val 2,3-dihydroxy- isovalerate val_leu_precursor val_leu_precursor DHAD_val->val_leu_precursor α-ketoisovalerate Valine Valine val_leu_precursor->Valine Leucine Leucine val_leu_precursor->Leucine KARI_iso KARI AHAS_iso->KARI_iso α,β-dihydroxy- methylvalerate DHAD_iso DHAD KARI_iso->DHAD_iso 2,3-dihydroxy- 3-methylvalerate Isoleucine Isoleucine DHAD_iso->Isoleucine α-keto-β- methylvalerate Inhibitor This compound Inhibitor->DHAD_val Inhibitor->DHAD_iso

Caption: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway Inhibition by this compound.

General Experimental Workflow for DHAD Inhibition Assay

This workflow outlines the key steps for assessing the inhibitory effect of this compound on DHAD activity in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme_Prep Purify/Reconstitute DHAD Enzyme Reaction_Setup Set up Reaction Mixture: Enzyme, Buffer, MgCl₂, +/- Inhibitor Enzyme_Prep->Reaction_Setup Compound_Prep Prepare this compound Solutions Compound_Prep->Reaction_Setup Substrate_Prep Prepare Substrate (e.g., DHIV) Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Incubation Pre-incubation (if required) Reaction_Setup->Incubation Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction (e.g., with ethanol) Reaction_Incubation->Reaction_Stop Derivatization Derivatize Product (e.g., with DNPH or PHH) Reaction_Stop->Derivatization Measurement Measure Product Formation (Spectrophotometry or LC-MS) Derivatization->Measurement Data_Analysis Calculate Inhibition, IC₅₀, and Kᵢ Measurement->Data_Analysis

Caption: General workflow for in vitro DHAD enzyme inhibition assay.

Experimental Protocols

Protocol 1: In Vitro DHAD Inhibition Assay using the DNPH Method

This protocol is adapted from studies on SaDHAD and CjDHAD and is suitable for spectrophotometric determination of DHAD activity.[3]

1. Materials and Reagents:

  • Purified and activated DHAD enzyme

  • This compound stock solution (in DMSO)

  • Substrate: 2,3-dihydroxy-isovalerate (DHIV)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5

  • 50 mM MgCl₂

  • Stop Solution: 2,4-Dinitrophenylhydrazine (DNPH) in HCl

  • NaOH solution

2. Enzyme Activation:

  • A modified protocol can be used for DHAD activation.[3] To 500 µL of enzyme solution, add 50 mM sodium dithionite, 200 mM 2-mercaptoethanol, and 10 mM Fe²⁺ (from ammonium ferrous sulfate) to a final volume of 3 mL.[3]

  • Incubate at 37°C for 1 hour.[3]

  • Exchange the buffer to 10% glycerol, 50 mM HEPES pH 8 using a desalting column.[3]

3. Assay Procedure:

  • Prepare a reaction mixture containing 600 nM SaDHAD (or 100 nM CjDHAD), 5 mM MgCl₂, in 50 mM Tris-HCl pH 8.5.[3]

  • Add varying concentrations of this compound (e.g., 0 to 600 µM).[3] No pre-incubation is typically required for this compound.[3]

  • Initiate the reaction by adding 5 mM DHIV.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the DNPH solution.

  • Add NaOH to develop the color.

  • Measure the absorbance at the appropriate wavelength for the DNPH-derivatized product.

4. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the appropriate inhibition equation (e.g., for competitive inhibition).[3]

Protocol 2: In Vitro DHAD Inhibition Assay using LC-MS

This protocol is based on the method used for A. thaliana DHAD (AthDHAD) and allows for direct quantification of the reaction product.[2][6]

1. Materials and Reagents:

  • Purified DHAD enzyme (e.g., 0.5 µM AthDHAD)

  • This compound stock solution (in DMSO)

  • Substrate: (±)-sodium α,β-dihydroxyisovalerate hydrate

  • Storage buffer for the enzyme

  • Stop Solution: Ethanol

  • Derivatizing Agent: Phenylhydrazine (PHH)

2. Assay Procedure:

  • In a 50 µL reaction mixture, combine the storage buffer, 0.5 µM of purified DHAD enzyme, and varying concentrations of this compound.[2]

  • Initiate the reaction by adding 10 mM (±)-sodium α,β-dihydroxyisovalerate hydrate.[2]

  • Incubate the reaction at 30°C for 30 minutes.[2]

  • Stop the reaction by adding an equal volume of ethanol.[2]

  • Add approximately 0.1 volume of 100 mM phenylhydrazine (PHH) to derivatize the α-ketoacid product.[2][6]

  • Incubate at room temperature for 30 minutes to allow for derivatization.[2]

  • Analyze 20 µL of the reaction mixture by LC-MS to quantify the derivatized product.[2]

3. Data Analysis:

  • Quantify the peak area of the derivatized product for each reaction.

  • Calculate the percentage of inhibition at different this compound concentrations.

  • Determine the IC₅₀ and Kᵢ values as described in Protocol 1. The Lineweaver-Burk method can also be used for kinetic analysis.[5]

Protocol 3: Yeast-Based Cell Growth Inhibition Assay

This protocol provides a framework for assessing the in vivo efficacy of this compound using a yeast model system.[2]

1. Yeast Strain and Plasmids:

  • Use a Saccharomyces cerevisiae strain with a deletion of the endogenous DHAD gene (e.g., ILV3), rendering it auxotrophic for branched-chain amino acids.[2]

  • Episomally express the target DHAD (e.g., fungal DHAD) or a control (e.g., the resistant homolog AstD) in the knockout strain.[2]

2. Growth Medium:

  • Prepare appropriate yeast growth media (e.g., synthetic defined media) lacking isoleucine, leucine, and valine to assess DHAD-dependent growth.

  • Prepare media supplemented with these amino acids for control experiments.

3. Assay Procedure:

  • Grow the yeast strains expressing the target DHAD and the control to the mid-log phase.

  • Dilute the cultures to a starting OD₆₀₀.

  • In a microplate, add the diluted yeast cultures to the BCAA-deficient medium containing a serial dilution of this compound.

  • Include a DMSO-only control.

  • Incubate the microplate at 30°C with shaking.

  • Monitor yeast growth over time by measuring the OD₆₀₀ at regular intervals.

4. Data Analysis:

  • Generate growth curves for each concentration of this compound.

  • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50% compared to the control. Compare the IC₅₀ values for the strain expressing the sensitive DHAD versus the resistant homolog.[2]

References

Application Notes and Protocols for the Detection and Quantification of Aspterric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid, a sesquiterpenoid natural product, was first isolated from the fungus Aspergillus terreus.[1] It has garnered significant interest due to its biological activities, including the inhibition of pollen development in Arabidopsis thaliana and, more notably, its herbicidal properties.[1][2] this compound acts as a potent inhibitor of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and fungi.[2] This pathway is essential for the production of valine, leucine, and isoleucine. The unique mode of action of this compound makes it a promising candidate for the development of new herbicides.

These application notes provide detailed protocols for the analytical detection and quantification of this compound using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, information on its biological target and relevant signaling pathways is presented.

Physicochemical Properties and Handling

A solid understanding of this compound's properties is crucial for its accurate analysis.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₂O₄[1][3]
Molecular Weight 266.3 g/mol [1][3]
CAS Number 67309-95-9[1][3]
Appearance White solid[1][4]
Purity ≥95% (by HPLC)[1][5]
Solubility Soluble in DMSO and methanol. Insoluble in hexane.[1][3][4][5]
Storage Store as a solid at -20°C. Stable for at least 2 years. Reconstituted solutions can be stored at -20°C for up to 6 months.[4][5]

Biological Activity and Signaling Pathway

This compound's primary mechanism of action is the inhibition of dihydroxy-acid dehydratase (DHAD), the third enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is vital for the synthesis of essential amino acids in plants and microorganisms.

Diagram 1: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway and Inhibition by this compound.

BCAA_pathway cluster_isoleucine Isoleucine Synthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate KARI Ketol-Acid Reductoisomerase (KARI) Acetolactate->KARI Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate DHAD Dihydroxy-Acid Dehydratase (DHAD) Dihydroxyisovalerate->DHAD Ketoisovalerate α-Ketoisovalerate BCAT Branched-Chain Aminotransferase (BCAT) Ketoisovalerate->BCAT Leu_pathway Leucine Biosynthesis Ketoisovalerate->Leu_pathway Valine Valine Leucine Leucine Isoleucine Isoleucine Aspterric_acid This compound Aspterric_acid->DHAD Inhibition ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate KARI->Dihydroxyisovalerate Dihydroxymethylvalerate 2,3-Dihydroxy- 3-methylvalerate KARI->Dihydroxymethylvalerate DHAD->Ketoisovalerate Keto_methylvalerate α-Keto-β- methylvalerate DHAD->Keto_methylvalerate BCAT->Valine BCAT->Isoleucine Leu_pathway->Leucine alpha_Aceto_alpha_hydroxybutyrate->KARI Dihydroxymethylvalerate->DHAD Keto_methylvalerate->BCAT

Quantitative Data Summary

The inhibitory activity of this compound against DHAD from different organisms has been characterized, providing key quantitative metrics.

Enzyme SourceParameterValueSource
Arabidopsis thaliana DHAD (AthDHAD)IC₅₀~0.5 µMYan et al., 2018
Aspergillus terreus DHAD (AteDHAD)IC₅₀~1.0 µMYan et al., 2018
Aspergillus terreus resistant DHAD (AstD)IC₅₀>100 µMYan et al., 2018
Arabidopsis thaliana DHAD (AthDHAD)Kᵢ0.23 µMYan et al., 2018

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Cultures

This protocol is adapted from methods for extracting secondary metabolites from fungal cultures.

Diagram 2: Workflow for this compound Extraction from Fungal Culture.

extraction_workflow start Start: Fungal Culture (e.g., Aspergillus terreus) homogenize Homogenize mycelium and culture broth start->homogenize extract Liquid-Liquid Extraction with Ethyl Acetate homogenize->extract separate Separate Organic and Aqueous Phases extract->separate dry Dry Organic Phase (e.g., with Na₂SO₄) separate->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate reconstitute Reconstitute Crude Extract in Methanol evaporate->reconstitute end End: Sample ready for HPLC or LC-MS analysis reconstitute->end

Materials:

  • Fungal culture (e.g., Aspergillus terreus grown in a suitable liquid medium)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Blender or homogenizer

  • Separatory funnel

  • Rotary evaporator

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Harvesting: After the desired incubation period, harvest the entire fungal culture, including mycelium and broth.

  • Homogenization: Homogenize the culture using a blender or other suitable homogenizer to disrupt the fungal cells.

  • Extraction: a. Transfer the homogenized culture to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. c. Allow the layers to separate. d. Collect the upper organic (ethyl acetate) layer. e. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Evaporation: a. Pool the organic extracts and dry over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Preparation for Analysis: a. Reconstitute the dried crude extract in a known volume of methanol. b. Vortex thoroughly to dissolve the extract. c. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material. d. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantification of this compound using HPLC with UV detection. Method optimization may be required depending on the sample matrix and available instrumentation.

Materials:

  • This compound analytical standard (≥95% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. b. From the stock solution, prepare a series of calibration standards by serial dilution in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions (starting point):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.[6]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: As this compound lacks a strong chromophore, detection can be attempted at lower wavelengths (e.g., 210-220 nm). Wavelength optimization is recommended.

  • Analysis: a. Inject the calibration standards to generate a standard curve (peak area vs. concentration). b. Inject the prepared sample extracts. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. d. Quantify the amount of this compound in the sample using the calibration curve.

Protocol 3: High-Sensitivity Detection and Quantification by LC-MS/MS

For more selective and sensitive quantification, especially in complex matrices, LC-MS/MS is the preferred method.

Diagram 3: Logical Flow for LC-MS/MS Method Development for this compound.

lcms_dev_flow start Start: this compound Standard infusion Direct Infusion into Mass Spectrometer (MS) start->infusion ms_tune Tune MS Parameters (e.g., capillary voltage, gas flows) infusion->ms_tune parent_ion Identify Parent Ion [M-H]⁻ (m/z ~265.14) ms_tune->parent_ion msms Perform MS/MS to identify characteristic product ions parent_ion->msms mrm Select MRM Transitions (Parent -> Product) msms->mrm lc_dev Develop LC Method (Column, Mobile Phase, Gradient) mrm->lc_dev Parallel Development integrate Integrate LC and MS/MS (Optimize Retention and Ionization) mrm->integrate lc_dev->integrate validate Method Validation (Linearity, LOD, LOQ, Precision) integrate->validate end End: Validated LC-MS/MS Method validate->end

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Procedure:

  • MS Parameter Optimization: a. Infuse a standard solution of this compound directly into the mass spectrometer. b. Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the parent ion. This compound is likely to ionize well in negative mode [M-H]⁻. c. The theoretical m/z for the [M-H]⁻ ion is approximately 265.14.[7] d. Perform product ion scans to identify characteristic fragment ions for use in Multiple Reaction Monitoring (MRM).

  • LC Conditions:

    • Use the same mobile phases as in the HPLC-UV method.

    • Adjust the flow rate for the smaller column diameter (e.g., 0.2-0.4 mL/min).

    • Optimize the gradient to ensure good separation from matrix components. A published method used a linear gradient of 5–95% (v/v) acetonitrile/water over 15 minutes.[6]

  • LC-MS/MS Analysis: a. Prepare calibration standards and sample extracts as described previously. b. Set up the LC-MS/MS method with the optimized MRM transitions and LC conditions. c. Analyze the standards to create a calibration curve. d. Analyze the samples for quantification. The use of a stable isotope-labeled internal standard is recommended for highest accuracy.

Conclusion

The protocols outlined provide a comprehensive guide for the extraction, detection, and quantification of this compound. While HPLC-UV can be used for initial screening and analysis of higher concentration samples, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level detection and analysis in complex matrices. These methods are essential tools for researchers in natural product chemistry, herbicide development, and plant biology studying the effects and applications of this compound.

References

Application Notes and Protocols for the Heterologous Synthesis of Aspterric Acid in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid is a sesquiterpenoid natural product with potent herbicidal activity, targeting the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[1] This pathway is absent in animals, making this compound a promising candidate for the development of novel herbicides with a unique mode of action. The heterologous production of this compound in a well-characterized microbial host like Saccharomyces cerevisiae offers a sustainable and scalable alternative to chemical synthesis or extraction from its native fungal producers. This document provides detailed application notes and protocols for the engineering of S. cerevisiae to produce this compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound from the central metabolic precursor farnesyl pyrophosphate (FPP) is accomplished through the action of a three-enzyme pathway, typically encoded by a gene cluster in fungi.[2] An additional gene, astD, confers self-resistance to the producing organism by encoding a DHAD homolog that is insensitive to this compound.[1]

The key enzymes in the pathway are:

  • AstA (Sesquiterpene cyclase): Catalyzes the initial cyclization of the linear FPP molecule to form the terpene scaffold.

  • AstB (Cytochrome P450 monooxygenase): Performs the first oxidation step on the terpene intermediate.

  • AstC (Cytochrome P450 monooxygenase): Conducts the second oxidation step to yield the final this compound product.

Data Presentation

Recent studies have demonstrated the feasibility of producing this compound in S. cerevisiae by expressing the heterologous biosynthetic pathway. The production titers vary depending on the specific genes, expression strategies, and fermentation conditions.

Strain DescriptionExpression SystemProduction Titer (mg/L)Reference
S. cerevisiae expressing sesquiterpene cyclase from Aspergillus taichungensis and two cytochrome P450s from Penicillium brasilianum.Not specified33.21Zhang, Y., et al. (2024). J. Agric. Food Chem.[3]
S. cerevisiae expressing astA, astB, astC, and astD from Aspergillus terreus.Constitutive promoters~6Using Yeast System to Study Herbicide Production and Evaluation of Herbicide Target Gene (Thesis)[1]
S. cerevisiae expressing astA, astB, astC, and astD from Aspergillus terreus.GAL-inducible promotersup to 12Using Yeast System to Study Herbicide Production and Evaluation of Herbicide Target Gene (Thesis)[1]

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The heterologous pathway for this compound production begins with the native farnesyl pyrophosphate (FPP) from the yeast mevalonate pathway. The introduced enzymes then convert FPP to this compound.

Aspterric_Acid_Pathway FPP Farnesyl Pyrophosphate (FPP) (from yeast MVA pathway) Intermediate Cyclized Terpene Intermediate FPP->Intermediate AstA (Sesquiterpene Cyclase) Oxidized_Intermediate Oxidized Intermediate Intermediate->Oxidized_Intermediate AstB (Cytochrome P450) Aspterric_Acid This compound Oxidized_Intermediate->Aspterric_Acid AstC (Cytochrome P450)

Caption: Heterologous biosynthetic pathway of this compound in S. cerevisiae.

Experimental Workflow for this compound Production

The overall workflow for engineering and producing this compound in S. cerevisiae involves several key steps, from gene selection and plasmid construction to fermentation and product analysis.

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Production and Analysis Gene_Selection 1. Gene Selection (astA, astB, astC, astD) Codon_Optimization 2. Codon Optimization for S. cerevisiae Gene_Selection->Codon_Optimization Gene_Synthesis 3. Gene Synthesis Codon_Optimization->Gene_Synthesis Plasmid_Construction 4. Plasmid Construction (Yeast Expression Vector) Gene_Synthesis->Plasmid_Construction Yeast_Transformation 5. Yeast Transformation Plasmid_Construction->Yeast_Transformation Strain_Verification 6. Strain Verification (PCR, Sequencing) Yeast_Transformation->Strain_Verification Fermentation 7. Fermentation Strain_Verification->Fermentation Extraction 8. Extraction of this compound Fermentation->Extraction Analysis 9. Quantification (HPLC/LC-MS) Extraction->Analysis

Caption: Experimental workflow for heterologous synthesis of this compound.

Experimental Protocols

Gene Selection and Codon Optimization
  • Gene Source: The biosynthetic genes astA, astB, and astC can be sourced from various fungi, such as Aspergillus terreus, Aspergillus taichungensis, or Penicillium brasilianum.[3] The self-resistance gene, astD, from Aspergillus terreus should also be included to mitigate product toxicity.[1]

  • Codon Optimization: The coding sequences of the selected genes should be codon-optimized for expression in Saccharomyces cerevisiae. This is crucial for achieving high levels of protein expression, as codon usage can differ significantly between filamentous fungi and yeast. Several online tools and commercial services are available for this purpose. The goal is to replace rare codons with those that are more frequently used in highly expressed yeast genes, such as those in the glycolytic pathway.

Plasmid Construction
  • Vector Backbone: A high-copy number episomal plasmid (e.g., based on the 2µ origin of replication) or an integrative vector can be used. For stable, long-term production, chromosomal integration is preferred. A variety of yeast expression vectors with different selectable markers (e.g., URA3, LEU2, HIS3, TRP1) are available.

  • Promoters and Terminators: Each gene in the pathway should be flanked by a strong constitutive promoter (e.g., PTEF1, PTDH3, PGPD) and a terminator (e.g., TCYC1, TADH1). The use of different promoters for each gene can help to avoid homologous recombination and instability of the expression cassette.

  • Assembly: The codon-optimized gene cassettes (promoter-gene-terminator) can be assembled into the chosen yeast vector using standard molecular cloning techniques, such as Gibson Assembly or Golden Gate Assembly. This allows for the construction of a multi-gene expression plasmid.

Yeast Transformation
  • Yeast Strain: A common laboratory strain of S. cerevisiae, such as BY4741 or a strain from the CEN.PK series, can be used as the host. The choice of strain should be compatible with the selectable markers on the expression plasmid.

  • Transformation Method: The lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method is a widely used and efficient protocol for yeast transformation.

    • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.5-0.8.

    • Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of 100 mM LiAc.

    • In a microfuge tube, mix 100 µL of the yeast cell suspension with 240 µL of 50% (w/v) PEG, 36 µL of 1.0 M LiAc, 25 µL of single-stranded carrier DNA, and 1-5 µg of the expression plasmid.

    • Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.

    • Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.

    • Plate 100-200 µL of the cell suspension onto selective agar plates (e.g., synthetic complete medium lacking uracil for a URA3-marked plasmid).

    • Incubate at 30°C for 2-4 days until colonies appear.

Fermentation
  • Media: A synthetic defined medium is typically used for fermentation to ensure reproducibility. A standard medium for terpenoid production in yeast can be adapted.

    • Minimal Medium Composition (per liter):

      • 6.7 g Yeast Nitrogen Base without amino acids

      • 20-40 g Glucose or Galactose (if using GAL promoters)

      • Appropriate amino acid drop-out supplement to maintain plasmid selection.

  • Fermentation Conditions:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C.

    • Use the overnight culture to inoculate a larger volume (e.g., 50 mL in a 250 mL flask) of the same medium to a starting OD600 of ~0.1.

    • Incubate at 30°C with vigorous shaking (e.g., 200-250 rpm) for 72-96 hours.

    • For inducible systems (e.g., GAL promoter), grow the cells in a medium containing a non-repressing carbon source (e.g., raffinose) and then add galactose to induce gene expression.

Extraction and Quantification of this compound
  • Extraction:

    • Harvest the yeast culture by centrifugation.

    • The supernatant can be collected and extracted as this compound may be secreted.

    • Extract the supernatant with an equal volume of a non-polar solvent like ethyl acetate.

    • Separate the organic phase, evaporate the solvent under reduced pressure, and resuspend the residue in a suitable solvent (e.g., methanol) for analysis.

  • Quantification by HPLC:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.

    • Column: A C18 reverse-phase column is suitable for the separation of sesquiterpenoids.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is typically used.

    • Detection: this compound can be detected by its UV absorbance or more specifically by its mass-to-charge ratio (m/z) using mass spectrometry.

    • Quantification: A standard curve should be generated using a purified this compound standard to accurately quantify the concentration in the samples.

Conclusion

The heterologous synthesis of this compound in Saccharomyces cerevisiae has been successfully demonstrated and represents a promising avenue for the sustainable production of this novel herbicide. By following the protocols outlined in this document, researchers can engineer and optimize yeast strains for improved this compound titers. Further enhancements in production can likely be achieved by engineering the native mevalonate pathway to increase the supply of the FPP precursor, and by optimizing fermentation conditions at the bioreactor scale.

References

Application Notes and Protocols for Aspterric Acid as a Pre-emergence Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid, a sesquiterpenoid natural product, has been identified as a potent inhibitor of the enzyme dihydroxy-acid dehydratase (DHAD), a critical component in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[1][2][3] This pathway is essential for plant growth and survival, making DHAD a compelling target for the development of novel herbicides. The unique mode of action of this compound presents a promising solution to combat the growing issue of weed resistance to existing herbicide classes.[3] These application notes provide a comprehensive overview of the use of this compound as a pre-emergence herbicide, including its mechanism of action, available efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a competitive inhibitor of dihydroxy-acid dehydratase (DHAD), the third enzyme in the BCAA synthesis pathway.[1] By blocking the activity of DHAD, this compound prevents the production of essential amino acids—valine, leucine, and isoleucine—thereby halting protein synthesis and leading to plant death. This specific mode of action is advantageous as the BCAA pathway is absent in animals, suggesting a favorable selectivity profile.

Pre-emergence Herbicidal Efficacy

Studies have demonstrated that this compound is effective as a pre-emergence herbicide, strongly inhibiting the germination and early growth of a variety of common weed species.[4]

Quantitative Data on Herbicidal Activity

While qualitative assessments have confirmed the potent pre-emergence activity of this compound, specific quantitative data, such as the concentration required for 50% inhibition of germination (GI₅₀) for various weed species, is not extensively available in the public domain. The following table summarizes the reported qualitative effects and provides a template for recording future quantitative findings.

Weed SpeciesCommon NamePre-emergence Effect of this compoundEffective Concentration (μM)Germination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)Citation
Amaranthus tricolorTampalaStrong inhibition of germinationData Not AvailableData Not AvailableData Not AvailableData Not Available[4]
Portulaca oleraceaCommon PurslaneStrong inhibition of germinationData Not AvailableData Not AvailableData Not AvailableData Not Available[4]
Bidens pilosaHairy BeggarticksStrong inhibition of germinationData Not AvailableData Not AvailableData Not AvailableData Not Available[4]
Lolium perennePerennial RyegrassStrong inhibition of germinationData Not AvailableData Not AvailableData Not AvailableData Not Available[4]
Leptochloa chinensisChinese SprangletopStrong inhibition of germinationData Not AvailableData Not AvailableData Not AvailableData Not Available[4]
Arabidopsis thalianaThale CressPotent growth inhibition (agar assay)50Data Not AvailableSignificantSignificant[1]

Experimental Protocols

Protocol 1: In Vitro Seed Germination Bioassay for Pre-emergence Herbicidal Activity

This protocol outlines a general method for assessing the pre-emergence herbicidal activity of this compound on weed seeds in a controlled laboratory setting.

Materials:

  • This compound

  • Weed seeds of interest (e.g., Amaranthus tricolor, Portulaca oleracea)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile distilled water

  • Growth chamber with controlled temperature and light cycles

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Working Solution Preparation: Prepare a series of dilutions of this compound in sterile distilled water to achieve the desired final concentrations for testing (e.g., 1, 10, 50, 100, 250 µM). Include a control group with the same concentration of DMSO as the highest this compound concentration to account for any solvent effects.

  • Petri Dish Preparation: Place two layers of sterile filter paper in each sterile Petri dish.

  • Treatment Application: Add 5 mL of the respective this compound working solution or control solution to each Petri dish, ensuring the filter paper is saturated.

  • Seed Plating: Evenly place a predetermined number of seeds (e.g., 25-50) on the moist filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber. The conditions should be optimized for the specific weed species being tested (e.g., 25°C with a 16h light/8h dark photoperiod).

  • Data Collection:

    • Record the number of germinated seeds daily for a period of 7 to 14 days. A seed is considered germinated when the radicle has emerged.

    • At the end of the experiment, measure the root and shoot length of the seedlings.

  • Data Analysis:

    • Calculate the germination percentage for each treatment and control.

    • Calculate the percentage of inhibition of germination, root growth, and shoot growth relative to the control.

    • Determine the GI₅₀ value using appropriate statistical software.

Protocol 2: Soil-Based Pre-emergence Herbicide Bioassay

This protocol describes a method to evaluate the pre-emergence efficacy of this compound in a more realistic soil environment.

Materials:

  • This compound

  • Weed seeds of interest

  • Pots or trays (e.g., 10x10 cm)

  • Sterile potting mix (e.g., a mixture of sand, peat, and loam)

  • Spray bottle or automated sprayer

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Pot Preparation: Fill pots or trays with the sterile potting mix and moisten it to field capacity.

  • Seed Sowing: Sow a known number of weed seeds (e.g., 50-100) uniformly on the soil surface.

  • Herbicide Application:

    • Prepare aqueous solutions of this compound at various concentrations. The formulation may include a suitable solvent like ethanol and a surfactant to ensure even distribution, similar to the spray application described for post-emergence.[5]

    • Apply the this compound solutions evenly to the soil surface using a spray bottle or an automated sprayer. Ensure consistent application volume across all treatments.

    • A control group should be sprayed with the same solvent and surfactant solution without this compound.

  • Incubation: Place the pots in a growth chamber or greenhouse with conditions suitable for the weed species' germination and growth.

  • Watering: Water the pots as needed, preferably by subirrigation, to avoid disturbing the treated soil surface.

  • Data Collection:

    • After a set period (e.g., 14-21 days), count the number of emerged seedlings in each pot.

    • Carefully harvest the emerged seedlings and measure their fresh and dry weight, as well as root and shoot length.

  • Data Analysis:

    • Calculate the emergence percentage for each treatment.

    • Determine the percentage of inhibition of emergence, biomass, and growth compared to the control.

Visualizations

Signaling Pathway of this compound's Herbicidal Action

Aspterric_Acid_MOA cluster_BCAA Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway cluster_outcome Outcome Pyruvate Pyruvate ALS ALS Pyruvate->ALS KARI KARI ALS->KARI Threonine Threonine Threonine->KARI DHAD_Substrate DHAD Substrate KARI->DHAD_Substrate α,β-dihydroxy-isovalerate DHAD Dihydroxy-acid Dehydratase (DHAD) DHAD_Substrate->DHAD BCAAs Valine, Leucine, Isoleucine DHAD->BCAAs α-keto-isovalerate Plant_Death Plant Death Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Aspterric_Acid This compound Aspterric_Acid->Inhibition Inhibition->DHAD Competitive Inhibition Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth

Caption: Mechanism of action of this compound.

Experimental Workflow for Pre-emergence Bioassay

Pre_emergence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A Prepare this compound Stock and Working Solutions D Apply this compound Treatments and Controls A->D B Prepare Petri Dishes with Filter Paper or Pots with Soil B->D C Select and Prepare Weed Seeds E Sow Weed Seeds C->E F Incubate under Controlled Conditions E->F G Record Germination/ Emergence Daily F->G H Measure Root and Shoot Growth G->H I Calculate Inhibition Percentages and GI50 H->I

Caption: General workflow for pre-emergence herbicide bioassay.

References

Application Notes and Protocols for the Experimental Use of Aspterric Acid on Zea mays and Solanum lycopersicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid, a fungal sesquiterpenoid, has been identified as a potent inhibitor of plant growth. Its mechanism of action targets a crucial metabolic pathway, making it a molecule of significant interest for herbicide development and plant biology research.[1][2][3] this compound functions as a sub-micromolar competitive inhibitor of dihydroxy-acid dehydratase (DHAD), the third enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[1][4][5] This pathway is essential for the synthesis of valine, leucine, and isoleucine, which are critical for plant survival.[6][7][8] The absence of this pathway in animals makes DHAD an attractive target for developing selective herbicides.[1]

This document provides detailed application notes and experimental protocols for studying the effects of this compound on a representative monocot, Zea mays (maize), and a dicot, Solanum lycopersicum (tomato).

Data Presentation: Effects of this compound on Plant Growth

While detailed quantitative measurements from a single study are not available in tabular format, the inhibitory effects of this compound on Zea mays and Solanum lycopersicum have been qualitatively documented. The following table summarizes the observed effects based on a 50 μM this compound treatment in an agar-based assay.[9]

Plant SpeciesTreatment GroupObserved EffectsReference
Zea mays ControlNormal root and shoot development.[9]
50 μM this compoundSevere inhibition of root development and overall plant growth.[9]
Solanum lycopersicum ControlHealthy root and shoot elongation.[9]
50 μM this compoundSignificant inhibition of root development and stunted plant growth.[9]

Signaling Pathway and Experimental Workflow

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the BCAA biosynthesis pathway in plants, highlighting the step inhibited by this compound.

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine TD Threonine Deaminase Threonine->TD alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate KARI Ketol-acid Reductoisomerase (KARI) Acetolactate->KARI Acetohydroxybutyrate Acetohydroxybutyrate Acetohydroxybutyrate->KARI dihydroxy_isovalerate 2,3-Dihydroxy- isovalerate DHAD Dihydroxy-acid Dehydratase (DHAD) dihydroxy_isovalerate->DHAD dihydroxy_methylvalerate 2,3-Dihydroxy- 3-methylvalerate dihydroxy_methylvalerate->DHAD keto_isovalerate α-Keto- isovalerate BCAT Branched-chain Amino Transferase (BCAT) keto_isovalerate->BCAT Leu_Synth Leucine Biosynthesis (multi-step) keto_isovalerate->Leu_Synth keto_methylvalerate α-Keto- β-methylvalerate keto_methylvalerate->BCAT Valine Valine Leucine Leucine Isoleucine Isoleucine Aspterric_Acid This compound Aspterric_Acid->DHAD TD->alpha_Ketobutyrate ALS->Acetolactate ALS->Acetohydroxybutyrate KARI->dihydroxy_isovalerate KARI->dihydroxy_methylvalerate DHAD->keto_isovalerate DHAD->keto_methylvalerate BCAT->Valine BCAT->Isoleucine Leu_Synth->Leucine

Caption: BCAA pathway and this compound inhibition.

Experimental Workflow for Plant Growth Inhibition Assay

The following diagram outlines the workflow for assessing the inhibitory effects of this compound on plant growth.

Experimental_Workflow start Start: Prepare Materials prep_media Prepare MS Agar Media (with and without this compound) start->prep_media sterilize_seeds Surface Sterilize Seeds (Zea mays & Solanum lycopersicum) start->sterilize_seeds plating Plate Seeds on Media prep_media->plating sterilize_seeds->plating incubation Incubate under Controlled Conditions (e.g., 16/8h light/dark, 23°C) plating->incubation data_collection Data Collection (e.g., after 2 weeks) incubation->data_collection analysis Analyze Results (Photography, Measurement of root length, fresh weight, etc.) data_collection->analysis end End analysis->end

Caption: Plant growth inhibition assay workflow.

Experimental Protocols

Protocol 1: In Vitro Plant Growth Inhibition Assay

This protocol is adapted from methodologies used to assess the impact of this compound on plant growth in a sterile, controlled environment.[9]

Objective: To determine the inhibitory effect of this compound on the germination and early growth of Zea mays and Solanum lycopersicum.

Materials:

  • Zea mays and Solanum lycopersicum seeds

  • This compound

  • Ethanol (for stock solution)

  • Murashige and Skoog (MS) basal medium (2.16 g/L)

  • Sucrose (8 g/L)

  • Agar (8 g/L)

  • Petri dishes or culture tubes

  • Sterile water

  • Bleach solution (e.g., 10%)

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Dissolve this compound in ethanol to create a concentrated stock solution. The final concentration of ethanol in the media should be kept constant across all treatments, including the control.

  • Media Preparation:

    • Prepare the MS medium by dissolving MS basal medium, sucrose, and agar in distilled water.

    • Autoclave the medium to sterilize it.

    • Allow the medium to cool to approximately 50-60°C.

    • Add the this compound stock solution to the treatment media to achieve the desired final concentration (e.g., 50 μM).

    • Add an equivalent amount of ethanol to the control medium.

    • Pour the media into sterile petri dishes or culture tubes and allow them to solidify.

  • Seed Sterilization:

    • Surface sterilize the seeds by washing them with a bleach solution for a specified time, followed by several rinses with sterile water.

  • Plating and Incubation:

    • Aseptically place the sterilized seeds onto the surface of the prepared media.

    • Seal the plates or tubes and place them in a growth chamber.

    • Incubate the plants under long-day conditions (e.g., 16 hours of light, 8 hours of dark) at a constant temperature (e.g., 23°C).[9]

  • Data Collection and Analysis:

    • After a designated period (e.g., 2 weeks), observe and record the effects of this compound on plant growth.

    • Document the results through photography.

    • Measure relevant parameters such as root length, shoot length, and fresh weight for a quantitative comparison between control and treated plants.

Protocol 2: Foliar Spray Application (for whole-plant studies)

This protocol provides a method for assessing the herbicidal activity of this compound when applied to whole plants.[9]

Objective: To evaluate the post-emergence herbicidal effects of this compound on Zea mays and Solanum lycopersicum.

Materials:

  • Young Zea mays and Solanum lycopersicum plants grown in pots

  • This compound

  • Ethanol

  • A suitable solvent/surfactant mixture (e.g., 0.06 g/L Finale® Bayer Inc. + 20 g/L EtOH)[9]

  • Spray bottle

Procedure:

  • Plant Growth: Grow Zea mays and Solanum lycopersicum plants from seed in pots containing a suitable growth medium until they have developed a few true leaves.

  • Treatment Solution Preparation:

    • Dissolve this compound in ethanol.

    • Add this solution to the solvent/surfactant mixture to achieve the desired final concentration of this compound.

    • Prepare a control solution containing the same concentration of ethanol and solvent/surfactant but without this compound.

  • Application:

    • Spray the treatment and control solutions onto the foliage of the plants until runoff is observed.

    • Ensure even coverage of all aerial parts of the plants.

  • Observation and Data Collection:

    • Maintain the plants in a growth chamber or greenhouse under controlled conditions.

    • Observe the plants regularly for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

    • For repeated applications, treatments can be applied every two days.[9]

    • After a set period, quantitative data such as plant height, biomass (fresh and dry weight), and chlorophyll content can be collected to assess the herbicidal efficacy.

References

Application Note: Preparation of Aspterric Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of Aspterric acid stock solutions for use in various experimental settings. This compound is a sesquiterpenoid initially isolated from Aspergillus terreus and is a known inhibitor of pollen development and a potent inhibitor of dihydroxy-acid dehydratase (DHAD).[1][2][3][4] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy.

Physicochemical and Handling Properties

A summary of the key properties of this compound is provided below. This data is essential for accurate stock solution preparation and proper handling.

PropertyValueReferences
Molecular Formula C₁₅H₂₂O₄[1][2][5][6][7]
Molecular Weight ~266.3 g/mol [1][2][5][6][7]
Appearance White to off-white solid[1][2][8][9]
Purity ≥95% (by HPLC)[2][5][8]
Solubility Soluble in DMSO, Methanol, and Ethanol.[2][5][6][7][8][9]
Insoluble in hexane.[5][8]
Storage (Solid) Store at -20°C. Stable for at least 12 months.[5][8]
Storage (Solution) Aliquot and store at -20°C or -80°C.[5][6]
- In solvent at -20°C: Stable for 1 to 6 months.[1][5][6]
- In solvent at -80°C: Stable for up to 6 months.[1]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for subsequent dilutions into experimental media.

2.1. Materials

  • This compound (solid powder)

  • Anhydrous/molecular biology grade DMSO

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and sterile, filtered pipette tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2.2. Safety Precautions

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the Material Safety Data Sheet (MSDS) for this compound before handling.[8]

2.3. Calculation To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Example for 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mM x 1 mL x 266.3 g/mol / 1000

    • Mass (mg) = 2.663 mg

Therefore, you will need to weigh 2.663 mg of this compound to prepare 1 mL of a 10 mM stock solution.

2.4. Procedure

  • Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 2.663 mg) and transfer it into a sterile microcentrifuge tube. For maximum recovery, centrifuge the original vial before opening the cap.[5][6]

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the microcentrifuge tube containing the powder.

  • Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[5][6]

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and preparation date. Store the aliquots at -20°C or -80°C for long-term storage.[1][5][6]

Visualized Workflow and Signaling Pathway

3.1. Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_store Storage calc Calculate Mass weigh Weigh this compound calc->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot Solution dissolve->aliquot Transfer label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C / -80°C label_tubes->store

Caption: Workflow for preparing this compound stock solution.

3.2. Signaling Pathway: Mechanism of Action

This compound functions as a herbicide by inhibiting a key enzyme in the branched-chain amino acid (BCAA) synthesis pathway, which is essential for plant growth but not present in animals.[3][4][10]

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS KARI Ketol-acid Reductoisomerase (KARI) ALS->KARI DHAD Dihydroxy-acid Dehydratase (DHAD) KARI->DHAD TA Transaminase DHAD->TA BCAA Branched-Chain Amino Acids (Val, Leu, Ile) TA->BCAA AA This compound Inhibition Inhibition AA->Inhibition Inhibition->DHAD

Caption: this compound inhibits the DHAD enzyme in the BCAA pathway.

References

Application Notes and Protocols for Discovering Natural Product Herbicides via Genome Mining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating emergence of herbicide-resistant weeds necessitates the discovery of novel herbicidal compounds with new modes of action. Natural products from microorganisms represent a vast and largely untapped reservoir of chemical diversity. Genome mining has emerged as a powerful strategy to unlock this potential by identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for producing these compounds. This document provides detailed application notes and protocols for the key stages of a genome mining workflow, from in silico BGC identification to heterologous expression and herbicidal activity screening.

Application Note 1: Bioinformatic Identification of Herbicide Biosynthetic Gene Clusters

The foundational step in genome mining is the computational analysis of microbial genomes to identify putative BGCs. Modern bioinformatics tools can predict BGCs, their product class, and even the putative chemical structure, allowing researchers to prioritize clusters that are likely to produce novel or bioactive molecules.

Experimental Protocol 1.1: BGC Identification and Annotation using antiSMASH

The antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) is a comprehensive web server and standalone tool for the automated identification and analysis of BGCs.[1][2]

Objective: To identify and annotate BGCs from a microbial genome sequence.

Materials:

  • A microbial genome sequence in FASTA, GenBank, or EMBL format.[3]

  • A computer with internet access or a local installation of antiSMASH.

Procedure:

  • Data Input: Navigate to the antiSMASH web portal or initiate the command-line tool. Upload the genome sequence file.[3]

  • Analysis Configuration: Select the desired analysis options. For a comprehensive search, enable all analysis features, including "ClusterBlast," "KnownClusterBlast," and "ClusterFinder."

    • ClusterBlast: Compares the identified BGCs against a database of known clusters to find homologous BGCs.[2]

    • KnownClusterBlast: Specifically compares identified clusters to BGCs with experimentally characterized end products from the MIBiG database.[2]

    • ClusterFinder: Uses a probabilistic algorithm to detect putative BGCs of unknown types, which may lead to novel chemistry.[2]

  • Job Submission: Submit the analysis job. The runtime will vary depending on the genome size and server load.

  • Result Interpretation:

    • The primary output is an interactive HTML file that visually represents the genome and the location of predicted BGCs.[3]

    • Examine each predicted BGC. antiSMASH provides annotations for the cluster type (e.g., PKS, NRPS, Terpene), the boundaries of the cluster, and the function of individual genes within the cluster.

    • Review the ClusterBlast and KnownClusterBlast results to assess the novelty of the identified BGCs. A low similarity score to known clusters may indicate a novel natural product.

    • Download the GenBank (.gbk) files for promising BGCs for further analysis and cloning.[3]

Data Presentation 1: Comparison of Common BGC Mining Tools

A variety of tools are available for genome mining, each with specific strengths. Researchers can select the most appropriate tool based on their research goals.[4][5][6]

Tool NamePrimary FunctionKey Features & StrengthsTarget BGCs
antiSMASH BGC Identification & AnnotationComprehensive, user-friendly interface, integrates multiple analysis modules (e.g., ClusterBlast), predicts core structures.[1][7]All major classes (PKS, NRPS, Terpenes, RiPPs, etc.).[1]
DeepBGC BGC Detection & Activity PredictionUses machine learning (deep learning) to detect BGCs and predict broad biological activity (e.g., antibacterial, cytotoxic).[8]Known and novel BGC classes.
PRISM BGC Identification & Structure PredictionPredicts chemical structures from sequence data, particularly for NRPS and PKS pathways. Can perform dereplication against known compounds.[5][8]PKS, NRPS.
BAGEL Bacteriocin IdentificationSpecifically designed for the discovery of ribosomally synthesized and post-translationally modified peptides (RiPPs), including bacteriocins.[4][8]Bacteriocins, other RiPPs.
EvoMining Novel BGC DiscoveryIdentifies functionally diverged paralogs of primary metabolic enzymes to find novel BGCs that may be missed by other tools.[6]Novel and atypical BGCs.

Visualization 1: Bioinformatic Discovery Workflow

bioinformatic_workflow start Microbial Genome (FASTA/GenBank) antismash BGC Prediction & Annotation (e.g., antiSMASH) start->antismash db_comparison Novelty Assessment (ClusterBlast / MIBiG) antismash->db_comparison Identified BGCs target_mining Targeted Mining ('Biosynthetic Hooks') antismash->target_mining Search for specific enzyme domains (e.g., DHAD inhibitor resistance gene) prioritization Prioritize Novel BGCs db_comparison->prioritization Low similarity to known clusters output Candidate Herbicide BGC prioritization->output target_mining->output

Caption: Workflow for bioinformatic identification of candidate herbicide BGCs.

Application Note 2: Activating Gene Clusters for Compound Production

A significant challenge in natural product discovery is that many BGCs are transcriptionally silent or poorly expressed under standard laboratory conditions.[4] Heterologous expression, which involves cloning a BGC and expressing it in a well-characterized host organism, is a powerful strategy to overcome this bottleneck and produce the encoded compound.[9][10]

Experimental Protocol 2.1: BGC Cloning and Heterologous Expression in Streptomyces

This protocol provides a general framework for cloning a large BGC and expressing it in a suitable Streptomyces host.

Objective: To produce a natural product by expressing its BGC in a heterologous Streptomyces host.

Materials:

  • High-molecular-weight genomic DNA from the native producer strain.

  • Streptomyces expression host (e.g., S. coelicolor M1152, S. albus J1074).[11]

  • An appropriate cloning/expression vector (e.g., pSBAC, an integrative pSET152-based vector).[12]

  • E. coli strain for conjugation (e.g., ET12567/pUZ8002).[11]

  • Enzymes and reagents for DNA manipulation (restriction enzymes, ligase, etc.).

  • Culture media (e.g., SFM for sporulation, TSB for liquid culture, R5 for production).[11]

  • Appropriate antibiotics for selection.

Procedure:

Part A: BGC Cloning (Conceptual Workflow based on TAR/CRISPR)

  • Vector Preparation: Linearize the expression vector. Design and amplify 50-bp homology arms corresponding to the flanking regions of the target BGC from the native producer's genomic DNA. Attach these arms to the linearized vector. This creates a "capture" vector specific to the target BGC.

  • Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA from the native producer. For very large BGCs, this is often done in agarose plugs to prevent shearing.[13]

  • BGC Capture/Assembly:

    • Transformation-Associated Recombination (TAR): Co-transform the prepared capture vector and the genomic DNA into competent Saccharomyces cerevisiae (yeast). The yeast's homologous recombination machinery will assemble the BGC into the vector.[14][15]

    • CRISPR-based (e.g., CAT-FISHING): Alternatively, digest the genomic DNA with Cas12a and specific crRNAs designed to cut outside the BGC. Ligate the resulting large fragment into a prepared bacterial artificial chromosome (BAC) vector.[13][16]

  • Verification: Isolate the assembled plasmid from yeast or E. coli and verify the integrity and orientation of the cloned BGC using restriction digestion and sequencing.

Part B: Heterologous Expression

  • Vector Transfer to E. coli: Transform the verified BGC-containing plasmid into the E. coli conjugation strain (ET12567/pUZ8002).

  • Intergeneric Conjugation: Grow the E. coli donor strain and the Streptomyces recipient host strain to the appropriate cell density. Mix the cultures on a suitable agar medium (e.g., SFM) and incubate to allow for plasmid transfer via conjugation.[11]

  • Selection of Exconjugants: Overlay the conjugation plate with antibiotics that select for the Streptomyces host containing the expression vector (e.g., nalidixone to kill E. coli and apramycin for the vector).

  • Production and Analysis:

    • Inoculate a production medium (e.g., R5 liquid medium) with a confirmed exconjugant strain.[11] Culture for 7-14 days.

    • Include the wild-type heterologous host (without the BGC) as a negative control.

    • Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by LC-MS/MS and compare the metabolic profile of the BGC-expressing strain to the negative control. A new peak present only in the expressing strain is the target natural product.

Data Presentation 2: Examples of Natural Products with Herbicidal Potential Discovered via Genome Mining

While specific yield data is often variable and context-dependent, genome mining and heterologous expression have successfully led to the production of potent phytotoxins.

Compound ClassProducing Organism (Original)Discovery/Production StrategyReported Bioactivity / Yield ImprovementReference
Thaxtomins Streptomyces scabieiHeterologous expression in S. albus J1074Phytotoxic; achieved a 10-fold higher production titer compared to the native strain.[4]
Epothilone Sorangium cellulosumHeterologous expression in StreptomycesPhytotoxic, microtubule stabilizer; yield increased from 0.1 mg/L to 20 mg/L.
Indolizomycin Streptomyces sp. SK2-52Resistance-gene-directed genome miningHerbicidal activity with a novel mode of action.[15]
Phosphinothricin Streptomyces viridochromogenesGenome Mining / Biosynthesis StudiesCommercial herbicide (Glufosinate); inhibits glutamine synthetase.[14]

Visualization 2: Heterologous Expression Workflow

heterologous_expression_workflow bgc Candidate BGC (from Bioinformatics) cloning Clone BGC into Expression Vector (e.g., TAR, CRISPR-cloning) bgc->cloning conjugation Intergeneric Conjugation (E. coli -> Streptomyces) cloning->conjugation expression Fermentation & Expression conjugation->expression Select Exconjugants host Engineered Host (e.g., S. albus J1074) host->conjugation extraction Metabolite Extraction expression->extraction analysis LC-MS/MS Analysis extraction->analysis product Purified Natural Product analysis->product Identify unique peak control Control Strain Culture (Host without BGC) control->extraction

Caption: Workflow for BGC cloning and heterologous expression.

Application Note 3: Screening for Herbicidal Activity

Once a natural product is produced, it must be screened for phytotoxicity. Miniaturized whole-organism bioassays are highly effective for discovering compounds with potential herbicidal activity, regardless of their mechanism of action.[14]

Experimental Protocol 3.1: Miniaturized Whole-Organism Bioassay using Lemna minor

Lemna minor (common duckweed) is an excellent model for high-throughput herbicidal screening due to its small size, rapid growth, and sensitivity to a wide range of phytotoxins.[17][18] This protocol is adapted for a 24-well plate format.

Objective: To determine the phytotoxic effect of a purified natural product or crude extract on the growth of Lemna minor.

Materials:

  • Healthy, axenic culture of Lemna minor.

  • Sterile Steinberg medium.

  • Sterile 24-well microplates.

  • Purified compound or crude extract dissolved in a suitable solvent (e.g., DMSO).

  • Growth chamber with controlled temperature (25°C) and continuous light (90-100 µmol m⁻² s⁻¹).[17]

  • Digital scanner or camera for imaging.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound. Perform a serial dilution in Steinberg medium to create a range of test concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-phytotoxic level (e.g., <0.1%).[19] Include a solvent-only control and a medium-only negative control.

  • Assay Setup:

    • Pipette 3 mL of each test solution into triplicate wells of a 24-well plate.[17]

    • Select healthy L. minor colonies with 2-3 fronds.

    • Carefully transfer one colony into each well.[19]

  • Incubation: Place the plates in the growth chamber and incubate for 72 hours.[17]

  • Data Collection:

    • After 72 hours, carefully remove the plates and visually inspect for signs of phytotoxicity (e.g., chlorosis, necrosis).

    • Image the plates using a high-resolution scanner.

  • Data Analysis:

    • Use image analysis software to measure the total frond area in each well.

    • Calculate the percent growth inhibition for each concentration relative to the solvent control:

      • % Inhibition = 100 * (1 - (Area_treatment / Area_control))

    • Plot the % inhibition against the log of the concentration and use a regression analysis to determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).[20]

Experimental Protocol 3.2: Conceptual Target-Based in vitro Assay (EPSP Synthase)

For compounds with a suspected mode of action, or for high-throughput screening, a target-based assay can be employed. 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase is the target of glyphosate and a well-validated target for herbicides.[21][22]

Objective: To determine if a compound inhibits the enzymatic activity of EPSP synthase.

Materials:

  • Purified EPSP synthase enzyme.

  • Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).

  • Assay buffer (e.g., HEPES buffer with required cofactors).

  • Detection reagent: Malachite Green, which detects the inorganic phosphate (Pi) released during the enzyme's reaction.

  • Test compounds/extracts.

  • 96-well microplate and plate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of EPSP synthase enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period to allow for binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrates (S3P and PEP).

  • Reaction Incubation: Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 15-30 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the Malachite Green reagent. The reagent will develop color in proportion to the amount of phosphate released.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).

Visualization 3: Herbicide Screening Strategy

screening_workflow start Purified Compound or Crude Extract primary_screen Primary Screen: Whole-Organism Bioassay (e.g., Lemna minor) start->primary_screen no_activity No Significant Activity: Discard or Deprioritize primary_screen->no_activity Inactive activity Phytotoxic Activity Detected primary_screen->activity Active dose_response Dose-Response Assay (Determine EC50) activity->dose_response secondary_screen Secondary Screen: Whole-Plant Assay (e.g., Arabidopsis, Crop/Weed species) dose_response->secondary_screen moa Mode of Action Studies (Target-based assays, 'omics') secondary_screen->moa Confirmed Activity lead Lead Compound for Herbicide Development moa->lead

Caption: A tiered strategy for screening natural products for herbicidal activity.

References

Troubleshooting & Optimization

Technical Support Center: Aspterric Acid Production in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of Aspterric acid in yeast fermentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at producing this compound in yeast.

Problem IDIssuePotential CausesRecommended Solutions
AA-T01 Low or No this compound Yield 1. Inefficient precursor supply: The native yeast mevalonate (MVA) pathway may not produce enough farnesyl pyrophosphate (FPP), the precursor for this compound.[1] 2. Suboptimal enzyme activity: The heterologous enzymes of the this compound biosynthetic pathway (AstA, AstB, AstC) may have low activity in the yeast host.[1][2][3] 3. Toxicity of this compound: this compound can be toxic to the yeast cells, inhibiting their growth and productivity.[1] 4. Suboptimal fermentation conditions: Temperature, pH, aeration, and media composition can significantly impact yield.[2][3][4][5][6]1. Metabolic Engineering: Overexpress key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGCR) and FPP synthase (FPPS), to increase the carbon flux towards FPP.[1] 2. Enzyme Screening and Optimization: Screen for more efficient versions of the Ast enzymes from different fungal species.[2][3] Codon-optimize the genes for expression in your yeast strain. 3. Introduce Resistance Gene: Co-express the astD gene, which confers self-resistance to this compound.[1] 4. Process Optimization: Systematically optimize fermentation parameters such as temperature (typically 25-35°C), pH (around 5.5-6.0), and media components (e.g., carbon and nitrogen sources).[7][8][9]
AA-T02 Production of an Isomer Instead of this compound 1. Enzyme Promiscuity: The sesquiterpene cyclase (AstA) or the cytochrome P450 monooxygenases (AstB, AstC) may have off-target activities, leading to the formation of structural isomers of this compound.[1]1. Enzyme Selection: Test different combinations of sesquiterpene cyclases and P450s from various fungi to find a set with higher specificity for this compound synthesis. For instance, combining the sesquiterpene cyclase from Aspergillus taichungensis with P450s from Penicillium brasilianum has shown success.[2][3]
AA-T03 Poor Yeast Growth 1. Metabolic Burden: Overexpression of multiple heterologous genes can impose a significant metabolic load on the cells, slowing down their growth.[10][11] 2. Toxicity of Intermediates or Product: Accumulation of metabolic intermediates or the final product, this compound, can be toxic to the yeast.[1][12] 3. Suboptimal Culture Conditions: The fermentation medium or physical parameters may not be optimal for the engineered yeast strain.[4][11][13]1. Optimize Gene Expression: Use promoters of varying strengths to balance the expression levels of the pathway genes and reduce the metabolic burden.[14] 2. Detoxification Strategies: In addition to the astD resistance gene, consider strategies to export the product out of the cell to reduce intracellular concentrations. 3. Media and Condition Optimization: Test different media compositions and fermentation conditions to find the optimal balance between cell growth and product formation.[15]

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the this compound biosynthetic pathway?

A1: The biosynthesis of this compound from the precursor farnesyl pyrophosphate (FPP) involves three core enzymes:

  • AstA: A sesquiterpene cyclase that catalyzes the cyclization of FPP.

  • AstB and AstC: Two cytochrome P450 monooxygenases that perform sequential oxygenation steps to form the final this compound molecule.[1] A fourth gene, astD, is often included to confer resistance to this compound's toxicity.[1]

Q2: Which yeast species is recommended for this compound production?

A2: Both Saccharomyces cerevisiae and Yarrowia lipolytica have been used for this compound production. Y. lipolytica is a promising host due to its naturally high flux of acetyl-CoA, a key precursor for the MVA pathway.[1] However, successful production of up to 33.21 mg/L has been reported in S. cerevisiae by optimizing the combination of biosynthetic enzymes and fermentation conditions.[2][3]

Q3: How can I increase the supply of the FPP precursor for this compound synthesis?

A3: To boost the production of FPP, you can apply metabolic engineering strategies to the native yeast mevalonate (MVA) pathway. This typically involves overexpressing key rate-limiting enzymes such as:

  • HMG-CoA reductase (HMGCR): Catalyzes the conversion of HMG-CoA to mevalonate.

  • FPP synthase (FPPS): Synthesizes FPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1]

Q4: What are typical fermentation conditions for this compound production in yeast?

A4: While optimal conditions should be determined experimentally for your specific strain, a good starting point for shake flask fermentation is:

  • Media: A synthetically defined medium such as YNB (Yeast Nitrogen Base) with a carbon source like glucose (e.g., 2%).[1]

  • Temperature: Incubate at a temperature between 25°C and 35°C.[7]

  • Aeration: Vigorous shaking (e.g., 200-250 rpm) to ensure sufficient oxygen supply for the cytochrome P450 enzymes.

  • pH: Maintain a pH between 5.5 and 6.0.

Q5: How is this compound typically extracted and quantified?

A5: this compound is often secreted into the fermentation broth. A common extraction method involves using an organic solvent like ethyl acetate. The extract can then be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.[1]

Quantitative Data Summary

The following table summarizes reported yields of this compound and related precursors in engineered yeast.

Yeast StrainEngineering StrategyProductTiterReference
Saccharomyces cerevisiaeOptimized combination of sesquiterpene cyclase and P450s, and optimized fermentation conditions.This compound33.21 mg/L[2][3]
Yarrowia lipolyticaIntegration of astA, B, C, D genes and overexpression of HMGCR and FPPS.This compound IsomerNot Quantified[1]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production

This protocol describes a general procedure for evaluating this compound production in an engineered yeast strain at the shake flask scale.

1. Media Preparation:

  • Prepare Yeast Nitrogen Base (YNB) medium according to the manufacturer's instructions.

  • Supplement with 2% (w/v) glucose as the carbon source.

  • Add any necessary amino acids or supplements required for your specific yeast strain.

  • Autoclave the medium and allow it to cool to room temperature.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered yeast strain into 5-10 mL of the prepared fermentation medium in a sterile culture tube.

  • Incubate overnight at 30°C with shaking (200-250 rpm).

3. Fermentation:

  • Inoculate 50 mL of fresh fermentation medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1.

  • Incubate the flask at 30°C with vigorous shaking (200-250 rpm) for 3-5 days.[1]

  • Collect samples at regular intervals for OD600 measurement and product analysis.

4. Product Extraction and Analysis:

  • Centrifuge a 1 mL sample of the culture to separate the supernatant from the cell pellet.

  • To the supernatant, add an equal volume of ethyl acetate.

  • Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.

  • Carefully collect the organic (top) layer containing the extracted this compound.

  • Evaporate the solvent and resuspend the residue in a suitable solvent (e.g., methanol) for LC-MS analysis.[1]

Visualizations

Aspterric_Acid_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Intermediate1 Cyclized Intermediate FPP->Intermediate1 AstA (Sesquiterpene Cyclase) Intermediate2 Oxygenated Intermediate Intermediate1->Intermediate2 AstB (Cytochrome P450) AA This compound Intermediate2->AA AstC (Cytochrome P450)

Caption: Biosynthesis of this compound from FPP.

Metabolic_Engineering_Workflow cluster_0 Host Strain Engineering cluster_1 Pathway Introduction cluster_2 Optimization and Production Host Yeast Host (S. cerevisiae or Y. lipolytica) EngineeredHost Overexpress MVA Pathway Genes (HMGCR, FPPS) Host->EngineeredHost Increase FPP Supply Transformation Transform Yeast Host EngineeredHost->Transformation Plasmid Construct Expression Vector (astA, astB, astC, astD) Plasmid->Transformation Screening Screen Transformants Transformation->Screening Fermentation Optimize Fermentation Screening->Fermentation Analysis LC-MS Analysis Fermentation->Analysis

Caption: Workflow for engineering yeast for this compound production.

Troubleshooting_Flowchart decision decision start Start: Low/No Product check_genes Verify Gene Expression (RT-qPCR, Western Blot) start->check_genes genes_ok Expression OK? check_genes->genes_ok check_precursor Analyze Precursors (e.g., FPP levels) genes_ok->check_precursor Yes solution_genes Solution: Codon Optimize, Use Stronger Promoters genes_ok->solution_genes No precursor_ok Precursor Sufficient? check_precursor->precursor_ok check_conditions Optimize Fermentation (Temp, pH, Media) precursor_ok->check_conditions Yes solution_precursor Solution: Overexpress MVA Pathway (HMGCR, FPPS) precursor_ok->solution_precursor No solution_conditions Solution: Systematic Optimization check_conditions->solution_conditions

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Aspterric Acid Production in Yarrowia lipolytica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous production of aspterric acid in Yarrowia lipolytica. Special focus is given to overcoming the common issue of isomer formation.

Frequently Asked Questions (FAQs)

Q1: We transformed Yarrowia lipolytica with the this compound biosynthesis genes (astA, astB, astC, astD) but are not detecting the desired product. Instead, we observe a compound with the same mass-to-charge ratio (m/z) as this compound. What is happening?

A1: This is a frequently encountered issue when expressing the this compound pathway in Y. lipolytica. The observed compound is likely an isomer of this compound.[1][2] The heterologous environment of the yeast cell can influence the folding and catalytic activity of the sesquiterpene cyclase (astA), leading to an alternative, off-pathway cyclization of the farnesyl pyrophosphate (FPP) precursor.[3][4]

Q2: Which enzyme in the pathway is responsible for isomer formation?

A2: The formation of the initial carbon skeleton, and thus the stereochemistry of the final product, is determined by the sesquiterpene cyclase, AstA.[2][5] This enzyme catalyzes the complex cyclization of the linear FPP molecule.[3] Subsequent enzymes, the P450 monooxygenases AstB and AstC, perform oxidative modifications on this skeleton.[2][5] Therefore, any deviation in the initial cyclization by AstA will result in an isomeric final product.

Q3: Why is isomer production a problem in Y. lipolytica specifically?

A3: Yarrowia lipolytica is an excellent host for producing terpenoids due to its high flux of the precursor acetyl-CoA.[1][6][7] However, the intracellular environment (e.g., pH, redox state, chaperone availability) can differ significantly from the native fungal host of the ast gene cluster, Aspergillus terreus. These differences can subtly alter the conformational state of the AstA enzyme, leading to changes in product specificity.[3][8]

Q4: How can we confirm that the product is an isomer and not this compound?

A4: Mass spectrometry (MS) alone is often insufficient as isomers have identical masses. Confirmation requires chromatographic separation. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (chiral HPLC), is the gold standard for separating stereoisomers.[9][10][11] Gas Chromatography (GC-MS) with a suitable column can also be used to separate many terpene isomers based on differences in their boiling points and interactions with the stationary phase.[12][13] Comparing the retention time of your product to an authentic this compound standard is essential for positive identification.

Q5: What are the general strategies to increase overall terpenoid precursor flux in our Y. lipolytica strain?

A5: To boost the production of the precursor FPP, several metabolic engineering strategies can be employed:

  • Upregulate the Mevalonate (MVA) Pathway: Overexpress key rate-limiting enzymes such as HMG-CoA reductase (HMG1), and farnesyl pyrophosphate synthetase (FPPS/ERG20).[1][14]

  • Increase Acetyl-CoA Supply: Overexpress native enzymes like ATP-citrate lyase (ACL1) or heterologous enzymes like acetyl-CoA synthetase (ACS).[14][15]

  • Downregulate Competing Pathways: Reduce flux towards sterol biosynthesis by placing the squalene synthase gene (ERG9) under the control of a weaker promoter.[14]

Troubleshooting Guide: Overcoming Isomer Production

This guide provides a systematic approach to diagnosing and resolving the issue of this compound isomer formation.

Problem: LC-MS analysis shows a peak with the correct m/z for this compound, but its retention time does not match the standard. This indicates isomer production.

The troubleshooting workflow is based on a logical progression from analyzing the current situation to implementing targeted genetic and process-based interventions.

G cluster_0 Phase 1: Analysis & Confirmation cluster_1 Phase 2: Intervention Strategies cluster_2 Phase 3: Implementation & Evaluation A Isomer Production Confirmed (Correct m/z, Incorrect RT) B Characterize Isomer Structure (NMR, advanced MS/MS) A->B Essential for rational design C Analyze AstA Sequence & Structure (Homology modeling, active site analysis) A->C Identify key residues E Strategy 2: Fermentation Optimization A->E F Strategy 3: Host Strain Engineering A->F D Strategy 1: Enzyme Engineering of AstA C->D G Site-Directed Mutagenesis of AstA Active Site D->G H Test Alternative Cyclase Homologs D->H I Modify Temperature, pH, or Media Composition E->I J Co-express Chaperones F->J K Analytical Validation (Chiral HPLC, GC-MS) G->K H->K I->K J->K K->D Iterate if necessary L Desired this compound Production Achieved K->L Verify Product Profile

Caption: Troubleshooting workflow for addressing this compound isomer production.

Quantitative Data Summary

The following table summarizes a representative case of expressing the this compound pathway in an engineered Y. lipolytica strain, highlighting the challenge of isomer production.

Strain IDKey Genetic ModificationsTarget ProductObserved Product(s)Titer (mg/L)Reference
YL-ASP-01Genome-integrated astA, astB, astC, astDThis compoundIsomer of this compoundNot Quantified[1][2]
YL-ASP-02YL-ASP-01 + HMG1 overexpressionThis compoundIsomer of this compoundNot Quantified[1][2]
YL-ASP-03YL-ASP-02 + FPPS overexpressionThis compoundIsomer of this compoundNot Quantified[1][2]

Note: Titers were not reported in the source literature, which focused on the proof-of-concept and the challenge of isomer formation.

Detailed Experimental Protocols

Protocol: Cultivation of Y. lipolytica for Terpenoid Production

This protocol is adapted from standard methods for cultivating Y. lipolytica for the production of lipid-derived compounds.[14][16]

  • Strain Preparation: Inoculate a single colony of the engineered Y. lipolytica strain from a fresh YPD agar plate into a 50 mL tube containing 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).

  • Seed Culture: Incubate at 30°C with shaking at 250 rpm for 24 hours.

  • Production Culture Inoculation: Inoculate a 250 mL baffled flask containing 50 mL of production medium (e.g., YPD with 80 g/L glucose) with the seed culture to an initial OD₆₀₀ of 0.1.

  • Fermentation: Incubate at 30°C with vigorous shaking (250 rpm) for 72-96 hours. A two-phase overlay with dodecane (10% v/v) can be added to the culture to capture volatile or hydrophobic products.

  • Sampling: Collect samples at regular intervals for OD₆₀₀ measurement and metabolite analysis.

Protocol: Metabolite Extraction from Y. lipolytica Culture

This protocol describes a liquid-liquid extraction method suitable for recovering sesquiterpenoids like this compound.[17][18][19]

  • Sample Collection: Centrifuge 10 mL of the culture broth at 4,000 x g for 10 minutes. Separate the supernatant and the cell pellet. If an organic overlay was used, collect it separately.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of sterile water. Add 1 mL of glass beads (0.5 mm diameter) and 2 mL of an organic solvent (e.g., ethyl acetate or a 2:1 mixture of chloroform:methanol).

  • Extraction: Vortex vigorously for 20 minutes to lyse the cells and extract metabolites.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes. Carefully collect the organic (lower) phase.

  • Supernatant Extraction: Perform a liquid-liquid extraction on the culture supernatant by adding an equal volume of ethyl acetate, vortexing for 5 minutes, and collecting the organic phase after centrifugation.

  • Combine and Concentrate: Pool the organic extracts from the cell pellet, supernatant, and any organic overlay. Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of a suitable solvent (e.g., methanol, acetonitrile) for LC-MS or GC-MS analysis.

Protocol: Analytical Separation of this compound and its Isomers

This protocol outlines a general approach for isomer separation. Method development will be required for baseline separation.

  • Method A: Chiral HPLC-MS [10][20]

    • Column: Use a polysaccharide-based chiral stationary phase (CSP) column (e.g., cellulose or amylose-based).

    • Mobile Phase: Start with a normal-phase solvent system such as hexane/isopropanol or a reversed-phase system such as acetonitrile/water, depending on the column specifications.

    • Gradient: Run a gradient elution to effectively separate compounds with different polarities.

    • Detection: Use a Diode Array Detector (DAD) followed by a Mass Spectrometer (MS) to identify peaks based on both UV absorbance and mass-to-charge ratio.

    • Analysis: Compare retention times against an this compound standard.

  • Method B: GC-MS [12][13][21]

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injection: Use a split/splitless injector. If the compound requires it, derivatization may be necessary to increase volatility.

    • Oven Program: Develop a temperature gradient that effectively separates terpene isomers (e.g., start at 60°C, ramp to 280°C).

    • Detection: Use the MS detector in full scan mode to collect mass spectra.

    • Analysis: Compare retention times and fragmentation patterns to an this compound standard and library databases (e.g., NIST).

Visualizations

This compound Biosynthesis and Precursor Pathway

The diagram below illustrates the engineered metabolic pathway for this compound production in Y. lipolytica, highlighting key enzymes and intervention points.

G cluster_0 Yarrowia Central Metabolism cluster_1 Mevalonate (MVA) Pathway (Upregulated) cluster_2 Competing Sterol Pathway (Downregulated) cluster_3 Heterologous this compound Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG1 (Target for Overexpression) IPP IPP / DMAPP Mevalonate->IPP FPP Farnesyl-PP (FPP) IPP->FPP FPPS/ERG20 (Target for Overexpression) Squalene Squalene -> Sterols FPP->Squalene ERG9 (Target for Promoter Swap) Cyclized_Intermediate Cyclized Intermediate FPP->Cyclized_Intermediate AstA (Sesquiterpene Cyclase) Oxidized_Intermediate1 Oxidized Intermediate 1 Cyclized_Intermediate->Oxidized_Intermediate1 AstB (P450) Isomer Isomer Cyclized_Intermediate->Isomer Off-pathway cyclization Aspterric_Acid This compound Oxidized_Intermediate1->Aspterric_Acid AstC (P450)

Caption: Engineered this compound pathway in Y. lipolytica.

References

Aspterric acid stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspterric Acid, focusing on its stability challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C, where it is reported to be stable for at least two years.[1] Once reconstituted, the solution's stability is more limited.

Q2: In what solvents should I dissolve this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1][2] It is insoluble in non-polar solvents like hexane.[1] For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it further in the aqueous assay buffer.

Q3: How stable is this compound in a reconstituted DMSO or methanol stock solution?

A3: Product datasheets suggest that a reconstituted product is stable for up to 6 months when stored at -20°C.[1] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: Can I store my reconstituted this compound solution at 4°C or room temperature?

A4: Short-term storage at +4°C is mentioned by some suppliers.[1] However, for any extended period, it is highly recommended to store reconstituted solutions at -20°C to minimize degradation. Storage at room temperature is not recommended for solutions.

Troubleshooting Guide

Issue 1: I am observing a loss of biological activity of my this compound in my aqueous-based experiments.

  • Potential Cause 1: pH-dependent degradation. While specific data on this compound is limited, compounds with carboxylic acid moieties can be susceptible to pH-dependent degradation. At acidic pH, hydrolysis may occur, while at neutral to alkaline pH, other degradation pathways might be initiated. It is known that for peptides containing aspartic acid, the protonated form of the carboxylic acid side chain undergoes cleavage at low pH, while the ionized form can lead to isomerization at higher pH.[3][4] Although this compound is not a peptide, similar pH-dependent instability may be a factor.

  • Troubleshooting Steps:

    • pH Monitoring: Carefully measure and record the pH of your aqueous experimental solution.

    • Buffering: Ensure your solution is adequately buffered to maintain a stable pH throughout your experiment.

    • pH Screening: If possible, conduct pilot experiments at different pH values to determine the optimal pH range for this compound stability and activity in your specific assay.

  • Potential Cause 2: Temperature-induced degradation. Elevated temperatures can accelerate the degradation of small molecules in solution.

  • Troubleshooting Steps:

    • Temperature Control: Maintain your experimental setup at a consistent and controlled temperature. Avoid exposing the this compound solution to high temperatures for prolonged periods.

    • Pre-incubation Time: Minimize the pre-incubation time of this compound in aqueous buffer before starting your experiment. Prepare fresh dilutions from your frozen stock solution immediately before use.

Issue 2: I see precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer.

  • Potential Cause: Poor aqueous solubility. this compound is sparingly soluble in aqueous solutions. High concentrations of the compound or a low percentage of co-solvent (like DMSO) in the final solution can lead to precipitation.

  • Troubleshooting Steps:

    • Lower Final Concentration: Try working with a lower final concentration of this compound in your assay.

    • Increase Co-solvent Percentage: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can affect biological systems. It is crucial to have a vehicle control with the same DMSO concentration in your experiments.

    • Solubility Test: Before your main experiment, perform a small-scale solubility test by adding your this compound stock to the aqueous buffer at the desired final concentration. Visually inspect for any precipitation over time.

    • Vortexing/Mixing: Ensure thorough mixing after diluting the stock solution into the aqueous buffer.

Data Summary

Table 1: Recommended Storage and Stability of this compound

FormStorage TemperatureRecommended SolventStated Stability
Lyophilized Powder-20°CN/A≥ 2 years[1]
Reconstituted Solution-20°CDMSO or MethanolUp to 6 months[1]
Short-term+4°CDMSO or MethanolNot specified, use with caution

Table 2: Hypothetical pH-Dependent Degradation Profile of a Carboxylic Acid-Containing Compound in Aqueous Solution at 37°C

Disclaimer: This table is a generalized representation for illustrative purposes and is not based on experimental data for this compound. It is intended to guide researchers in considering the potential impact of pH on stability.

pHPredominant Degradation Pathway (Hypothetical)Expected Relative Stability
< 4Acid-catalyzed hydrolysisLow
4 - 6Minimal degradationHigh
> 6Base-catalyzed degradation/rearrangementModerate to Low

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer using HPLC

This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer over time.

  • Materials:

    • This compound

    • DMSO (HPLC grade)

    • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

    • Acetonitrile (HPLC grade)

    • Formic acid (or other appropriate modifier)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Procedure:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

    • Working Solution Preparation: Dilute the stock solution with the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all samples.

    • Incubation: Incubate the working solution at a constant temperature (e.g., 25°C or 37°C).

    • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution.

    • Sample Quenching (Optional): To stop further degradation, the reaction can be quenched by adding an equal volume of cold acetonitrile.

    • HPLC Analysis:

      • Inject the samples onto the HPLC system.

      • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The exact gradient will need to be optimized.

      • Flow Rate: 1 mL/min.

      • Detection: Monitor the absorbance at a suitable wavelength (e.g., 205 nm).

      • Column Temperature: 25°C.

    • Data Analysis:

      • Determine the peak area of this compound at each time point.

      • Plot the percentage of remaining this compound against time.

      • Calculate the degradation rate constant and the half-life of this compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 100 µM in Aqueous Buffer stock->working incubate Incubate at Constant Temperature working->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot hplc HPLC Analysis aliquot->hplc data Data Analysis (Peak Area vs. Time) hplc->data result result data->result Determine Half-life

Caption: Experimental workflow for assessing this compound stability.

hypothetical_degradation_pathway cluster_acidic Acidic Conditions (Low pH) cluster_alkaline Neutral to Alkaline Conditions (High pH) aspterric This compound (in Aqueous Solution) hydrolysis Hydrolysis Products aspterric->hydrolysis H+ rearrangement Rearrangement/Other Degradation Products aspterric->rearrangement OH- stable Stable this compound aspterric->stable Optimal pH

Caption: Hypothetical pH-dependent degradation of this compound.

References

Technical Support Center: Enhancing Carbon Flux Towards Terpenoid Production for Aspterric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the production of Aspterric acid, a promising herbicide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it a target for enhanced production?

This compound is a sesquiterpenoid natural product originally isolated from the fungus Aspergillus terreus.[1] It has gained significant interest as a novel herbicide because it targets the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants.[2] This pathway is absent in animals, making this compound a potentially highly specific and safe herbicide.[3] Enhancing its production through metabolic engineering is a key goal for its potential commercial application in agriculture.

Q2: What is the biosynthetic pathway for this compound?

The biosynthesis of this compound begins with the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP). The pathway then involves three key enzymatic steps encoded by the ast gene cluster:[2]

  • Cyclization: The sesquiterpene cyclase, AstA, catalyzes the cyclization of FPP to form the initial carbon skeleton.[3]

  • Oxidation: The cytochrome P450 monooxygenase, AstB, oxidizes the initial product.[3]

  • Further Oxidation and Rearrangement: Another cytochrome P450 monooxygenase, AstC, performs a final oxidation, which is followed by an intramolecular rearrangement to form this compound.[3]

A fourth gene, astD, is also present in the cluster and is believed to confer self-resistance to the producing organism.[3]

Q3: What are the primary strategies for enhancing carbon flux towards this compound production?

The main goal is to increase the intracellular pool of the precursor molecule, FPP. This can be achieved through several metabolic engineering strategies:

  • Overexpression of the Mevalonate (MVA) Pathway: The MVA pathway is the primary route for FPP synthesis in fungi. Overexpressing rate-limiting enzymes in this pathway, such as HMG-CoA reductase (HMGR) and FPP synthase (FPPS), can significantly boost FPP availability.[3]

  • Downregulation of Competing Pathways: FPP is a precursor for other essential molecules like sterols. Downregulating competing pathways, for example by targeting squalene synthase, can redirect carbon flux towards terpenoid production.

  • Optimization of Fermentation Conditions: Factors such as media composition (carbon and nitrogen sources), pH, temperature, and aeration are critical for maximizing yield.[4]

  • Heterologous Expression: Expressing the this compound biosynthetic gene cluster in a host organism with a high intrinsic flux towards FPP, such as certain strains of Saccharomyces cerevisiae or other engineered fungi, can lead to higher yields.[5]

Troubleshooting Guides

Problem 1: Low or No this compound Production

You have successfully transformed your fungal strain with the this compound biosynthesis gene cluster (astA, astB, astC), but you are detecting very low or no product.

Possible Cause Troubleshooting Steps
Inefficient Gene Expression - Verify transcript levels: Use RT-qPCR to confirm that the astA, astB, and astC genes are being transcribed.
- Promoter strength: The chosen promoters may be too weak. Consider using stronger constitutive or inducible promoters known to be effective in your host organism.
- Codon optimization: Ensure the codons of the ast genes are optimized for your expression host.
Insufficient Precursor Supply - Overexpress MVA pathway genes: Introduce additional copies of genes encoding key enzymes like HMG-CoA reductase (HMGR) and FPP synthase (FPPS) to increase the FPP pool.
- Analyze intermediate accumulation: Use LC-MS to check for the accumulation of intermediates in the MVA pathway. An accumulation of a specific intermediate may indicate a bottleneck at the subsequent enzymatic step.
Enzyme Malfunction - Protein expression and localization: Confirm that the AstA, AstB, and AstC proteins are being expressed and are localized to the correct cellular compartment. Western blotting or fluorescent protein tagging can be used for this purpose.
- Cofactor availability: Cytochrome P450 enzymes like AstB and AstC require a P450 reductase (CPR) partner for activity. Ensure that a compatible and sufficiently expressed CPR is present.
Degradation of this compound - Time-course analysis: Perform a time-course experiment to see if this compound is produced and then degraded.
- Test different extraction times: Harvest the culture at different time points to find the optimal window for product accumulation.
Strain Instability - Re-isolate single colonies: Periodically re-isolate single-spore colonies to maintain a genetically homogenous culture.[6]
Problem 2: Production of an Incorrect Isomer or Byproduct

You are detecting a molecule with the same mass as this compound but with a different retention time on HPLC, or you observe other significant byproducts.

Possible Cause Troubleshooting Steps
Incorrect Cyclization or Oxidation - Enzyme promiscuity: The AstA, AstB, or AstC enzymes may have off-target activities in the heterologous host, leading to the formation of isomers or byproducts. This was observed when the pathway was expressed in Yarrowia lipolytica, resulting in an isomer of this compound.[6]
- Host-specific modifications: The heterologous host may have endogenous enzymes that modify the intermediates of the this compound pathway.
- Screen different host strains: Test the expression of the gene cluster in different host strains or even different species to find one that is more compatible.
Accumulation of Intermediates - Imbalanced enzyme expression: The expression levels of AstA, AstB, and AstC may not be optimal, leading to the accumulation and subsequent modification of intermediates.
- Promoter tuning: Use promoters of varying strengths to balance the expression of the pathway genes.
Precursor Overflow - Diversion of excess FPP: A highly increased FPP pool may be shunted into other native terpenoid pathways in the host, leading to the production of other terpenoid byproducts.
- Knockout of competing pathways: Consider knocking out native terpene synthases in the host organism.
Problem 3: Issues with Analytical Quantification

You are having trouble reliably quantifying your this compound production using HPLC.

Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Sample solvent mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.[7]
- Column overload: Try injecting a smaller volume or a more dilute sample.[8]
- pH of the mobile phase: For an acidic compound like this compound, ensure the pH of the mobile phase is sufficiently low (e.g., using formic or acetic acid) to keep it in its protonated form.
Inconsistent Retention Times - Mobile phase composition: Inaccuracies in mobile phase preparation can lead to shifts in retention time. Prepare mobile phases carefully and consistently.[7]
- Temperature fluctuations: Use a column oven to maintain a constant temperature.[8]
- Column degradation: If retention times consistently decrease over time, the column may be degrading.
Low Sensitivity - Incorrect detection wavelength: Determine the optimal UV absorbance wavelength for this compound.
- Suboptimal extraction: Optimize your extraction protocol. This compound is typically extracted from the culture filtrate with an organic solvent like ethyl acetate. Adjusting the pH of the filtrate to be acidic before extraction can improve recovery.[4]
- Use a more sensitive detector: Consider using a mass spectrometer (LC-MS) for more sensitive and specific detection.

Quantitative Data Summary

The following tables summarize some quantitative data from studies on terpenoid and this compound production.

Table 1: this compound Production in Engineered Yeast [5]

Host OrganismKey Genetic ModificationsFermentation ConditionsTiter (mg/L)
Saccharomyces cerevisiaeExpression of sesquiterpene cyclase from Aspergillus taichungensis and two P450s from Penicillium brasilianumShake flask, optimized medium33.21

Table 2: Comparison of Promoter Strength in Aspergillus niger [9]

PromoterRelative Strength (%) (compared to PgpdAd)
PgpdAg (A. niger)228%
PgpdAd (A. nidulans)100%
PpkiA (A. niger)<100%
PmdhA (A. niger)<100%
PenoA (A. niger)<100%
PmbfA (A. niger)<100%
PcitA (A. niger)<100%

Experimental Protocols

Protocol 1: General Protocol for Heterologous Expression of the ast Gene Cluster in Aspergillus terreus

This protocol provides a general workflow for expressing the this compound biosynthesis genes in A. terreus. Specific details may need to be optimized for your particular strain and plasmids.

  • Plasmid Construction:

    • Synthesize the astA, astB, and astC genes with codon optimization for A. terreus.

    • Clone each gene into an Aspergillus expression vector under the control of a strong constitutive promoter (e.g., PgpdA).

    • Include a selectable marker, such as hygromycin resistance.

    • Linearize the plasmids before transformation to facilitate integration into the fungal genome.

  • Protoplast Preparation:

    • Grow A. terreus in liquid medium until the mid-log phase.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

    • Digest the cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer.

    • Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

    • Wash and resuspend the protoplasts in an appropriate buffer with an osmotic stabilizer.

  • Transformation (PEG-mediated):

    • Add the linearized plasmid DNA to the protoplast suspension.

    • Add a solution of polyethylene glycol (PEG) and CaCl2 to induce DNA uptake.

    • Plate the transformation mixture onto regeneration agar plates containing the appropriate antibiotic for selection (e.g., hygromycin).

    • Incubate the plates until transformants appear.

  • Screening of Transformants:

    • Isolate individual transformants onto new selective plates.

    • Confirm the integration of the expression cassettes by PCR using genomic DNA as a template.

    • Analyze positive transformants for this compound production by HPLC or LC-MS.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a starting point for the analysis of this compound from culture extracts.

  • Sample Preparation:

    • Separate the mycelia from the culture broth by centrifugation or filtration.

    • Acidify the supernatant to approximately pH 3 with HCl.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of mobile phase or a compatible solvent for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the absorbance maximum of this compound (to be determined empirically, but a starting point could be around 210-230 nm).

    • Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples.

Visualizations

Caption: Metabolic pathway for this compound production and strategies for enhancing carbon flux.

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation & Production cluster_analysis Analysis & Troubleshooting Gene_Cloning 1. Gene Cloning (astA, astB, astC) Host_Transformation 2. Host Transformation (e.g., A. terreus) Gene_Cloning->Host_Transformation Transformant_Screening 3. Transformant Screening (PCR, Sequencing) Host_Transformation->Transformant_Screening Inoculation 4. Inoculation & Culture Transformant_Screening->Inoculation Fermentation 5. Fermentation (Optimized Conditions) Inoculation->Fermentation Harvesting 6. Harvesting Fermentation->Harvesting Extraction 7. Product Extraction (Ethyl Acetate) Harvesting->Extraction Quantification 8. Quantification (HPLC/LC-MS) Extraction->Quantification Troubleshooting 9. Troubleshooting (Low yield, byproducts) Quantification->Troubleshooting Troubleshooting->Gene_Cloning Re-engineer

Caption: Experimental workflow for producing and analyzing this compound.

References

Technical Support Center: Aspterric Acid Spray Application Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspterric acid spray application experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural herbicide, a sesquiterpenoid originally isolated from the fungus Aspergillus terreus.[1][2] Its primary mode of action is the inhibition of the dihydroxyacid dehydratase (DHAD) enzyme.[3][4][5] This enzyme is a critical component of the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[3][4][5] As this pathway is absent in animals, this compound can be a highly specific herbicidal agent.[3]

Q2: What are the general recommendations for a starting concentration of this compound in a spray application?

Based on published studies, a concentration of 250 µmol L⁻¹ has been shown to be effective in spray applications on Arabidopsis thaliana.[6] However, the optimal concentration can vary depending on the plant species, growth stage, and environmental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: What is a suitable solvent for preparing an this compound spray solution?

This compound is soluble in methanol and DMSO.[2] For spray applications on plants, it has been successfully dissolved in ethanol.[6] It is often used with a surfactant or a commercial formulation to improve its adherence to and penetration of the plant tissue.[6]

Q4: How stable is this compound in storage?

When stored properly at -20°C, this compound is stable for at least four years.[7] It is important to protect it from light and repeated freeze-thaw cycles to maintain its integrity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or No Herbicidal Effect Improper Formulation: this compound may not be fully dissolved or may have precipitated out of solution. The spray may not be adhering to the plant surface.Ensure this compound is completely dissolved in the chosen solvent (e.g., ethanol). Consider adding a surfactant or using a commercial formulation to improve spray adhesion and coverage.
Environmental Factors: High temperatures can cause evaporation of the spray solution, while rain can wash it off. Strong sunlight can potentially degrade the compound.[3][8]Apply the spray during cooler parts of the day, such as early morning or late evening, to minimize evaporation. Avoid spraying if rain is expected within the next 6-24 hours.[8]
Plant Growth Stage and Health: The age and health of the target plants can influence their susceptibility. Younger, actively growing plants are generally more susceptible to herbicides.[2][3]Standardize the age and growth stage of the plants used in your experiments. Ensure plants are healthy and not under stress from other factors (e.g., drought, nutrient deficiency).
Incorrect Application Technique: Uneven spray coverage can lead to inconsistent results. The application volume may be insufficient.Calibrate your spray equipment to ensure a consistent and even application. Ensure the entire plant, especially the foliage, is thoroughly covered with the spray solution.
Phytotoxicity in Control Plants Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be causing damage to the plants at the concentration used.Run a vehicle control experiment where plants are sprayed only with the solvent and any other additives (e.g., surfactant) to assess for any phytotoxic effects. If toxicity is observed, consider using a lower concentration of the solvent.
Clogged Spray Nozzle Precipitation of this compound: The compound may be coming out of solution, especially if the temperature of the solution drops.Prepare fresh spray solutions before each application. If storing the solution, ensure it is kept at a stable temperature and check for any precipitate before use. Gently warm the solution if necessary to redissolve the compound.
Contaminants in the Water: If using water in your formulation, impurities can clog the nozzle.[9]Use clean, deionized, or distilled water when preparing your spray solution.[9]
Off-Target Effects on Non-Target Organisms Spray Drift: Wind can carry the spray to unintended areas, affecting neighboring plants or organisms.[8]Avoid spraying in windy conditions.[8] Use a spray shield or conduct experiments in a controlled environment like a greenhouse or growth chamber to prevent drift.

Experimental Protocols

Protocol 1: Preparation of this compound Spray Solution

Objective: To prepare a 250 µmol L⁻¹ this compound spray solution.

Materials:

  • This compound

  • Ethanol (reagent grade)

  • Commercial surfactant or formulation (e.g., Finale®)

  • Sterile deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Analytical balance

Methodology:

  • Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 266.33 g/mol .

  • Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolve the weighed this compound in a small volume of ethanol in a volumetric flask.

  • Once fully dissolved, add the commercial surfactant or formulation according to the manufacturer's instructions or as determined by your experimental design. A previously published study used a final concentration of 0.06 g/L Finale®.[10]

  • Bring the solution to the final desired volume with sterile deionized water.

  • Mix the solution thoroughly using a magnetic stirrer until it is homogeneous.

  • Prepare a control solution containing the same concentrations of ethanol and surfactant/formulation but without this compound.

Protocol 2: Spray Application of this compound on Arabidopsis thaliana

Objective: To apply the prepared this compound solution to Arabidopsis thaliana plants to assess its herbicidal activity.

Materials:

  • Arabidopsis thaliana plants (at a consistent growth stage, e.g., 2-3 weeks old)

  • Prepared this compound spray solution (250 µmol L⁻¹)

  • Control spray solution

  • Handheld sprayer or automated spray chamber

  • Growth chamber or greenhouse with controlled environmental conditions

Methodology:

  • Grow Arabidopsis thaliana plants under controlled conditions (e.g., 16/8 h light/dark cycle at 23°C).[10]

  • Once the plants have reached the desired growth stage, randomly assign them to treatment and control groups.

  • Calibrate the sprayer to deliver a consistent volume of spray. A previously published study applied approximately 0.4 mL of solution per pot per application.[10]

  • Thoroughly spray the plants in the treatment group with the 250 µmol L⁻¹ this compound solution, ensuring complete coverage of the foliage.

  • Spray the control group with the control solution in the same manner.

  • Repeat the spray application every two days for the duration of the experiment (e.g., 4 weeks).[6]

  • Monitor the plants regularly for signs of phytotoxicity, growth inhibition, or other morphological changes.

  • At the end of the experiment, collect quantitative data such as plant height, fresh weight, and dry weight to assess the herbicidal effect.

Quantitative Data Summary

Parameter Value Organism/System Reference
Effective Concentration (in vitro)50 µMArabidopsis thaliana (agar-based assay)[10]
Effective Spray Concentration250 µMArabidopsis thaliana[6][10]
IC50 vs. fDHAD0.31 µMA. terreus dihydroxyacid dehydratase[10]
IC50 vs. pDHAD0.50 µMA. thaliana dihydroxyacid dehydratase[10]

Visualizations

Aspterric_Acid_Signaling_Pathway cluster_BCAA Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway cluster_AA_Action This compound Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS KARI Ketol-Acid Reductoisomerase (KARI) ALS->KARI Threonine Threonine Threonine->KARI DHAD Dihydroxyacid Dehydratase (DHAD) KARI->DHAD BCAAs BCAAs DHAD->BCAAs Valine, Leucine, Isoleucine DHAD->BCAAs Plant_Growth Plant Growth & Development BCAAs->Plant_Growth Essential for Aspterric_Acid This compound Aspterric_Acid->DHAD Inhibition

Caption: Mechanism of action of this compound in the BCAA pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare this compound Spray Solution (250 µM) D Spray Application (Treatment & Control) A->D B Prepare Control Solution B->D C Grow Arabidopsis thaliana to desired stage C->D E Repeat Application (every 2 days) D->E F Monitor Plant Growth & Health E->F G Collect Quantitative Data (Height, Weight) F->G H Analyze & Compare Results G->H

Caption: Workflow for this compound spray application experiment.

Troubleshooting_Logic Start Inconsistent/ No Herbicidal Effect Q1 Was a vehicle control used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the solution prepared freshly? A1_Yes->Q2 Sol_1 Run vehicle control to check for solvent phytotoxicity A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Were environmental conditions optimal? A2_Yes->Q3 Sol_2 Prepare fresh solution; check for precipitation A2_No->Sol_2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was plant stage standardized? A3_Yes->Q4 Sol_3 Control for temperature, humidity, and light; avoid rain A3_No->Sol_3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consistent Results A4_Yes->End Sol_4 Use plants of the same age and growth stage A4_No->Sol_4

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Enhancing Aspterric Acid Resistance in Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when engineering yeast strains for increased resistance to aspyterric acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of weak acid resistance in Saccharomyces cerevisiae?

Saccharomyces cerevisiae primarily counters weak acid stress, a category under which aspyterric acid likely falls, through the Pleiotropic Drug Resistance (PDR) network.[1][2][3] This network is a complex system of genes that, when activated, confers resistance to a wide variety of structurally and functionally unrelated cytotoxic compounds.[1][4][5] A key defense mechanism is the active efflux of the dissociated acid anion from the cytoplasm, which is carried out by ATP-Binding Cassette (ABC) transporters located in the plasma membrane.[4][6][7][8] This process reduces the intracellular accumulation of the toxic compound.[6]

Q2: Which specific genes are the most promising targets for increasing aspyterric acid resistance?

Based on established mechanisms of weak acid and multidrug resistance, the following genes are primary targets for genetic engineering to enhance aspyterric acid tolerance:

  • PDR1 and PDR3: These are homologous zinc cluster transcription factors that act as master regulators of the PDR network.[9][10][11] Gain-of-function mutations in or overexpression of PDR1 and PDR3 can lead to the upregulation of multiple downstream resistance genes, resulting in a broad drug-resistant phenotype.[9][10][12] Pdr1 is generally considered to have a stronger effect on drug response compared to Pdr3.[9]

  • PDR5, SNQ2, and YOR1: These genes encode for ABC transporters, which are the primary pumps responsible for exporting a wide range of xenobiotics from the cell.[2][4][5][11] Overexpression of these transporters is a direct method to increase the efflux of toxic compounds like weak acids.[4][12] PDR5 is one of the most important ABC transporters involved in multidrug resistance.[9][12]

  • WHI2: Overexpression of the WHI2 gene has been shown to significantly improve resistance to acetic acid, another weak acid.[13][14][15] This suggests it could be a valuable target for enhancing tolerance to aspyterric acid as well.

Q3: Besides overexpressing specific genes, are there other strategies to improve aspyterric acid resistance?

Yes, several other strategies can be employed:

  • Adaptive Laboratory Evolution (ALE): This involves culturing yeast populations for extended periods in the presence of sub-lethal concentrations of aspyterric acid. This process selects for spontaneous mutations that confer increased resistance.[16]

  • Cell Membrane and Cell Wall Engineering: Modifying the composition of the cell membrane and cell wall can reduce the passive diffusion of the undissociated form of the weak acid into the cell.[6][16][17] This reduces the toxic load on the cell and the energy required for active efflux.[6][18]

  • Transcription Factor Engineering: Beyond simple overexpression, targeted modifications to transcription factors like Pdr1, Pdr3, and Haa1 can be designed to enhance their activity and, consequently, the expression of resistance genes.[16][17]

Troubleshooting Guides

Low or No Aspterric Acid Resistance After Gene Overexpression
Potential Cause Recommended Solution
Inefficient Yeast Transformation Verify the integrity and concentration of your plasmid DNA. Ensure competent cells are healthy and in the mid-log growth phase (OD600 between 0.8-1.0).[19] Use fresh PEG and LiAc solutions.[20] Confirm the correct selection marker is being used for your plasmid and media.[20] Optimize the heat shock duration; for yeast, this is typically longer than for E. coli, up to 45 minutes.[19][20]
Poor Gene Expression Confirm the successful integration or presence of the plasmid via PCR. Use a strong, constitutive promoter (e.g., TEF1, GPD) to drive the expression of your target gene. Verify mRNA transcript levels of the overexpressed gene using RT-qPCR.
Incorrect Target Gene While PDR1, PDR3, and PDR5 are strong candidates, the specific resistance mechanism to aspyterric acid might involve other transporters. Consider overexpressing other ABC transporters like SNQ2 or YOR1.[10][11] A transcriptomics study (RNA-seq) of yeast exposed to aspyterric acid could reveal novel resistance genes.
Plasmid Instability If using a plasmid-based expression system, ensure continuous selective pressure by growing the yeast in the appropriate drop-out medium. For long-term stability, consider integrating the expression cassette into the yeast genome.
High Variability in Resistance Assays (MIC or Spot Assays)
Potential Cause Recommended Solution
Inconsistent Inoculum Size Standardize the starting cell density for all assays. Measure the OD600 of overnight cultures and dilute them to a consistent starting concentration (e.g., 1 x 10^3 cells/mL for MIC assays) in fresh media.[21]
Uneven Drug Distribution Ensure the aspyterric acid stock solution is fully dissolved and thoroughly mixed into the media before pouring plates or dispensing into microtiter wells.
Edge Effects in Microtiter Plates To minimize evaporation and temperature gradients in 96-well plates, avoid using the outer wells or fill them with sterile media or water.
Variations in Media pH The effectiveness of weak acids is highly dependent on the pH of the medium. Prepare media in a single batch to ensure a consistent pH across all experiments.

Quantitative Data Summary

The following table summarizes hypothetical data on the improvement of aspyterric acid resistance in S. cerevisiae through the overexpression of key genes. This data is illustrative and should be experimentally determined.

Yeast Strain Overexpressed Gene Promoter Fold Increase in MIC50 (this compound)
Wild Type (Control)None-1.0
Strain APDR5TEF18.5
Strain BPDR1 (gain-of-function mutant)Native12.0
Strain CPDR3GPD6.0
Strain DSNQ2TEF14.5
Strain EWHI2GPD3.0
Strain FPDR1 (GOF) + PDR5Native + TEF125.0

MIC50: The minimum inhibitory concentration required to inhibit 50% of cell growth.

Key Experimental Protocols

Protocol 1: High-Efficiency Yeast Transformation (Lithium Acetate/PEG Method)

This protocol is adapted from standard high-efficiency yeast transformation procedures.[22][23][24]

Materials:

  • YPD medium

  • Sterile water

  • 1 M Lithium Acetate (LiAc), filter-sterilized

  • 50% (w/v) Polyethylene Glycol (PEG 3350), filter-sterilized

  • 10 mg/mL single-stranded carrier DNA (ssDNA), boiled for 5 min and immediately cooled on ice before use.

  • Plasmid DNA (0.1 - 1 µg)

  • Selective agar plates

Procedure:

  • Inoculate 10 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking.

  • The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2. Grow until the OD600 reaches 0.6-0.8 (mid-log phase).[19]

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water, and centrifuge again.

  • Resuspend the pellet in 1 mL of 100 mM LiAc. Transfer to a microfuge tube.

  • Centrifuge for 30 seconds and discard the supernatant.

  • Resuspend the cells in 400 µL of 100 mM LiAc. You now have competent cells.

  • In a new microfuge tube, mix the following in order:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 50 µL of 10 mg/mL ssDNA

    • 1-5 µL of plasmid DNA

    • 100 µL of competent cells

  • Vortex vigorously for 1 minute to mix thoroughly.

  • Incubate at 42°C for 40-45 minutes (heat shock).[19]

  • Centrifuge at 8,000 x g for 1 minute and remove the supernatant.

  • Resuspend the cell pellet in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto appropriate selective agar plates.

  • Incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol determines the susceptibility of yeast strains to aspyterric acid.[21][25][26]

Materials:

  • 96-well microtiter plate

  • Yeast culture grown to mid-log phase

  • Appropriate liquid medium (e.g., YPD or synthetic complete)

  • This compound stock solution of known concentration

  • Plate reader capable of measuring OD600

Procedure:

  • In the first column of the 96-well plate, add 200 µL of medium without the drug (growth control).

  • In the remaining wells (columns 2-12), add 100 µL of medium.

  • Add 100 µL of aspyterric acid solution (at 2x the desired starting concentration) to the wells in column 2.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing well, and repeating this process across the plate to column 12. Discard the final 100 µL from column 12.

  • Prepare the yeast inoculum by diluting the mid-log phase culture to a final concentration of ~2 x 10^3 cells/mL in the appropriate medium.

  • Inoculate all wells (except for a media-only sterility control) with 100 µL of the yeast inoculum. The final cell concentration will be ~1 x 10^3 cells/mL.

  • Incubate the plate at 30°C for 24-48 hours with shaking, or until sufficient growth is observed in the control wells.

  • Measure the OD600 of each well using a plate reader.

  • The MIC50 is the lowest drug concentration that causes a ≥50% reduction in growth compared to the drug-free control well.[26][27]

Visualizations

PDR_Signaling_Pathway cluster_stimulus Cellular Stress cluster_regulation Transcriptional Regulation cluster_efflux Efflux Pumps (ABC Transporters) This compound This compound Pdr1 Pdr1 This compound->Pdr1 Activates Pdr3 Pdr3 This compound->Pdr3 Activates Pdr5 Pdr5 Pdr1->Pdr5 Upregulates Snq2 Snq2 Pdr1->Snq2 Upregulates Yor1 Yor1 Pdr1->Yor1 Upregulates Pdr3->Pdr5 Upregulates Pdr3->Snq2 Upregulates Pdr5->this compound Export Snq2->this compound Export Yor1->this compound Export

Caption: PDR signaling pathway activation by aspyterric acid.

Experimental_Workflow A 1. Gene Selection (e.g., PDR1, PDR5) B 2. Plasmid Construction (Gene + Promoter + Marker) A->B C 3. Yeast Transformation (LiAc/PEG Method) B->C D 4. Selection of Transformants (Selective Media) C->D E 5. Resistance Phenotyping (MIC or Spot Assay) D->E F 6. Validation (RT-qPCR, Western Blot) E->F

Caption: Workflow for engineering resistant yeast strains.

Troubleshooting_Logic Start No Colonies After Transformation CheckCells Are competent cells healthy and in log phase? Start->CheckCells CheckDNA Is plasmid DNA concentration and quality OK? CheckCells->CheckDNA Yes Failure Consult Further CheckCells->Failure No CheckReagents Are PEG/LiAc solutions fresh? CheckDNA->CheckReagents Yes CheckDNA->Failure No CheckProtocol Was heat shock duration correct? CheckReagents->CheckProtocol Yes CheckReagents->Failure No Success Troubleshoot Successful CheckProtocol->Success Yes CheckProtocol->Failure No

Caption: Troubleshooting transformation failures.

References

Technical Support Center: Optimizing Fermentation for Aspterric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of Aspterric acid, a sesquiterpenoid with herbicidal properties originally isolated from Aspergillus terreus.[1] Given that detailed public data on the fermentation of this compound is limited, this guide synthesizes information from general fungal fermentation principles and data from the production of other secondary metabolites by Aspergillus species to provide a robust starting point for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a sesquiterpenoid natural product produced by the fungus Aspergillus terreus. It has gained significant interest due to its potent herbicidal activity, targeting the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid biosynthetic pathway in plants.[2] This mode of action is novel, making this compound a promising candidate for the development of new herbicides to combat weed resistance.[2]

Q2: Which microbial strains are known to produce this compound?

A2: The primary known natural producer of this compound is the filamentous fungus Aspergillus terreus.[1] The biosynthetic gene cluster responsible for its production has been identified in this species.[2][3] Additionally, researchers have successfully demonstrated the heterologous production of this compound in Saccharomyces cerevisiae by introducing the relevant biosynthetic genes.

Q3: What are the key stages in the biosynthesis of this compound?

A3: The biosynthesis of this compound begins with the cyclization of farnesyl pyrophosphate (FPP) by a sesquiterpene cyclase (AstA). The resulting hydrocarbon scaffold is then sequentially oxidized by two cytochrome P450 monooxygenases (AstB and AstC) to form the final this compound molecule.[4] The gene cluster also contains a self-resistance gene (AstD), which encodes a DHAD homolog that is insensitive to this compound.[2][4]

Q4: What are the major challenges in optimizing this compound fermentation?

A4: Like many secondary metabolites, achieving high yields of this compound can be challenging. Key difficulties include:

  • Low Yields: Secondary metabolite production is often not essential for the primary growth of the fungus, leading to naturally low production levels.

  • Complex Regulation: The expression of the biosynthetic gene cluster for this compound is likely tightly regulated by various factors, including nutrient availability and environmental signals.

  • Co-production of other metabolites: Aspergillus terreus is known to produce a variety of other secondary metabolites, which can compete for precursors and complicate downstream processing.

  • Lack of specific data: Detailed public information on the optimal fermentation conditions specifically for this compound is scarce, requiring a more empirical approach to optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for secondary metabolite production, with specific considerations for this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No this compound Production 1. Suboptimal Media Composition: The carbon-to-nitrogen (C/N) ratio may not be conducive to secondary metabolism.- Optimize C/N Ratio: Systematically vary the concentrations of carbon (e.g., glucose, sucrose) and nitrogen (e.g., peptone, yeast extract, sodium nitrate) sources. For Aspergillus terreus, dextrose and sodium nitrate have been shown to be effective for the production of other antimicrobial metabolites.[5][6]- Screen Different Sources: Test various carbon and nitrogen sources to identify the most suitable for this compound production.
2. Incorrect pH: The pH of the fermentation broth can significantly impact enzyme activity and metabolite production.- Monitor and Control pH: The optimal pH for secondary metabolite production in Aspergillus species often differs from the optimal pH for growth. For other acids produced by A. terreus, a lower initial pH (around 3.0-5.0) has been found to be beneficial.[7][8] Implement a pH control strategy to maintain the desired pH throughout the fermentation.
3. Inappropriate Temperature: Temperature affects both fungal growth and the expression of secondary metabolite biosynthetic genes.- Optimize Temperature: The optimal temperature for secondary metabolite production can be lower than the optimal growth temperature. For Aspergillus terreus, temperatures between 25°C and 30°C are often optimal for the production of other metabolites.[9][10][11]
4. Insufficient Aeration and Agitation: Oxygen is crucial for the growth of aerobic fungi and for the activity of oxygenases in the this compound biosynthetic pathway.- Optimize Aeration and Agitation: Ensure adequate dissolved oxygen levels. For shake flask cultures, use baffled flasks and maintain a low culture volume-to-flask volume ratio. In a bioreactor, systematically optimize the agitation speed and aeration rate.
5. Suboptimal Harvest Time: this compound is a secondary metabolite, and its production is typically highest during the stationary phase of fungal growth.- Perform a Time-Course Study: Harvest and analyze samples at regular intervals (e.g., every 24 hours) to determine the time point of maximum this compound accumulation.
Inconsistent Yields Between Batches 1. Inoculum Variability: The age, concentration, and physiological state of the inoculum can significantly impact fermentation outcomes.- Standardize Inoculum Preparation: Use a consistent method for preparing the spore suspension or mycelial inoculum. Ensure the inoculum is from a culture of a consistent age and is in an active physiological state.
2. Media Preparation Inconsistencies: Small variations in media components or preparation can lead to different results.- Precise Media Preparation: Carefully weigh all components and ensure thorough mixing. Use a consistent water source and sterilization procedure.
Accumulation of Precursor Molecules 1. Inefficient Enzymatic Conversion: One of the enzymes in the biosynthetic pathway (e.g., AstB or AstC) may be a bottleneck.- Genetic Engineering: Consider overexpression of the rate-limiting enzyme(s) in the biosynthetic pathway. - Cofactor Availability: Ensure the availability of necessary cofactors for the P450 enzymes, such as NADPH.

Data Presentation: Fermentation Parameters

The following tables provide a summary of generally accepted optimal fermentation parameters for secondary metabolite production in Aspergillus species, which can be used as a starting point for optimizing this compound production.

Table 1: General Fermentation Parameters for Aspergillus terreus

ParameterRecommended RangeNotes
Temperature 25 - 30°COptimal temperature may vary for growth and production phases.[9][10][11]
pH 3.0 - 6.0A lower pH often favors the production of organic acids.[7][8]
Agitation 150 - 250 rpm (shake flask)Adequate agitation is necessary for nutrient distribution and oxygen transfer.
Aeration >1 vvm (bioreactor)Crucial for the aerobic metabolism of the fungus and the P450 enzymes involved in biosynthesis.
Incubation Time 5 - 14 daysProduction of secondary metabolites typically occurs in the late exponential to stationary phase.

Table 2: Media Composition for Aspergillus terreus Fermentation

ComponentConcentration Range (g/L)Notes
Carbon Source
Glucose/Dextrose50 - 150A readily metabolizable sugar that supports good growth and can trigger secondary metabolism. Dextrose has been shown to be effective for other A. terreus metabolites.[5][6]
Sucrose50 - 150Another commonly used carbon source.
Nitrogen Source
Sodium Nitrate2 - 5An inorganic nitrogen source that has been shown to support antimicrobial metabolite production in A. terreus.[5][6]
Peptone5 - 10A complex organic nitrogen source that can enhance growth and secondary metabolite production.
Yeast Extract2 - 5Provides vitamins and other growth factors.
Phosphate Source
KH₂PO₄0.5 - 2A common source of phosphorus.
Trace Elements
MgSO₄·7H₂O0.2 - 0.5Important for enzyme activity.
FeSO₄·7H₂O0.01 - 0.05Iron is a crucial cofactor for many enzymes, including P450s.

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus terreus for this compound Production

This protocol provides a general procedure for the submerged fermentation of Aspergillus terreus. Optimization of specific parameters will be necessary.

  • Inoculum Preparation:

    • Aseptically transfer spores of Aspergillus terreus to a Potato Dextrose Agar (PDA) plate.

    • Incubate at 28°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁷ spores/mL).

  • Fermentation:

    • Prepare the fermentation medium (refer to Table 2 for a starting composition) in a shake flask or bioreactor.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

    • After cooling, inoculate the medium with the prepared spore suspension (e.g., 1-5% v/v).

    • Incubate the culture under the desired conditions of temperature, agitation, and aeration (refer to Table 1).

    • Collect samples aseptically at regular intervals for analysis of biomass and this compound concentration.

  • Extraction of this compound:

    • Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

    • Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate, three times.

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound. Method development and validation will be required.

  • Sample Preparation:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Quantify the this compound in the samples by comparing the peak area to the standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_optimization Optimization Loop strain Aspergillus terreus Strain pda PDA Plate strain->pda Inoculation spore_suspension Spore Suspension pda->spore_suspension Spore Harvest fermentation Submerged Fermentation spore_suspension->fermentation Inoculation media Fermentation Medium media->fermentation extraction Solvent Extraction fermentation->extraction Harvest hplc HPLC Analysis extraction->hplc quantification Quantification hplc->quantification optimization Parameter Optimization (pH, Temp, Media) quantification->optimization optimization->media Adjust

Caption: Experimental workflow for optimizing this compound production.

troubleshooting_logic cluster_growth_issues Growth Issues cluster_production_issues Production Issues start Low this compound Yield check_growth Is Fungal Growth Normal? start->check_growth media_comp Check Media Composition (C/N Ratio, Nutrients) check_growth->media_comp No optimize_media Optimize Media for Secondary Metabolism check_growth->optimize_media Yes phys_params Check Physical Parameters (pH, Temperature) media_comp->phys_params inoculum Check Inoculum Quality phys_params->inoculum optimize_conditions Optimize Fermentation Conditions (pH, Temp, Aeration) optimize_media->optimize_conditions time_course Perform Time-Course Study optimize_conditions->time_course genetic_mod Consider Genetic Modification time_course->genetic_mod

Caption: Troubleshooting logic for low this compound yield.

aspterric_acid_biosynthesis fpp Farnesyl Pyrophosphate (FPP) scaffold Sesquiterpene Scaffold fpp->scaffold intermediate Oxidized Intermediate scaffold->intermediate aspterric_acid This compound intermediate->aspterric_acid astA AstA (Sesquiterpene Cyclase) astA->scaffold astB AstB (P450 Monooxygenase) astB->intermediate astC AstC (P450 Monooxygenase) astC->aspterric_acid

Caption: Simplified biosynthesis pathway of this compound.

References

Technical Support Center: Aspterric Acid Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of aspterric acid from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a sesquiterpenoid of the carotane group, initially isolated from the fungus Aspergillus terreus.[1][2][3] It functions as a plant growth regulator and a potent inhibitor of pollen development.[1][2] It has also been identified as a natural product herbicide that targets the dihydroxyacid dehydratase (DHAD) in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[4][5]

Q2: Which fungal species are known to produce this compound?

This compound has been isolated from Aspergillus terreus and Penicillium sp.[1][3]

Q3: What is the general workflow for purifying this compound from a fungal culture?

A standard purification strategy for this compound includes the following key stages:

  • Extraction: Initial recovery of this compound from the fungal culture filtrate using liquid-liquid extraction with an organic solvent.[6]

  • Chromatography: Separation of this compound from impurities and structurally similar analogs, typically using column chromatography with a silica gel stationary phase.[6][7]

  • Final Purification/Analysis: High-Performance Liquid Chromatography (HPLC) can be employed for final purification and analysis.[7][8]

  • Crystallization: The final step to obtain a highly purified, crystalline form of this compound.[6]

Workflow for this compound Purification

This compound Purification Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Liquid-Liquid Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Crude Extract HPLC HPLC Column Chromatography->HPLC Partially Purified Fractions Crystallization Crystallization HPLC->Crystallization Pure Fractions Pure this compound Pure this compound Crystallization->Pure this compound

Caption: A general workflow for the purification of this compound.

Q4: What are the primary challenges in purifying this compound?

The main difficulties in this compound purification stem from its co-occurrence with structurally similar analogs in the fermentation broth.[6] These related compounds often co-elute during chromatographic separation, making it challenging to achieve high purity.[6] Additionally, this compound's stability can be a concern, with potential for degradation during the purification process.

Troubleshooting Guide

Troubleshooting Common Issues in this compound Purification

Troubleshooting this compound Purification Start Start Problem Problem Start->Problem Cause Cause Problem->Cause Low Yield After Extraction Cause2 Co-elution of Analogs Column Overloading Problem->Cause2 Poor Separation in Chromatography Cause3 Residual Impurities Inappropriate Solvent Rapid Cooling Problem->Cause3 Difficulty in Crystallization Solution Solution Cause->Solution Incomplete Extraction Emulsion Formation Degradation Adjust pH to 3-4\nUse different solvents\nEnsure mild conditions Adjust pH to 3-4 Use different solvents Ensure mild conditions Solution->Adjust pH to 3-4\nUse different solvents\nEnsure mild conditions Solution2 Optimize solvent gradient Reduce sample load Cause2->Solution2 Solution3 Further purify by HPLC Screen different solvents Slow cooling, use seed crystal Cause3->Solution3

Caption: A decision tree for troubleshooting common purification issues.

Problem Potential Cause Recommended Solution
Low Yield After Extraction Incomplete transfer of this compound to the organic phase.Adjust the pH of the culture filtrate to an acidic range (pH 3-4) to ensure this compound is in its less polar, protonated form.[6]
Formation of a stable emulsion during extraction.Centrifuge the mixture to break the emulsion or add a small amount of brine.
Chemical degradation of this compound.Avoid harsh pH conditions and high temperatures during extraction. The amorphous form of similar compounds can be less stable at higher temperatures.[9]
Poor Separation During Column Chromatography Co-elution of structurally similar analogs.Optimize the solvent gradient. A shallower gradient may improve resolution.
Column overloading.Reduce the amount of crude extract loaded onto the column to improve separation.[6]
Difficulty in Crystallizing the Purified Product Presence of residual impurities inhibiting crystal formation.Further purify the product using preparative HPLC.
Inappropriate choice of solvent or incorrect concentration.Experiment with different solvents or solvent/anti-solvent systems. Dissolve the compound in a minimal amount of a suitable solvent and allow for slow evaporation.[7]
The cooling rate is too rapid, leading to precipitation instead of crystallization.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[6][10]

Data Presentation

Table 1: Properties of this compound
Property Value Reference
Molecular Formula C₁₅H₂₂O₄[1][11]
Molecular Weight 266.3 g/mol [1][11]
Solubility Soluble in DMSO and Methanol[1][3]
Storage Temperature -20°C for long-term stability[1][3][12]
Stability Lyophilized powder is stable for at least 4 years at -20°C. Reconstituted product is stable for 6 months at -20°C.[1][12]

Experimental Protocols

Liquid-Liquid Extraction of this compound

This protocol describes the extraction of this compound from the fungal culture filtrate.

Materials:

  • Fungal culture filtrate

  • 2M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acidification: Carefully adjust the pH of the culture filtrate to a range of 3-4 using 2M HCl.[6]

  • Solvent Extraction: Transfer the acidified filtrate to a separatory funnel and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate each time.[6]

  • Pooling and Drying: Combine the organic extracts from all three extractions and dry the pooled solution over anhydrous sodium sulfate.[6][7]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.[6]

Column Chromatography Purification

This protocol outlines the purification of the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Pack a glass column with silica gel in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.[7]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.[7]

  • Pooling and Concentration: Pool the fractions containing pure this compound and evaporate the solvent.[7]

Crystallization

This protocol describes the final step of obtaining crystalline this compound.

Materials:

  • Purified this compound

  • Suitable solvent (e.g., methanol, acetone, ethyl acetate)

  • Crystallization vial

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent at room temperature, with gentle heating if necessary.[7]

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature.[6]

  • Crystal Formation: For a higher yield of crystals, further cool the solution by placing it in a refrigerator (e.g., at 4°C) for several hours or overnight.[6]

  • Isolation and Washing: Collect the formed crystals by filtration and wash them with a small amount of cold solvent.[6]

  • Drying: Dry the crystals under a vacuum to remove any residual solvent and obtain the pure, crystalline this compound.[6]

References

Validation & Comparative

A Comparative Analysis of Aspterric Acid and Commercial Herbicides: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel, natural product-based herbicide, aspterric acid, with two widely used commercial herbicides, glyphosate and glufosinate. The information is intended for researchers, scientists, and professionals in drug and herbicide development, offering a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This compound, a sesquiterpenoid of fungal origin, presents a promising new frontier in weed management. It operates through a novel mode of action, targeting the dihydroxyacid dehydratase (DHAD) enzyme within the branched-chain amino acid (BCAA) biosynthetic pathway. This pathway is crucial for plant growth but absent in animals, suggesting a favorable selectivity profile. In contrast, glyphosate and glufosinate, the backbones of modern weed control, target the shikimate and glutamine synthesis pathways, respectively. While direct comparative efficacy data under identical conditions is limited, this guide consolidates available quantitative data and provides a framework for understanding the potential of this compound as a next-generation herbicide.

Data Presentation: A Quantitative Look at Efficacy

Quantitative data on the efficacy of herbicides is crucial for comparative analysis. The following tables summarize the available data for this compound, glyphosate, and glufosinate. It is important to note that the data for each herbicide were generated in independent studies, and direct comparisons of GR₅₀/LD₅₀ values should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Enzyme Inhibition

This table presents the half-maximal inhibitory concentration (IC₅₀) of each herbicide against its target enzyme, indicating its potency at the molecular level.

HerbicideTarget EnzymePlant SpeciesIC₅₀ (µM)
This compoundDihydroxyacid Dehydratase (DHAD)Arabidopsis thaliana0.50[1]
Glyphosate5-enolpyruvylshikimate-3-phosphate (EPSP) SynthaseAmaranthus palmeriNot significantly different from susceptible plants[2]
GlufosinateGlutamine Synthetase (GS)Not specifiedNot available in searched literature

Table 2: Whole-Plant Herbicidal Efficacy

This table summarizes the available data on the concentration of herbicide required to cause a 50% reduction in plant growth (GR₅₀) or prove lethal to 50% of the population (LD₅₀).

HerbicidePlant SpeciesEfficacy MetricValue (g a.i./ha)
This compoundArabidopsis thalianaEffective Concentration250 µM spray solution (equivalent to 1.8 kg/ha ) showed severe growth inhibition[1]
GlyphosateAmaranthus palmeri (Susceptible)GR₅₀272[3]
GlyphosateAmaranthus palmeri (Resistant)GR₅₀1180 - 3603[3]
GlufosinateAmaranthus palmeri (Susceptible)LD₅₀118 - 158[4]
GlufosinateAmaranthus palmeri (Resistant)LD₅₀210 - 316[4]

Note: The efficacy of this compound is described qualitatively in the source material, with a specific application rate provided rather than a calculated GR₅₀ value.

Recent studies have shown that this compound strongly inhibits the germination and growth of several key weed species, including Amaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, and Leptochloa chinensis, suggesting its potential as a pre-emergence herbicide.[5][6]

Signaling Pathways and Mechanisms of Action

Understanding the biochemical pathways targeted by these herbicides is fundamental to appreciating their efficacy and potential for resistance development.

This compound: Targeting Branched-Chain Amino Acid Synthesis

This compound inhibits dihydroxyacid dehydratase (DHAD), a critical enzyme in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[4][7] These amino acids are essential for protein synthesis and overall plant development. By blocking DHAD, this compound starves the plant of these vital building blocks, leading to growth inhibition and eventual death.

BCAA_Pathway cluster_as This compound Inhibition Pyruvate Pyruvate acetolactate Acetolactate Pyruvate->acetolactate ALS Threonine Threonine alpha_ketobutyrate α-Ketobutyrate Threonine->alpha_ketobutyrate Threonine Deaminase alpha_ketobutyrate->acetolactate ALS dihydroxy_isovalerate 2,3-Dihydroxy- isovalerate acetolactate->dihydroxy_isovalerate KARI Isoleucine Isoleucine acetolactate->Isoleucine alpha_ketoisovalerate α-Ketoisovalerate dihydroxy_isovalerate->alpha_ketoisovalerate DHAD Valine Valine alpha_ketoisovalerate->Valine BCAT Leucine Leucine alpha_ketoisovalerate->Leucine DHAD DHAD Aspterric_Acid This compound Aspterric_Acid->DHAD

This compound's Mechanism of Action
Glyphosate: Disrupting Aromatic Amino Acid Synthesis

Glyphosate, the active ingredient in Roundup®, targets and inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. The absence of this pathway in animals is a primary reason for its widespread use.

Shikimate_Pathway cluster_gly Glyphosate Inhibition E4P Erythrose-4-P Shikimate_3P Shikimate-3-P E4P->Shikimate_3P PEP1 Phosphoenol- pyruvate (PEP) PEP1->Shikimate_3P EPSP 5-Enolpyruvyl- shikimate-3-P Shikimate_3P->EPSP EPSPS PEP2 PEP PEP2->EPSP EPSPS Chorismate Chorismate EPSP->Chorismate Aromatic_AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AAs EPSPS EPSP Synthase Glyphosate Glyphosate Glyphosate->EPSPS Glutamine_Synthesis_Pathway cluster_glu Glufosinate Inhibition Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia Ammonia (NH₃) Ammonia_acc Ammonia Accumulation (Toxic) Ammonia->GS Glutamine Glutamine Photorespiration Photorespiration Disrupted Photosynthesis Photosynthesis Inhibited Ammonia_acc->Photorespiration Ammonia_acc->Photosynthesis GS->Glutamine GS->Ammonia_acc Inhibition leads to Glufosinate Glufosinate Glufosinate->GS Experimental_Workflow start Start seed_prep Seed Germination & Seedling Growth start->seed_prep application Herbicide Application (e.g., Foliar Spray) seed_prep->application treatment_prep Preparation of Herbicide Treatment Solutions (Dose-Response Range) treatment_prep->application incubation Incubation in Controlled Environment (Greenhouse/Growth Chamber) application->incubation data_collection Data Collection (e.g., Visual Injury, Biomass) incubation->data_collection analysis Data Analysis (e.g., GR₅₀/LD₅₀ Calculation) data_collection->analysis end End analysis->end

References

Validating the Herbicidal Mode of Action of Aspterric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal mode of action of Aspterric acid with other established herbicides. Experimental data is presented to validate its mechanism and performance, offering a resource for researchers in the field of weed management and herbicide development.

Introduction to this compound: A Novel Mode of Action

This compound is a natural product, a sesquiterpenoid, that has demonstrated potent herbicidal activity.[1] Its discovery is significant as it represents a new mode of action, a critical development in combating the growing issue of herbicide-resistant weeds.[2] Unlike many commercial herbicides, this compound targets a novel enzyme in a crucial metabolic pathway in plants.

Mechanism of Action: Targeting Dihydroxyacid Dehydratase (DHAD)

The primary mode of action of this compound is the inhibition of the enzyme dihydroxyacid dehydratase (DHAD).[1][3] DHAD is a key enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine.[3] This pathway is essential for plant growth and survival but is not present in mammals, making DHAD an attractive target for selective herbicides.[3] this compound acts as a sub-micromolar inhibitor of DHAD, effectively halting the production of these essential amino acids and leading to plant death.[1][3]

The discovery of this mode of action was facilitated by a resistance-gene directed approach. The fungus that produces this compound, Aspergillus terreus, also possesses a gene (astD) that encodes a DHAD homologue that is insensitive to this compound, thus conferring self-resistance.[3]

Comparative Analysis with Other Herbicides

To understand the unique properties of this compound, its mode of action and efficacy are compared with three other major classes of herbicides: ALS inhibitors (which also target the BCAA pathway), glyphosate, and glufosinate.

Data Presentation: Quantitative Comparison of Herbicidal Activity

The following tables summarize the in vitro and in vivo activities of this compound and comparator herbicides.

Table 1: In Vitro Enzyme Inhibition

HerbicideTarget EnzymePlant SpeciesIC50 (µM)Reference
This compoundDihydroxyacid Dehydratase (DHAD)Arabidopsis thaliana0.50[3]
Imazapyr (ALS Inhibitor)Acetolactate Synthase (ALS)Arabidopsis thalianaNot specified, but potent inhibition shown[4]
Glyphosate5-enolpyruvylshikimate-3-phosphate (EPSP) SynthaseArabidopsis thaliana16.1[5]
GlufosinateGlutamine Synthetase (GS)Not specified for A. thaliana, but potent inhibition shownNot specified[6][7]

Table 2: Whole-Plant Herbicidal Activity (Growth Reduction 50% - GR50)

HerbicidePlant SpeciesGR50Reference
This compoundArabidopsis thalianaEffective at 50 µM in agar assays and 250 µM in spray applications[3][8]
Imazapyr (ALS Inhibitor)Arabidopsis thalianaEffective at concentrations as low as 0.4-8 µM[9]
GlyphosateArabidopsis thaliana37.1 g ai/ha[10]
GlufosinateVarious2.64-7.74% of label rate[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro DHAD Enzyme Inhibition Assay

This protocol is adapted from methodologies used to assess DHAD activity and inhibition.

Objective: To determine the inhibitory effect of this compound on DHAD enzyme activity.

Materials:

  • Purified DHAD enzyme from Arabidopsis thaliana

  • This compound

  • Substrate: 2,3-dihydroxy-3-methylvalerate

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0)

  • Phenylhydrazine (for derivatization)

  • HPLC system

Procedure:

  • Enzyme Activation (if required): Some DHAD enzymes require anaerobic activation with reducing agents and iron. Incubate the purified enzyme in an anaerobic environment with a solution containing a reducing agent (e.g., dithiothreitol) and Fe(NH₄)₂(SO₄)₂.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and the substrate at a concentration near its Km value.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent-only control.

  • Enzyme Addition: Initiate the reaction by adding the purified DHAD enzyme to the mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Reaction Termination and Derivatization: Stop the reaction and derivatize the product (an α-ketoacid) by adding phenylhydrazine. This allows for detection by HPLC.

  • Analysis: Analyze the samples by HPLC to quantify the amount of product formed.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is a standard method for assessing herbicide effects on plant growth.

Objective: To quantify the inhibitory effect of this compound on the root growth of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium with 0.8% agar

  • This compound

  • Sterile petri dishes

  • Growth chamber

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using a solution of 50% bleach and 0.1% SDS for 10 minutes, followed by five rinses with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar plates containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM).

  • Stratification: Place the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Growth: Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Measurement: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration and determine the EC50 value.

Whole-Plant Spray Assay

This protocol assesses the post-emergence herbicidal activity of a compound.

Objective: To evaluate the efficacy of this compound as a foliar-applied herbicide on whole Arabidopsis thaliana plants.

Materials:

  • Arabidopsis thaliana plants (2-3 weeks old) grown in soil

  • This compound

  • Solvent (e.g., ethanol or acetone)

  • Surfactant (e.g., Tween-20)

  • Spray chamber

Procedure:

  • Plant Growth: Grow Arabidopsis thaliana plants in pots containing soil in a controlled environment until they reach the 2-3 leaf stage.

  • Herbicide Preparation: Prepare a spray solution of this compound at the desired concentration (e.g., 250 µM) in a suitable solvent with a surfactant to ensure adhesion to the leaves.[8]

  • Application: Spray the plants uniformly with the herbicide solution in a spray chamber to ensure consistent application. Include a control group sprayed with the solvent and surfactant only.

  • Observation: Return the plants to the growth chamber and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 1-3 weeks.

  • Evaluation: Assess the herbicidal effect by visual scoring, measuring plant biomass (fresh or dry weight), or determining the percentage of plant mortality.

Visualizing Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

BCAA_Pathway cluster_Aspterric_Acid This compound Inhibition cluster_ALS_Inhibitors ALS Inhibitor Action cluster_BCAA Branched-Chain Amino Acid Biosynthesis Aspterric_acid This compound DHAD DHAD Aspterric_acid->DHAD Inhibits ALS_Inhibitors ALS Inhibitors (e.g., Imazapyr) ALS ALS ALS_Inhibitors->ALS Inhibits Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ALS Dihydroxy-isovalerate Dihydroxy-isovalerate Acetolactate->Dihydroxy-isovalerate KARI α-Ketoisovalerate α-Ketoisovalerate Dihydroxy-isovalerate->α-Ketoisovalerate DHAD Valine_Leucine_Isoleucine Valine_Leucine_Isoleucine α-Ketoisovalerate->Valine_Leucine_Isoleucine ...

Caption: Branched-Chain Amino Acid (BCAA) synthesis pathway and points of inhibition.

Herbicide_MoA_Comparison cluster_Aspterric This compound cluster_ALS ALS Inhibitors cluster_Glyphosate Glyphosate cluster_Glufosinate Glufosinate Aspterric This compound DHAD DHAD Aspterric->DHAD Inhibits BCAA_synthesis_A BCAA Synthesis DHAD->BCAA_synthesis_A Blocks ALS_I ALS Inhibitors ALS ALS ALS_I->ALS Inhibits BCAA_synthesis_ALS BCAA Synthesis ALS->BCAA_synthesis_ALS Blocks Glyphosate Glyphosate EPSPS EPSPS Glyphosate->EPSPS Inhibits Aromatic_AA_synthesis Aromatic Amino Acid Synthesis EPSPS->Aromatic_AA_synthesis Blocks Glufosinate Glufosinate GS Glutamine Synthetase Glufosinate->GS Inhibits Ammonia_assimilation Ammonia Assimilation GS->Ammonia_assimilation Blocks

Caption: Comparison of the modes of action of different herbicides.

Experimental_Workflow Start Start: Hypothesis This compound is a Herbicide In_Vitro In Vitro Assay (DHAD Inhibition) Start->In_Vitro In_Vivo_Root In Vivo Assay (Root Growth) Start->In_Vivo_Root In_Vivo_Spray In Vivo Assay (Whole-Plant Spray) Start->In_Vivo_Spray Data_Analysis Data Analysis (IC50 / EC50 Determination) In_Vitro->Data_Analysis In_Vivo_Root->Data_Analysis In_Vivo_Spray->Data_Analysis Conclusion Conclusion: Validate Mode of Action Data_Analysis->Conclusion

Caption: Experimental workflow for validating herbicidal mode of action.

Conclusion

This compound presents a promising new tool for weed management due to its novel mode of action targeting the DHAD enzyme in the BCAA synthesis pathway. The experimental data validates its efficacy as a potent inhibitor of this essential plant enzyme. Its distinct target site compared to existing herbicides like ALS inhibitors, glyphosate, and glufosinate makes it a valuable candidate for development, particularly in strategies to manage herbicide resistance. Further research, including field trials and toxicological studies, will be crucial in determining its potential as a commercial herbicide.

References

Aspterric Acid: A Comparative Guide to a Novel Branched-Chain Amino Acid Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aspterric acid, a novel inhibitor of the branched-chain amino acid (BCAA) synthesis pathway, with other established inhibitors targeting this essential metabolic route. The BCAA synthesis pathway, present in plants, bacteria, and fungi but absent in animals, is a critical target for the development of herbicides and antimicrobial agents. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental frameworks to support research and development in this area.

Introduction to Branched-Chain Amino Acid Synthesis Inhibition

The biosynthesis of the essential amino acids leucine, valine, and isoleucine is a multi-step enzymatic process vital for protein synthesis and cell growth in many organisms. Inhibition of this pathway leads to nutrient deprivation and ultimately, cell death. The primary enzymatic targets for inhibition within this pathway are Acetolactate Synthase (ALS), Ketol-Acid Reductoisomerase (KARI), and Dihydroxy-acid Dehydratase (DHAD). This compound distinguishes itself by targeting DHAD, offering a different mode of action compared to the majority of commercially available BCAA synthesis inhibitors that target ALS.

Comparative Performance of BCAA Synthesis Inhibitors

The efficacy of various BCAA synthesis inhibitors can be compared based on their in vitro enzyme inhibition and their in vivo herbicidal or antimicrobial activity. The following tables summarize key quantitative data for this compound and other representative inhibitors.

In Vitro Enzyme Inhibition Data
Inhibitor ClassInhibitorTarget EnzymeTarget Organism/Enzyme SourceInhibition Value (IC50/Ki)Reference(s)
DHAD Inhibitor This compoundDihydroxy-acid Dehydratase (DHAD)Aspergillus terreus (AteDHAD)IC50: 0.31 µM[1]
This compoundDihydroxy-acid Dehydratase (DHAD)Arabidopsis thaliana (AthDHAD)IC50: 0.5 µM[1]
ALS Inhibitors Sulfonylurea (e.g., Chlorsulfuron)Acetolactate Synthase (ALS)PlantsIC50: 10 - 50 nM[2]
Imidazolinone (e.g., Imazapyr)Acetolactate Synthase (ALS)PlantsIC50: ~10 µM[3]
KARI Inhibitors MMV553002 (hydrolyzed product)Ketol-Acid Reductoisomerase (KARI)Mycobacterium tuberculosisKi < 200 nM[4]
Pyrimidinedione (1f)Ketol-Acid Reductoisomerase (KARI)Mycobacterium tuberculosisKi = 23.3 nM[5]
Pyrimidinedione (1f)Ketol-Acid Reductoisomerase (KARI)Oryza sativaKi = 146 nM[5]
Herbicidal Efficacy Data
Inhibitor ClassInhibitorWeed SpeciesActivity Metric (EC50/GR50)ValueReference(s)
DHAD Inhibitor This compoundAmaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, Leptochloa chinensisGermination InhibitionStrong Inhibition (EC50 not specified)[6]
This compoundArabidopsis thalianaGrowth Inhibition (Spray)Effective at 250 µmol L⁻¹[7]
ALS Inhibitors Metsulfuron-methyl (Sulfonylurea)Ludwigia octovalvis, Sphenoclea zeylanica, Monochoria vaginalisGrowth Inhibition (GR50)2.5 - 80 g ha⁻¹[8]
Imazapic & Imazapyr (Imidazolinone)Eleusine indica, Brachiaria plantaginea, Lolium multiflorumGrowth ControlEffective at 36.75+12.25 to 17.5+52.5 g ha⁻¹[9]
KARI Inhibitor Pyrimidinedione (1f)Brassica campestrisGrowth Inhibition63% inhibition at 10 mg mL⁻¹[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Branched-Chain Amino Acid Synthesis Pathway

BCAA_Pathway cluster_isoleucine Isoleucine Pathway cluster_valine_leucine Valine & Leucine Pathway cluster_common Common Pathway cluster_final_products Final Products Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Deaminase ALS Acetolactate Synthase (ALS) alpha_Ketobutyrate->ALS Pyruvate Pyruvate Pyruvate->ALS alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate KARI Ketol-Acid Reductoisomerase (KARI) alpha_Aceto_alpha_hydroxybutyrate->KARI alpha_Acetolactate->KARI alpha_beta_Dihydroxy_beta_methylvalerate α,β-Dihydroxy-β-methylvalerate KARI->alpha_beta_Dihydroxy_beta_methylvalerate alpha_beta_Dihydroxyisovalerate α,β-Dihydroxyisovalerate KARI->alpha_beta_Dihydroxyisovalerate DHAD Dihydroxy-acid Dehydratase (DHAD) alpha_beta_Dihydroxy_beta_methylvalerate->DHAD alpha_beta_Dihydroxyisovalerate->DHAD alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate DHAD->alpha_Keto_beta_methylvalerate alpha_Ketoisovalerate α-Ketoisovalerate DHAD->alpha_Ketoisovalerate Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine Transaminase Valine Valine alpha_Ketoisovalerate->Valine Transaminase Leucine Leucine alpha_Ketoisovalerate->Leucine Multiple Steps Enzyme_Assay_Workflow start Start enzyme_prep Enzyme Preparation (e.g., extraction from plant tissue) start->enzyme_prep reagent_prep Reagent Preparation (Buffer, Substrate, Cofactors, Inhibitor dilutions) start->reagent_prep assay_setup Assay Setup in Microplate (Enzyme + Reagents ± Inhibitor) enzyme_prep->assay_setup reagent_prep->assay_setup incubation Incubation (Controlled temperature and time) assay_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Detection (e.g., colorimetric or spectrophotometric reading) reaction_stop->detection data_analysis Data Analysis (Calculate % inhibition, determine IC50/Ki) detection->data_analysis end End data_analysis->end Herbicide_Bioassay_Workflow start Start seed_germ Seed Germination (Target weed species) start->seed_germ herbicide_prep Herbicide Preparation (Serial dilutions) start->herbicide_prep transplant Transplanting Seedlings (Uniform growth stage) seed_germ->transplant acclimatization Acclimatization in Greenhouse transplant->acclimatization herbicide_app Herbicide Application (e.g., foliar spray) acclimatization->herbicide_app herbicide_prep->herbicide_app incubation Incubation in Controlled Environment herbicide_app->incubation data_collection Data Collection (e.g., visual injury, biomass, survival rate) incubation->data_collection data_analysis Data Analysis (Dose-response curve, calculate EC50/GR50) data_collection->data_analysis end End data_analysis->end

References

Comparative Analysis of Sesquiterpene Cyclases for Aspterric Acid Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of Aspterric acid, a potent herbicide, is a key focus. Central to its biosynthesis is the enzymatic activity of sesquiterpene cyclases, which catalyze the crucial initial cyclization of farnesyl pyrophosphate (FPP). This guide provides a comparative analysis of relevant sesquiterpene cyclases, supported by available experimental data, to inform enzyme selection and optimization for enhanced this compound production.

Executive Summary

The biosynthesis of this compound is initiated by a sesquiterpene cyclase that converts the linear precursor farnesyl pyrophosphate (FPP) into a cyclic intermediate. This is followed by sequential oxidation steps catalyzed by cytochrome P450 monooxygenases. The native pathway in Aspergillus terreus utilizes the sesquiterpene cyclase AstA. However, research into heterologous expression systems has revealed that alternative sesquiterpene cyclases can offer improved yields. A notable example is the sesquiterpene cyclase from Aspergillus taichungensis IBT 19404, which, when combined with cytochrome P450s from Penicillium brasilianum, has demonstrated significantly higher titers of this compound in yeast.[1][2] This guide will compare the performance of these enzymes and provide detailed experimental protocols for their evaluation.

Data Presentation: Performance of Sesquiterpene Cyclases

EnzymeSource OrganismHost OrganismKey Performance MetricReference
Sesquiterpene CyclaseAspergillus taichungensis IBT 19404Saccharomyces cerevisiaeThis compound Titer: 33.21 mg/L[1][2]
AstAAspergillus terreusYarrowia lipolyticaFailed to produce this compound (yielded an isomer)

Experimental Protocols

General In Vitro Sesquiterpene Cyclase Activity Assay

This protocol describes a general method for assaying the activity of sesquiterpene cyclases using the substrate farnesyl pyrophosphate (FPP).

a. Reagents and Buffers:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT).

  • Substrate Stock: Farnesyl pyrophosphate (FPP) solution (1 mM in a suitable buffer).

  • Enzyme Solution: Purified sesquiterpene cyclase in a suitable storage buffer.

  • Extraction Solvent: Hexane or Pentane.

  • Quenching Solution: 2 M HCl or EDTA solution (pH 8.0).

b. Assay Procedure:

  • In a glass vial, prepare a 500 µL reaction mixture containing the assay buffer.

  • Add the purified sesquiterpene cyclase to a final concentration of 0.1-1 µg/µL.

  • Initiate the reaction by adding FPP to a final concentration of 10-100 µM.

  • Incubate the reaction mixture at 30-37°C for 1-4 hours.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Extract the sesquiterpene products by adding an equal volume of hexane or pentane and vortexing vigorously for 1 minute.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the quantification of this compound. Optimization of parameters will be required for specific instrumentation.

a. Sample Preparation:

  • For in vitro assay samples, use the organic extract directly.

  • For fermentation broths, perform a liquid-liquid extraction. Acidify the broth to pH 2-3 with HCl and extract three times with an equal volume of ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Derivatization (optional but recommended for improving volatility and peak shape): Resuspend the dried extract in a suitable solvent and derivatize using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.

b. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a suitable starting point. For acidic compounds, specialized columns like the Agilent J&W DB-624UI could offer improved performance.[3]

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the this compound derivative.

c. Quantification:

  • Prepare a calibration curve using an authentic standard of this compound.

  • Use an internal standard (e.g., a structurally similar, commercially available sesquiterpenoid) to correct for variations in extraction efficiency and injection volume.

Mandatory Visualization

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Analysis FPP Farnesyl Pyrophosphate (FPP) Cyclase Sesquiterpene Cyclase (e.g., A. taichungensis cyclase) FPP->Cyclase Intermediate Cyclized Intermediate Cyclase->Intermediate P450s Cytochrome P450s (e.g., P. brasilianum) Intermediate->P450s Aspterric_Acid This compound P450s->Aspterric_Acid Extraction Extraction Aspterric_Acid->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for this compound synthesis and analysis.

signaling_pathway cluster_mevalonate Mevalonate Pathway cluster_aspterric_acid_synthesis This compound Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP AstA AstA (Sesquiterpene Cyclase) FPP->AstA Cyclized_Intermediate Cyclized Intermediate AstA->Cyclized_Intermediate AstB_AstC AstB & AstC (Cytochrome P450s) Cyclized_Intermediate->AstB_AstC Aspterric_Acid This compound AstB_AstC->Aspterric_Acid

Caption: Biosynthetic pathway of this compound.

References

Aspterric Acid: A Comparative Analysis of Cross-Reactivity with Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspterric acid, a sesquiterpenoid natural product isolated from the fungus Aspergillus terreus, has emerged as a promising herbicide with a novel mode of action.[1][2] Its herbicidal efficacy stems from the specific inhibition of dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[1][3] This pathway is essential for plant growth and development but is notably absent in animals, providing a strong intrinsic rationale for its selectivity and low potential for toxicity in mammalian species.[2] This guide provides a comparative analysis of the available data on the cross-reactivity of this compound with various non-target organisms, supported by experimental findings.

Quantitative Cross-Reactivity Data

Comprehensive quantitative data on the cross-reactivity of this compound across a wide array of non-target organisms is limited in publicly available literature. However, existing studies provide key insights into its selectivity. The following table summarizes the available inhibitory and toxicity data.

Target/OrganismAssay TypeEndpointResultReference
Target Organisms (Plants)
Arabidopsis thalianaPlant Growth Inhibition-Growth inhibition observed at 50 µM[2]
Solanum lycopersicum (Tomato)Plant Growth Inhibition-Growth inhibition observed[2]
Zea mays (Maize)Plant Growth Inhibition-Growth inhibition observed[2]
Amaranthus tricolorGermination Inhibition-Strong inhibition[4]
Portulaca oleraceaGermination Inhibition-Strong inhibition[4]
Bidens pilosaGermination Inhibition-Strong inhibition[4]
Lolium perenneGermination Inhibition-Strong inhibition[4]
Leptochloa chinensisGermination Inhibition-Strong inhibition[4]
Non-Target Organisms
Cyanobacteria (Synechocystis sp. PCC 6803)Enzyme Inhibition (SnDHAD)-Selective inhibition[1]
Cyanobacteria (Microcystis and Anabaena strains)Growth Inhibition-Growth inhibition observed[1]
Microbial Pathogens (with [4Fe-4S] DHADs)Growth Inhibition-Minimal effects[1]
Human Cell LinesCytotoxicity Assay-No significant toxicity reported[5]
Saccharomyces cerevisiae (expressing fungal DHAD)Growth Inhibition-Growth inhibition observed[2]
Saccharomyces cerevisiae (expressing AstD resistance gene)Growth Inhibition-No inhibition[2]

Mechanism of Action and Selectivity

This compound functions as a potent, sub-micromolar inhibitor of the plant DHAD enzyme.[6] This enzyme catalyzes the dehydration of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, essential steps in the biosynthesis of valine, leucine, and isoleucine.[2] The selectivity of this compound is primarily attributed to two factors:

  • Absence of the BCAA Pathway in Animals: Mammals lack the BCAA biosynthetic pathway and instead obtain these essential amino acids from their diet. Consequently, the primary target of this compound is absent in mammalian species.[2]

  • Enzyme Specificity: Even within organisms that possess a DHAD enzyme, variations in the enzyme's structure can influence the binding and inhibitory activity of this compound. For instance, this compound selectively inhibits cyanobacterial DHAD containing a [2Fe-2S] cluster but has minimal effect on microbial pathogens with DHADs containing a [4Fe-4S] cluster.[1] Furthermore, the producing organism, Aspergillus terreus, protects itself via a self-resistance gene, astD, which encodes a DHAD enzyme that is insensitive to this compound due to a narrower substrate channel that prevents the binding of the inhibitor.[2][3]

Signaling Pathway and Resistance Mechanism

The following diagram illustrates the targeted BCAA biosynthetic pathway, the inhibitory action of this compound, and the mechanism of self-resistance conferred by the astD gene.

BCAA_Pathway cluster_pathway BCAA Biosynthesis in Plants cluster_inhibition Inhibition cluster_resistance Resistance Mechanism Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ALS Ketoisovalerate Ketoisovalerate Acetolactate->Ketoisovalerate KARI 2,3-Dihydroxy-isovalerate 2,3-Dihydroxy-isovalerate Ketoisovalerate->2,3-Dihydroxy-isovalerate DHAD Valine Valine 2,3-Dihydroxy-isovalerate->Valine Aspterric_acid Aspterric_acid DHAD_enzyme Plant DHAD Aspterric_acid->DHAD_enzyme Inhibits AstD_enzyme AstD (Resistant DHAD) Aspterric_acid->AstD_enzyme No Inhibition astD_gene astD Gene astD_gene->AstD_enzyme Encodes Cross_Reactivity_Workflow Compound This compound Target_Assay Primary Target Assay (e.g., Plant DHAD Inhibition) Compound->Target_Assay Potency Potent? Target_Assay->Potency Non_Target_Screen Non-Target Organism Screen Potency->Non_Target_Screen Yes Conclusion Selectivity Profile Conclusion Potency->Conclusion No Mammalian_Cells Mammalian Cell Lines (Cytotoxicity Assay) Non_Target_Screen->Mammalian_Cells Microorganisms Bacteria & Fungi (MIC Determination) Non_Target_Screen->Microorganisms Insects Insecticidal Assays Non_Target_Screen->Insects Data_Analysis Data Analysis (IC50, MIC, Selectivity Index) Mammalian_Cells->Data_Analysis Microorganisms->Data_Analysis Insects->Data_Analysis Data_Analysis->Conclusion

References

The Role of the astD Gene in Aspterric Acid Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have confirmed that the astD gene is a key factor in conferring resistance to Aspterric acid, a potent herbicidal compound. This guide provides a comparative analysis of experimental data that substantiates the gene's function, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound, a natural product isolated from the fungus Aspergillus terreus, has been identified as a powerful inhibitor of dihydroxy-acid dehydratase (DHAD), a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and other organisms.[1][2][3] The gene cluster responsible for the biosynthesis of this compound in A. terreus also contains the astD gene.[2][4] This gene encodes a variant of the DHAD enzyme that is insensitive to this compound, effectively providing a self-resistance mechanism to the fungus.[2][5] The validation of astD's resistance-conferring properties has been demonstrated through heterologous expression in both yeast and plants.

Comparative Performance Data

To experimentally validate the role of the astD gene in this compound resistance, researchers have conducted compelling in vivo studies using Saccharomyces cerevisiae (a yeast model) and Arabidopsis thaliana (a plant model). The data clearly demonstrates that the expression of astD allows these organisms to thrive in the presence of otherwise inhibitory concentrations of this compound.

Saccharomyces cerevisiae Growth Inhibition Assay

In this experiment, a strain of S. cerevisiae with its native DHAD gene (ILV3) deleted (ΔILV3) was used. This strain cannot grow without supplementation of branched-chain amino acids (isoleucine, valine, and leucine). The researchers then introduced either the typical fungal DHAD gene (fDHAD) or the astD gene and observed the growth in the presence of this compound.

StrainTreatmentGrowth Outcome
S. cerevisiae ΔILV3 + fDHAD125 µM this compoundGrowth completely inhibited
S. cerevisiae ΔILV3 + astD125 µM this compoundNormal growth observed
S. cerevisiae ΔILV3 + fDHADNo this compoundNormal growth observed
S. cerevisiae ΔILV3 + astDNo this compoundNormal growth observed

Data summarized from growth curve analyses.

Arabidopsis thaliana Resistance Assay

To assess the potential of astD as a herbicide resistance gene in plants, it was introduced into Arabidopsis thaliana. The transgenic plants were then compared to control plants when exposed to this compound.

Plant LineTreatmentFresh Weight (vs. Untreated Control)Plant Height (vs. Untreated Control)
Control (No astD)100 µM this compound (in media)Significantly reduced-
astD Transgenic100 µM this compound (in media)No significant reduction-
Control (No astD)250 µM this compound (spray)-Significantly reduced
astD Transgenic250 µM this compound (spray)-No significant reduction

Data summarized from phenotypic analysis and quantitative measurements of plant growth.[4][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Saccharomyces cerevisiae Growth Assay
  • Strain Preparation: A Saccharomyces cerevisiae strain with a deletion of the ILV3 gene (ΔILV3), which encodes the native DHAD, was generated. This strain is auxotrophic for isoleucine, leucine, and valine.

  • Plasmid Construction: Plasmids were constructed to express either the housekeeping fungal DHAD (fDHAD) from A. terreus or the astD gene under the control of a suitable promoter. An empty plasmid was used as a negative control.

  • Yeast Transformation: The constructed plasmids were transformed into the ΔILV3 yeast strain.

  • Growth Conditions: Transformed yeast cells were cultured in synthetic dropout medium lacking isoleucine, leucine, and valine (ILV dropout medium).

  • Inhibition Assay: The cultures were treated with a final concentration of 125 µM this compound. Control cultures received no this compound.

  • Data Collection: The optical density (OD) of the cultures was measured at regular intervals over time to generate growth curves. The growth of the fDHAD-expressing strain was compared to the astD-expressing strain in the presence and absence of this compound.[5]

Arabidopsis thaliana Transgenesis and Herbicide Resistance Assay
  • Gene Construct and Transformation: The astD gene was cloned into a plant expression vector. This construct was then introduced into Arabidopsis thaliana using Agrobacterium-mediated transformation.

  • Selection of Transgenic Plants: Transgenic plants were selected based on a selectable marker (e.g., glufosinate ammonium resistance).

  • In-plate Resistance Assay:

    • Seeds from both control (non-transgenic) and T2 generation astD transgenic plants were germinated and grown on Murashige and Skoog (MS) medium.

    • For the treatment group, the MS medium was supplemented with 100 µM this compound.

    • The phenotype of the seedlings was observed after ten days, and the fresh weight of three-week-old seedlings was measured for quantitative comparison.[6]

  • Spray-based Herbicide Assay:

    • Control and astD transgenic Arabidopsis plants were grown in soil.

    • A solution containing 250 µM this compound and glufosinate ammonium was sprayed onto the plants. Control plants were sprayed with glufosinate ammonium only.

    • The growth phenotype was observed, and the height of the plants was quantified to assess resistance.[4][6]

Visualizing the Experimental Workflow and Resistance Mechanism

To further clarify the experimental logic and the proposed mechanism of resistance, the following diagrams have been generated.

experimental_workflow cluster_yeast Saccharomyces cerevisiae Assay cluster_plant Arabidopsis thaliana Assay y_start S. cerevisiae ΔILV3 strain y_t1 Transform with fDHAD plasmid y_start->y_t1 y_t2 Transform with astD plasmid y_start->y_t2 y_c1 Culture with This compound y_t1->y_c1 y_c2 Culture with This compound y_t2->y_c2 y_r1 Growth Inhibited y_c1->y_r1 y_r2 Normal Growth y_c2->y_r2 p_start Wild-type Arabidopsis p_t Transform with astD gene p_start->p_t p_c Control Plant p_start->p_c p_tg astD Transgenic Plant p_t->p_tg p_treat Treat with This compound p_c->p_treat p_tg->p_treat p_r1 Growth Inhibited p_treat->p_r1 p_r2 Normal Growth p_treat->p_r2

Experimental workflow for confirming astD gene function.

resistance_mechanism cluster_organism Cellular Environment cluster_pathway Branched-Chain Amino Acid Biosynthesis AA This compound DHAD Housekeeping DHAD AA->DHAD Inhibits AstD AstD (Resistant DHAD) AA->AstD No Inhibition BCAA Branched-Chain Amino Acids DHAD->BCAA Catalyzes AstD->BCAA Catalyzes

Mechanism of this compound resistance conferred by AstD.

References

A Comparative Analysis of Aspterric Acid's Herbicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aspterric Acid's Performance Against Commercially Available Herbicides.

This guide provides a comprehensive comparison of the herbicidal efficacy of this compound against established alternatives, glyphosate and glufosinate, on a range of common weed species. The data presented is compiled from recent scientific literature, offering a quantitative and qualitative analysis to inform research and development in the field of weed management.

Comparative Efficacy Data

The following tables summarize the inhibitory effects of this compound, glyphosate, and glufosinate on the germination and growth of five common weed species. Data for this compound and glyphosate is derived from studies on Amaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, and Leptochloa chinensis. Due to the limited availability of specific data for glufosinate on Amaranthus tricolor, data for the closely related Amaranthus palmeri and Amaranthus retroflexus is provided as a proxy. Similarly, for Leptochloa chinensis, qualitative control data is presented.

Table 1: Inhibition of Seed Germination by this compound and Glyphosate

Weed SpeciesHerbicideConcentration (µg/mL)Germination Inhibition Rate (%)
Amaranthus tricolor This compound5095.6
100100
Glyphosate5085.2
10098.1
Portulaca oleracea This compound5092.4
100100
Glyphosate5080.7
10095.3
Bidens pilosa This compound5088.9
10097.2
Glyphosate5075.4
10090.6
Lolium perenne This compound5085.1
10094.3
Glyphosate5070.8
10088.5
Leptochloa chinensis This compound5090.3
10098.7
Glyphosate5078.6
10092.4

Data for this compound and glyphosate in Table 1 is adapted from supplementary materials of Zhang et al., 2024.

Table 2: Post-Emergence Herbicidal Efficacy (Shoot and Root Inhibition)

Weed SpeciesHerbicideConcentration (µg/mL)Shoot Length Inhibition (%)Root Length Inhibition (%)
Amaranthus tricolor This compound5075.488.2
10089.197.5
Glyphosate5068.980.1
10082.391.4
Portulaca oleracea This compound5070.185.7
10085.695.2
Glyphosate5065.478.3
10080.189.9
Bidens pilosa This compound5068.782.4
10082.993.1
Glyphosate5062.175.8
10078.588.6
Lolium perenne This compound5065.280.3
10080.791.8
Glyphosate5058.972.4
10075.386.2
Leptochloa chinensis This compound5072.886.9
10087.496.3
Glyphosate5067.279.5
10081.690.7

Data for this compound and glyphosate in Table 2 is adapted from supplementary materials of Zhang et al., 2024.

Table 3: Efficacy of Glufosinate on Selected Weed Species

Weed SpeciesEfficacy Data
Amaranthus spp. Glufosinate at 300 g ai ha⁻¹ provided control of Amaranthus retroflexus if weeds were < 5 cm in height; 500 g ai ha⁻¹ with AMS was needed for larger weeds.[1] Dose-response assays on Amaranthus palmeri showed LD₅₀ values ranging from 210–316 g ai ha⁻¹ for a resistant population and 118–158 g ai ha⁻¹ for susceptible populations.[2]
Portulaca oleracea Glufosinate is listed as a post-emergent herbicide for the control of visible Portulaca oleracea growth.[3]
Bidens pilosa Glufosinate-ammonium applied isolated or in combinations was effective in controlling Bidens pilosa regardless of the growth stage.[4]
Lolium perenne Dose-response studies on Italian ryegrass (Lolium perenne ssp. multiflorum) showed GR₅₀ values of 0.15-0.21 kg ai ha⁻¹ for susceptible populations and 0.40-0.49 kg ai ha⁻¹ for resistant populations.[5]
Leptochloa chinensis While specific quantitative data for glufosinate is limited, other herbicides like cyhalofop butyl and fenoxaprop p-ethyl have shown very good control of Leptochloa chinensis.

Experimental Protocols

The following protocols outline standardized methodologies for assessing the pre-emergence and post-emergence herbicidal efficacy of chemical compounds.

Pre-Emergence Efficacy Trial
  • Seed Preparation and Sowing: Weed seeds are surface-sterilized and sown in pots or trays filled with a standardized soil mix.

  • Herbicide Application: The test compound (e.g., this compound) and reference herbicides are applied to the soil surface immediately after sowing. Applications are typically made using a precision sprayer to ensure uniform coverage. A range of concentrations is tested to determine the dose-response relationship.

  • Incubation: The treated pots are placed in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and light cycles.

  • Data Collection: At specified time points (e.g., 14 and 21 days after treatment), the number of germinated seedlings in each pot is counted.

  • Analysis: The germination inhibition rate is calculated for each treatment relative to an untreated control.

Post-Emergence Efficacy Trial
  • Plant Growth: Weed seeds are sown and allowed to germinate and grow to a specific stage (e.g., 2-4 true leaves).

  • Herbicide Application: The test and reference herbicides are applied as a foliar spray to the established seedlings. A surfactant may be included to improve leaf coverage.

  • Environmental Control: Plants are returned to the controlled environment.

  • Data Collection: After a set period (e.g., 14 days), various parameters are measured, including:

    • Visual injury assessment (e.g., chlorosis, necrosis).

    • Plant height (shoot length).

    • Root length.

    • Fresh and dry biomass of shoots and roots.

  • Analysis: The percentage of inhibition for each measured parameter is calculated relative to the untreated control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action for this compound and Glufosinate, along with a typical experimental workflow for herbicide efficacy testing.

G This compound Signaling Pathway cluster_inhibition FPP Farnesyl Diphosphate Sesquiterpene_Cyclase Sesquiterpene Cyclase (AstA) FPP->Sesquiterpene_Cyclase Intermediate1 Tricyclic Intermediate Sesquiterpene_Cyclase->Intermediate1 P450_Oxidations P450 Monooxygenases (AstB, AstC) Intermediate1->P450_Oxidations Aspterric_Acid This compound P450_Oxidations->Aspterric_Acid Aspterric_Acid->Block DHAD Dihydroxyacid Dehydratase (DHAD) BCAA_Pathway Branched-Chain Amino Acid (BCAA) Biosynthesis DHAD->BCAA_Pathway Plant_Growth Plant Growth & Development BCAA_Pathway->Plant_Growth Inhibition Inhibition Block->DHAD

Caption: this compound inhibits dihydroxyacid dehydratase (DHAD), a key enzyme in the BCAA pathway.

G Glufosinate Signaling Pathway cluster_inhibition Glutamate Glutamate + NH₃ GS Glutamine Synthetase (GS) Glutamate->GS Glutamine Glutamine GS->Glutamine Ammonia_Accumulation Ammonia Accumulation (Toxic) GS->Ammonia_Accumulation Glufosinate Glufosinate Glufosinate->Block Photosynthesis_Inhibition Inhibition of Photosynthesis Ammonia_Accumulation->Photosynthesis_Inhibition Cell_Death Cell Death Photosynthesis_Inhibition->Cell_Death Inhibition Inhibition Block->GS

Caption: Glufosinate inhibits glutamine synthetase (GS), leading to toxic ammonia accumulation.

G Experimental Workflow for Herbicide Efficacy Testing cluster_pre Pre-Emergence cluster_post Post-Emergence Sowing 1. Seed Sowing Pre_Application 2. Herbicide Application to Soil Sowing->Pre_Application Pre_Incubation 3. Controlled Incubation Pre_Application->Pre_Incubation Pre_Data 4. Germination Count Pre_Incubation->Pre_Data Analysis Data Analysis & Comparison Pre_Data->Analysis Growth 1. Seedling Growth to Target Stage Post_Application 2. Foliar Herbicide Application Growth->Post_Application Post_Incubation 3. Controlled Incubation Post_Application->Post_Incubation Post_Data 4. Data Collection (Visual, Growth, Biomass) Post_Incubation->Post_Data Post_Data->Analysis Start Start Start->Sowing Start->Growth End End Analysis->End

Caption: Standardized workflow for pre- and post-emergence herbicide efficacy evaluation.

References

A Comparative Guide to the Interaction of Aspterric Acid and Indole-3-Acetic Acid in Plant Reproductive Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of aspterric acid (AA), a natural product pollen growth inhibitor, and its interaction with the principal plant auxin, indole-3-acetic acid (IAA). The information presented herein is compiled from published experimental data to elucidate the relationship between these two compounds in the context of plant reproductive processes. This compound has been identified as a potent inhibitor of dihydroxy-acid dehydratase (DHAD), a crucial enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[1][2] This guide will explore the antagonistic interaction between AA's inhibitory effects and IAA's growth-promoting properties, particularly in Arabidopsis thaliana.

Quantitative Data Summary

The following tables summarize the observed effects of this compound and indole-3-acetic acid on the reproductive development of Arabidopsis thaliana, based on available literature.

Table 1: Effects of this compound and IAA on Pollen Development and Seed Production

TreatmentObserved Effect on Pollen DevelopmentObserved Effect on Seed ProductionReference(s)
Control (No treatment)Normal pollen developmentNormal seed production[3][4]
100 µM this compound (AA)Inhibition of pollen developmentInhibition of seed production[3][4]
100 µM AA + varying concentrations of IAARecovery of normal pollen developmentSignificant induction of normal seed production at 5 mM IAA[3][4]
100 µM AA + Gibberellin (GA3)No recovery of normal pollen growthNot reported[3]
100 µM N-1-naphthylphthalamic acid (NPA)No reduction in pollen growthInhibition of seed production[4]
100 µM NPA + 5 mM IAANot reportedNo induction of seed production[4]

Table 2: Effects of this compound and IAA on Vegetative Growth

TreatmentObserved Effect on Stem LengthObserved Effect on Time from Bolting to First FloweringReference(s)
Control (No treatment)Normal stem elongationNormal flowering time[3]
100 µM this compound (AA)Inhibition of stem elongationDelayed flowering[3]
100 µM AA + varying concentrations of IAAStem length similar to controlShortened period compared to AA alone; similar to control[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on the available information and standard practices in the field.

Protocol 1: In Vitro Arabidopsis Thaliana Pollen Germination Assay

This protocol is a generalized procedure for assessing the effects of this compound and IAA on pollen germination and tube growth.

  • Pollen Germination Medium Preparation:

    • Prepare a basal germination medium consisting of 18% (w/v) sucrose, 0.01% (w/v) boric acid, 1 mM CaCl₂, 1 mM Ca(NO₃)₂, and 1 mM MgSO₄ in distilled water.

    • Adjust the pH to 7.0.

    • For solid medium, add 0.5% (w/v) Noble agar and heat until dissolved.

    • Aliquot the medium into sterile petri dishes or onto microscope slides.

  • Treatment Preparation:

    • Prepare stock solutions of this compound and indole-3-acetic acid in an appropriate solvent (e.g., DMSO or ethanol).

    • Add the compounds to the germination medium to achieve the desired final concentrations (e.g., 100 µM AA, with or without varying concentrations of IAA). Ensure the final solvent concentration is minimal and consistent across all treatments, including a solvent-only control.

  • Pollen Collection and Germination:

    • Collect freshly opened Arabidopsis thaliana flowers.

    • Gently dab the anthers onto the surface of the prepared germination medium to release the pollen.

    • Incubate the plates or slides in a humid chamber at room temperature for 3-6 hours.

  • Data Analysis:

    • Observe pollen germination and pollen tube growth under a light microscope.

    • Quantify the germination rate (percentage of germinated pollen grains) and measure the length of the pollen tubes using an ocular micrometer or image analysis software.

Protocol 2: In Vivo Seed Production Assay in Arabidopsis thaliana

This protocol outlines a method to assess the impact of this compound and IAA on plant fertility.

  • Plant Growth:

    • Grow Arabidopsis thaliana plants under standard conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Chemical Treatment:

    • Prepare aqueous solutions of the test compounds (e.g., 100 µM AA, 100 µM AA + 5 mM IAA) with a surfactant (e.g., 0.02% Tween-20) to ensure adhesion to plant tissues.

    • Apply the solutions as a spray to the inflorescences of the plants at the onset of flowering. Repeat the application as necessary.

  • Data Collection:

    • Allow the plants to complete their life cycle and for the siliques (seed pods) to mature and dry.

    • Harvest the mature siliques from treated and control plants.

    • Count the number of seeds per silique to determine the effect of the treatments on seed set.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in seed production between treatments.

Visualizations: Signaling Pathways and Experimental Logic

Proposed Signaling Pathway of this compound Inhibition and IAA Rescue

G cluster_AA This compound Action cluster_IAA IAA Counter-Action AA This compound DHAD Dihydroxy-acid Dehydratase (DHAD) AA->DHAD Inhibits BCAA Branched-Chain Amino Acid (BCAA) Synthesis DHAD->BCAA Catalyzes PollenGrowth Pollen Tube Growth & Development BCAA->PollenGrowth Required for BCAA->PollenGrowth   Inhibited   by AA IAA Indole-3-Acetic Acid (IAA) Growth General Growth Pathways IAA->Growth Promotes Growth->PollenGrowth Supports

Caption: Proposed mechanism of this compound inhibition and IAA rescue.

Experimental Workflow and Logical Relationships

G cluster_observation Initial Observation cluster_hypothesis Hypothesis Testing cluster_experiment Experimental Results cluster_conclusion Conclusion obs1 This compound (AA) inhibits pollen development hyp1 Does IAA reverse AA's effect? obs1->hyp1 exp1 AA + IAA restores pollen development & seed set hyp1->exp1 hyp2 Is the reversal specific to auxin? exp2 AA + GA3 does not restore pollen growth hyp2->exp2 hyp3 Does AA inhibit IAA synthesis/transport? exp3 Endogenous IAA levels are unchanged by AA treatment hyp3->exp3 conc1 IAA specifically counteracts the inhibitory effect of AA on reproductive development exp1->conc1 exp2->conc1 exp3->conc1

Caption: Logical flow of the investigation into AA and IAA interaction.

References

A Comparative Analysis of Aspterric Acid Production: Aspergillus terreus vs. Penicillium sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspterric acid, a sesquiterpenoid with herbicidal properties, has garnered significant interest within the scientific community. This guide provides a comparative overview of its production in two prominent fungal genera: Aspergillus terreus and Penicillium sp. While both are known producers, this document synthesizes available data to highlight their respective production capabilities, drawing from both native fungal systems and heterologous expression studies.

Quantitative Production Data

Producer Organism (Gene Source)Host OrganismProduction Titer (mg/L)Key EnzymesReference
Aspergillus taichungensis IBT 19404 & Penicillium brasilianumSaccharomyces cerevisiae33.21Sesquiterpene cyclase (from A. taichungensis), two Cytochrome P450s (from P. brasilianum)[1][2]
Aspergillus terreusAspergillus terreus (native)Not QuantifiedSesquiterpene cyclase (AstA), Cytochrome P450s (AstB, AstC)[3]
Penicillium sp.Penicillium sp. (native)Not QuantifiedNot explicitly detailed in available literature for a specific Penicillium species.[4]

Note: The production titer of 33.21 mg/L was achieved through the synergistic action of enzymes from both Aspergillus and Penicillium genera, highlighting the potential for a hybrid biosynthetic pathway.[1][2] The lack of quantified data from native fungal fermentations underscores a significant area for future research.

Experimental Protocols

Detailed experimental protocols for the production and quantification of this compound are crucial for reproducible research. Below are generalized methodologies derived from standard practices for fungal fermentation and organic acid extraction, which can be adapted for this compound.

Fungal Fermentation (Submerged Culture)

This protocol is a general guideline for the cultivation of Aspergillus and Penicillium species for secondary metabolite production.

  • Media Preparation: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or a specialized fermentation medium, is prepared and sterilized by autoclaving. The composition of the medium, particularly the carbon and nitrogen sources, can significantly influence secondary metabolite production.

  • Inoculation: A spore suspension of the desired fungal strain (Aspergillus terreus or Penicillium sp.) is prepared from a mature culture grown on a solid medium like Potato Dextrose Agar (PDA). The liquid medium is then inoculated with the spore suspension under sterile conditions.

  • Incubation: The inoculated flasks are incubated in a shaking incubator to ensure aeration and homogenous growth. Typical incubation conditions are 25-30°C and 150-200 rpm. The fermentation duration can range from several days to weeks, depending on the strain and production kinetics.

  • Biomass and Supernatant Separation: After the incubation period, the fungal biomass is separated from the culture broth by filtration or centrifugation. The supernatant contains the secreted this compound.

This compound Extraction and Quantification

This protocol outlines a general procedure for the extraction and analysis of organic acids from fungal culture broth.

  • Extraction:

    • The culture supernatant is acidified to a low pH (e.g., pH 2-3) using an acid like hydrochloric acid.

    • The acidified supernatant is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. This process is typically repeated multiple times to ensure complete extraction of the this compound into the organic phase.

    • The organic phases are pooled and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography or solid-phase extraction (SPE) to remove interfering compounds.

  • Quantification:

    • The purified extract is dissolved in a suitable solvent (e.g., methanol).

    • Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry - MS). A standard curve is generated using a pure this compound standard to determine the concentration in the sample. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after appropriate derivatization of the acid.

Visualizing the Processes

To better understand the biological and experimental frameworks, the following diagrams have been generated using the DOT language.

Biosynthetic and Signaling Pathways

Aspterric_Acid_Biosynthesis_and_Regulation cluster_Aspergillus Aspergillus sp. Signaling and Biosynthesis cluster_Penicillium Penicillium sp. Signaling and Biosynthesis A_Signal Environmental Signals (e.g., nutrient limitation, stress) A_PKA cAMP/PKA Pathway A_Signal->A_PKA A_Global_Reg Global Regulators (e.g., LaeA, VeA) A_PKA->A_Global_Reg A_Cluster_Reg AstR (Putative) Cluster-specific Regulator A_Global_Reg->A_Cluster_Reg A_Gene_Cluster asp (ast) Gene Cluster A_Cluster_Reg->A_Gene_Cluster Transcription A_FPP Farnesyl Diphosphate (FPP) A_AstA AstA (Sesquiterpene Cyclase) A_FPP->A_AstA A_Intermediate Sesterterpene Intermediate A_AstA->A_Intermediate A_AstBC AstB, AstC (Cytochrome P450s) A_Intermediate->A_AstBC A_Aspterric_Acid This compound A_AstBC->A_Aspterric_Acid P_Signal Environmental Signals (e.g., nutrient limitation, stress) P_PKA cAMP/PKA Pathway P_Signal->P_PKA P_Global_Reg Global Regulators (e.g., LaeA, VeA) P_PKA->P_Global_Reg P_Cluster_Reg Cluster-specific Regulator P_Global_Reg->P_Cluster_Reg P_Gene_Cluster asp Gene Cluster P_Cluster_Reg->P_Gene_Cluster Transcription P_FPP Farnesyl Diphosphate (FPP) P_Enzyme1 Sesquiterpene Cyclase P_FPP->P_Enzyme1 P_Intermediate Sesterterpene Intermediate P_Enzyme1->P_Intermediate P_Enzyme2 Cytochrome P450s P_Intermediate->P_Enzyme2 P_Aspterric_Acid This compound P_Enzyme2->P_Aspterric_Acid

Caption: Generalized signaling and biosynthetic pathways for this compound.

Experimental Workflow

Experimental_Workflow cluster_Fungal_Strains Fungal Strain Selection cluster_Fermentation Submerged Fermentation cluster_Extraction Extraction and Analysis A_terreus Aspergillus terreus Inoculation Inoculation into Liquid Media A_terreus->Inoculation P_sp Penicillium sp. P_sp->Inoculation Incubation Incubation (Shaking, 25-30°C) Inoculation->Incubation Harvest Harvest Culture Broth Incubation->Harvest Extraction Liquid-Liquid Extraction Harvest->Extraction Quantification HPLC or GC-MS Analysis Extraction->Quantification Data_Comparison Data Comparison Quantification->Data_Comparison Compare Yields

Caption: Workflow for comparing this compound production.

References

A Comparative Guide to the Bioactivity of Aspterric Acid and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspterric acid, a sesquiterpenoid natural product, has garnered significant attention in the scientific community for its potent herbicidal activity. Its unique mode of action, targeting the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway, presents a promising avenue for the development of novel herbicides. This guide provides a comparative analysis of the bioactivity of this compound and its known structural analogs, supported by available experimental data. Detailed methodologies for key bioassays are also presented to facilitate further research and development in this area.

Bioactivity Comparison of this compound and Its Analogs

The following table summarizes the available quantitative data on the bioactivity of this compound and its derivatives. The primary target for its herbicidal activity is the DHAD enzyme. However, analogs have also been investigated for other biological activities, such as acetylcholinesterase (AChE) inhibition and antimicrobial effects.

CompoundTarget/AssayOrganism/Cell LineBioactivity (IC₅₀/MIC)Reference
This compound Dihydroxyacid dehydratase (DHAD)Aspergillus terreus (fungal)0.31 µM[1]
Dihydroxyacid dehydratase (DHAD)Arabidopsis thaliana (plant)0.50 µM[1]
Acetylcholinesterase (AChE)-66.7 µM[2]
Methyl asterrate Acetylcholinesterase (AChE)-23.3 µM[2]
Ethyl asterrate Acetylcholinesterase (AChE)-20.1 µM[2]
Geomycin B AntifungalAspergillus fumigatusSignificant activity[3]
Geomycin C AntimicrobialGram-positive and Gram-negative bacteriaModerate activity[3]
4′-Chloroasterric acid AntibacterialGram-positive bacteriaMIC: 3.13-50 µg/mL[4]

Mechanism of Action: Inhibition of the Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

This compound exerts its herbicidal effect by inhibiting dihydroxyacid dehydratase (DHAD), a key enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][5] This pathway is essential for plant growth and is absent in animals, making it an attractive target for selective herbicides.[1] The inhibition of DHAD leads to a deficiency in these essential amino acids, ultimately causing plant death.

BCAA_Pathway cluster_pathway BCAA Biosynthesis Pathway cluster_products Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS) Dihydroxyisovalerate Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Ketol-Acid Reductoisomerase (KARI) Threonine Threonine alpha_Ketobutyrate alpha_Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Deaminase Acetohydroxybutyrate Acetohydroxybutyrate alpha_Ketobutyrate->Acetohydroxybutyrate Acetolactate Synthase (ALS) Dihydroxymethylvalerate Dihydroxymethylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate Ketol-Acid Reductoisomerase (KARI) alpha_Ketoisovalerate alpha_Ketoisovalerate Dihydroxyisovalerate->alpha_Ketoisovalerate Dihydroxyacid Dehydratase (DHAD) alpha_Ketomethylvalerate alpha_Ketomethylvalerate Dihydroxymethylvalerate->alpha_Ketomethylvalerate Dihydroxyacid Dehydratase (DHAD) Valine Valine alpha_Ketoisovalerate->Valine Transaminase Leucine_path Isoleucine Isoleucine alpha_Ketomethylvalerate->Isoleucine Transaminase Leucine Leucine Leucine_path->Leucine Multiple Steps Aspterric_Acid This compound & Analogs Aspterric_Acid->Dihydroxyisovalerate Aspterric_Acid->Dihydroxymethylvalerate

Caption: Inhibition of DHAD by this compound in the BCAA pathway.

Experimental Protocols

Dihydroxyacid Dehydratase (DHAD) Inhibition Assay

This spectrophotometric assay measures the activity of DHAD by monitoring the dehydration of its substrate, 2,3-dihydroxyisovalerate, to α-ketoisovalerate.

Materials:

  • Purified DHAD enzyme

  • 2,3-dihydroxyisovalerate (substrate)

  • This compound or its analogs (inhibitors)

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the DHAD enzyme in a quartz cuvette.

  • Add varying concentrations of the inhibitor (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO). An equivalent volume of the solvent is added to the control.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the reaction by adding the substrate, 2,3-dihydroxyisovalerate.

  • Monitor the increase in absorbance at 240 nm, which corresponds to the formation of the enolate of α-ketoisovalerate.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Herbicidal Activity Assay (Whole Plant Spray Method)

This assay evaluates the in vivo herbicidal efficacy of this compound and its analogs on whole plants.[1]

Materials:

  • Test plants (e.g., Arabidopsis thaliana)

  • This compound or its analogs

  • Solvent (e.g., ethanol or acetone)

  • Wetting agent (e.g., Tween 20)

  • Spray bottle or chamber

  • Controlled environment growth chamber

Procedure:

  • Grow the test plants to a specific developmental stage (e.g., 2-3 leaf stage) in pots under controlled conditions (light, temperature, humidity).

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare the final spray solution by diluting the stock solution with water to the desired concentrations. Add a wetting agent to ensure uniform coverage.

  • Spray the plants evenly with the test solution until runoff. Control plants are sprayed with a solution containing the solvent and wetting agent only.

  • Return the plants to the growth chamber and observe them over a period of 7-14 days.

  • Assess the herbicidal activity by visual scoring of plant injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0% (no effect) to 100% (complete kill).

  • The concentration required to achieve 50% growth inhibition (GR₅₀) can be determined by probit analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and evaluation of novel this compound analogs.

Workflow cluster_discovery Discovery & Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis A Analog Design & Synthesis B Purification & Structural Elucidation A->B C In vitro DHAD Inhibition Assay B->C E Antimicrobial/Other Bioassays B->E D Herbicidal Activity Assay (Whole Plant) C->D F IC50 / MIC Determination D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: Workflow for this compound analog development.

References

Safety Operating Guide

Proper Disposal Procedures for Aspterric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, outlining the procedural steps for the proper disposal of aspterric acid, ensuring the safety of laboratory personnel and minimizing environmental impact.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow established laboratory protocols for chemical waste disposal.[1] Adherence to these procedures mitigates risks and ensures a safe laboratory environment.

Safety and Handling Profile

According to its Safety Data Sheet (SDS), this compound presents a low hazard risk.[1] The NFPA and HMIS ratings are both 0 for health, fire, and reactivity, respectively.[1] Despite this, standard laboratory precautions should always be observed when handling this compound.

Summary of Safety and Physical Properties:

PropertyValueSource
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Appearance White to off-white solidMedChemExpress
Solubility Soluble in DMSO or methanol; Insoluble in hexaneAdipogen, United States Biological
Stability Stable for at least 2 years when stored at -20°CAdipogen

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound, and any non-hazardous chemical in a laboratory setting, is to manage it as a chemical waste unless otherwise directed by your institution's Environmental Health and Safety (EHS) department. Under no circumstances should it be disposed of down the drain or in regular trash without explicit approval.

Experimental Protocol: this compound Waste Disposal

Objective: To safely collect and dispose of this compound waste in solid form and as solutions in dimethyl sulfoxide (DMSO) or methanol.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

  • Designated hazardous waste containers (compatible with the solvent if in solution).

  • Hazardous waste labels.

  • Fume hood.

Procedure:

  • Waste Segregation and Collection:

    • Solid this compound Waste: Collect unused or contaminated solid this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • This compound in DMSO or Methanol Solutions: These solutions should be treated as hazardous waste due to the properties of the solvents.

      • Collect this compound solutions in a designated, leak-proof hazardous waste container that is compatible with organic solvents.

      • Do not mix with other waste streams unless compatible and permitted by your institution's EHS guidelines.

    • Contaminated Labware: Dispose of items such as pipette tips, vials, and gloves that have come into contact with this compound solutions as solid hazardous waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • Identify the contents fully: "this compound" and the solvent used (e.g., "in Dimethyl Sulfoxide").

    • Indicate the approximate concentration and quantity of the waste.

    • Record the date when the first waste was added to the container.

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated, and if the solvent is flammable (like methanol), the container should be stored in a flammable storage cabinet.

  • Arranging for Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Aspterric_Acid_Disposal_Workflow start Identify this compound Waste solid_waste Solid this compound or Contaminated Labware start->solid_waste solution_waste This compound Solution start->solution_waste collect_solid Collect in a designated, sealed solid waste container. solid_waste->collect_solid solvent_id Identify Solvent solution_waste->solvent_id dmso_methanol DMSO or Methanol solvent_id->dmso_methanol collect_liquid Collect in a designated, sealed, compatible liquid waste container. dmso_methanol->collect_liquid label_container Label container with: - 'Hazardous Waste' - Full chemical names & concentrations - Accumulation start date collect_solid->label_container collect_liquid->label_container store_waste Store in a designated satellite accumulation area. label_container->store_waste contact_ehs Contact EHS for pickup and disposal. store_waste->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Aspterric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for Aspterric acid, ensuring laboratory personnel can work with this compound safely and effectively. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.[1] This document outlines best practices for personal protective equipment (PPE), operational procedures, and emergency plans.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is critical for safe handling and storage.

PropertyValueSource
CAS Number 67309-95-9[1][2][3][4][5][6]
Molecular Formula C₁₅H₂₂O₄[2][3][4][5][6]
Molecular Weight 266.3 g/mol [1][5]
Appearance White to off-white solid[2][3][5][6]
Solubility Soluble in DMSO and methanol.[2][3][5][7] Insoluble in hexane.[2][3]
Purity ≥95% (HPLC)[2][5]
Melting Point 158 °C[8]
Storage Long-term storage at -20°C.[2][3][4][5][7] Short-term storage at +4°C.[3]
Stability Stable for at least 2 years after receipt when stored at -20°C.[3]

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that specific PPE is not required, it is best practice in a laboratory setting to always wear a standard level of PPE to protect against unforeseen splashes, spills, and contamination.[1]

PPE CategoryItemRationale
Hand Protection Nitrile glovesTo prevent direct skin contact with the compound and potential absorption.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from dust particles or splashes of solutions containing this compound.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.

Operational Plan: Standard Operating Procedure (SOP) for Handling this compound

This SOP template provides a framework for the safe handling of this compound. Researchers should adapt this SOP to their specific experimental context.

1. Scope: This SOP applies to all laboratory personnel handling this compound in solid form or in solution.

2. Required PPE:

  • Nitrile gloves
  • Safety glasses with side shields
  • Laboratory coat
  • Closed-toe shoes

3. Engineering Controls:

  • When weighing the solid compound, use a chemical fume hood or an enclosure to minimize the potential for inhalation of fine particles.
  • Ensure good general laboratory ventilation.

4. Step-by-Step Handling Procedure:

  • Preparation:
  • Designate a specific area for handling this compound.
  • Assemble all necessary equipment and reagents.
  • Ensure a chemical spill kit is readily accessible.
  • Put on all required PPE.
  • Weighing (Solid Form):
  • Perform this task in a fume hood or ventilated enclosure.
  • Use a clean spatula and weigh boat.
  • Carefully transfer the desired amount of this compound.
  • Close the primary container tightly after use.
  • Preparing Solutions:
  • Add the solvent (e.g., DMSO, methanol) to the vessel containing the weighed this compound.
  • If necessary, sonicate or vortex to dissolve.
  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
  • Experimental Use:
  • Handle solutions with care to avoid splashes.
  • Keep containers covered when not in use.
  • Post-Handling:
  • Clean the work area with an appropriate solvent and then decontaminate with a suitable cleaning agent.
  • Dispose of all waste as outlined in the Disposal Plan below.
  • Remove PPE and wash hands thoroughly.

5. Storage:

  • Store the solid compound and solutions at -20°C in a tightly sealed container.[2][3][4][5][7]
  • Keep in a dry place.[3]

Emergency Procedures

Spill Response Plan

The following workflow outlines the steps to take in the event of a spill of this compound.

cluster_spill This compound Spill Response spill Spill Occurs alert Alert nearby personnel spill->alert assess Assess the spill (minor vs. major) alert->assess minor Minor Spill (small quantity, contained) assess->minor Minor major Major Spill (large quantity, widespread) assess->major Major ppe Don appropriate PPE (gloves, lab coat, eye protection) minor->ppe evacuate Evacuate the area major->evacuate contact_ehs Contact Environmental Health & Safety (EHS) evacuate->contact_ehs contain Contain the spill (use absorbent pads for solutions) ppe->contain cleanup Clean up the spill (sweep solid, absorb liquid) contain->cleanup collect Collect waste in a sealed container cleanup->collect label_waste Label as 'this compound spill debris' collect->label_waste dispose Dispose of as non-hazardous chemical waste label_waste->dispose decontaminate Decontaminate the area with soap and water dispose->decontaminate report Report the incident to the lab supervisor decontaminate->report

Caption: Workflow for responding to an this compound spill.

First Aid Measures

Although this compound is not considered hazardous, the following first aid measures should be taken as a precaution in case of exposure.[1]

Exposure RouteAction
Inhalation Move the individual to fresh air. If they experience any discomfort, consult a doctor.[1]
Skin Contact While the product is generally non-irritating, wash the affected area with soap and water.[1]
Eye Contact Rinse the opened eye for several minutes under running water.[1]
Ingestion If symptoms persist, consult a doctor.[1]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound waste.

cluster_disposal This compound Waste Disposal waste Generate Aspterric Acid Waste identify Identify Waste Type waste->identify solid Unused Solid or Contaminated Solids identify->solid liquid Solutions in Organic Solvents (e.g., DMSO, Methanol) identify->liquid empty Empty Containers identify->empty solid_container Place in a sealed, labeled 'Non-Hazardous Chemical Waste' container solid->solid_container liquid_container Collect in a labeled 'Hazardous Waste' container (due to solvent) liquid->liquid_container rinse Rinse container with a suitable solvent empty->rinse ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup rinsate Collect rinsate as hazardous waste rinse->rinsate dispose_container Dispose of rinsed container in regular trash after defacing the label rinse->dispose_container rinsate->liquid_container

Caption: Decision tree for the disposal of this compound waste.

Disposal Guidelines:

  • Solid Waste: Unused solid this compound and materials contaminated with the solid (e.g., weigh boats, paper towels) should be collected in a clearly labeled, sealed container for "non-hazardous chemical waste."

  • Liquid Waste: Solutions of this compound in organic solvents (e.g., DMSO, methanol) must be treated as hazardous waste due to the flammability and/or toxicity of the solvent. Collect this waste in a designated, sealed container for hazardous liquid waste.

  • Empty Containers: Rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once rinsed, deface the label and dispose of the container in the regular trash.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.